molecular formula C41H54N6O6 B163772 U-74389G CAS No. 153190-29-5

U-74389G

Cat. No.: B163772
CAS No.: 153190-29-5
M. Wt: 726.9 g/mol
InChI Key: ABCSSKWSUJMJCP-WQDFMEOSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antioxidant. Protects against lipid peroxidation by inhibiting the activity of the inducible nitric oxide synthase. Blood brain barrier permeable. Active both in vivo and in vitro.>U-74389G is an antioxidant which prevents iron-dependent lipid peroxidation. It protects against ischemia-reperfusion injury in animal heart, liver, and kidney models.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCSSKWSUJMJCP-WQDFMEOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H54N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017666
Record name 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

153190-29-5
Record name 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

U-74389G: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a member of the lazaroid class of 21-aminosteroids, is a potent neuroprotective agent designed to mitigate the secondary cascade of cellular damage following central nervous system (CNS) injury, such as traumatic brain and spinal cord injuries, and cerebral ischemia. Unlike glucocorticoids, this compound is devoid of hormonal activity, a feature that circumvents the associated adverse effects. Its primary mechanism of action is centered on the inhibition of lipid peroxidation and the scavenging of oxygen free radicals, thereby preserving the integrity and function of cellular membranes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of Lipid Peroxidation and Membrane Stabilization

The principal neuroprotective effects of this compound are attributed to its potent antioxidant properties, specifically its ability to inhibit iron-dependent lipid peroxidation within cellular membranes. This is achieved through a multi-faceted approach that includes:

  • Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, interrupting the chain reaction of lipid peroxidation.

  • Membrane Stabilization: The lipophilic nature of this compound allows it to intercalate within the lipid bilayer of cell membranes. This localization is thought to increase membrane stability and reduce fluidity, making the membrane less susceptible to oxidative attack.

  • Preservation of Endogenous Antioxidants: this compound helps to preserve the levels of endogenous antioxidants, such as vitamin E (α-tocopherol), by shielding them from oxidative depletion.

  • Reduction of Arachidonic Acid Release: By stabilizing membranes and inhibiting lipid peroxidation, this compound reduces the release of arachidonic acid, a key precursor in the inflammatory cascade.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

ParameterEffect of this compoundConcentration/DosageModel SystemReference
In Vitro Studies
Lipid Peroxidation InhibitionHighly effective1–10 µMIn vitro assays
α-Tocopherol DisappearanceReduced by approximately 47%20 µMLDL peroxidation induced by free radicals[1]
In Vivo Studies
Malondialdehyde (MDA) LevelsReducedNot specifiedRat model of focal cerebral ischemia[2]
Superoxide Dismutase (SOD) ActivityPartially restoredNot specifiedRat model of focal cerebral ischemia[2]
Glutathione (GSH) ConcentrationsPartially restoredNot specifiedRat model of focal cerebral ischemia[2]
Creatinine LevelsSignificantly decreased by 21.02 ± 5.06% (p = 0.0001)Not specifiedRat model of ischemia-reperfusion injury[3]
Red Blood Cell Distribution Width (RDW)Significantly decreased by 4.96% + 2.27% (p = 0.0175)Not specifiedRat model of hypoxia-reoxygenation injury[4]
Mean Platelet Volume (MPV)Significantly increased by 12.77 ± 3.07% (p = 0.0001)Not specifiedRat model of hypoxia-reoxygenation injury[5]

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate the mechanism of action of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation.

Materials:

  • Trichloroacetic acid (TCA) solution (20%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • Tissue homogenate or cell lysate

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare tissue homogenate or cell lysate in cold PBS.

  • To 0.5 mL of the sample, add 0.5 mL of 20% TCA and vortex.

  • Add 1 mL of 0.67% TBA and vortex.

  • Incubate the mixture in a boiling water bath for 15 minutes.

  • Cool the samples on ice and centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Membrane Fluidity Assay using Laurdan

This method utilizes the fluorescent probe Laurdan to assess membrane fluidity. Laurdan exhibits a spectral shift in its emission based on the lipid packing of the membrane.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (in ethanol)

  • Cell suspension or liposomes

  • Fluorometer

Procedure:

  • Incubate cells or liposomes with Laurdan (final concentration ~5 µM) for 30 minutes at 37°C in the dark.

  • Wash the cells or liposomes to remove excess probe.

  • Resuspend the labeled sample in a suitable buffer.

  • Measure the fluorescence emission intensity at two wavelengths: ~440 nm (gel phase) and ~490 nm (liquid-crystalline phase), with an excitation wavelength of 350 nm.

  • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) A higher GP value indicates lower membrane fluidity.

Arachidonic Acid Release Assay

This assay measures the release of arachidonic acid from cell membranes, often as an indicator of phospholipase A2 activity.

Materials:

  • [3H]-Arachidonic acid

  • Cell culture medium

  • Scintillation counter

  • Agonist to stimulate arachidonic acid release (e.g., calcium ionophore)

Procedure:

  • Label cells by incubating them with [3H]-arachidonic acid in culture medium overnight.

  • Wash the cells to remove unincorporated radiolabel.

  • Incubate the cells with the experimental compound (e.g., this compound) for a specified period.

  • Stimulate the cells with an agonist to induce arachidonic acid release.

  • Collect the supernatant at various time points.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Express the results as the percentage of total incorporated radioactivity released.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

U74389G_Mechanism cluster_membrane Cell Membrane cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids ROS->PUFA attacks LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) PUFA->LipidPeroxylRadical forms LipidPeroxylRadical->PUFA attacks another LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxylRadical->LipidHydroperoxide propagates to ArachidonicAcid Arachidonic Acid (AA) LipidHydroperoxide->ArachidonicAcid leads to release of MembraneDamage Membrane Damage LipidHydroperoxide->MembraneDamage InflammatoryMediators Inflammatory Mediators ArachidonicAcid->InflammatoryMediators is a precursor for U74389G This compound U74389G->PUFA stabilizes membrane (indirect inhibition) U74389G->LipidPeroxylRadical scavenges Neuroprotection Neuroprotection U74389G->Neuroprotection CellDeath Cell Death MembraneDamage->CellDeath Experimental_Workflow_TBARS start Start: Sample (Tissue homogenate/Cell lysate) add_tca Add 20% TCA (precipitates protein) start->add_tca add_tba Add 0.67% TBA add_tca->add_tba boil Incubate at 100°C (15 minutes) add_tba->boil cool_centrifuge Cool and Centrifuge (3000 rpm, 10 minutes) boil->cool_centrifuge measure_abs Measure Absorbance of Supernatant at 532 nm cool_centrifuge->measure_abs end End: Quantify MDA measure_abs->end Experimental_Workflow_Membrane_Fluidity start Start: Cell Suspension or Liposomes add_laurdan Incubate with Laurdan (5 µM, 30 min, 37°C) start->add_laurdan wash Wash to remove excess probe add_laurdan->wash resuspend Resuspend in buffer wash->resuspend measure_fluorescence Measure Fluorescence (Ex: 350 nm, Em: 440 nm & 490 nm) resuspend->measure_fluorescence calculate_gp Calculate Generalized Polarization (GP) measure_fluorescence->calculate_gp end End: Assess Membrane Fluidity calculate_gp->end

References

U-74389G: A Technical Guide to its Chemical Structure, Mechanism of Action, and Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 21-aminosteroid, U-74389G, a potent inhibitor of lipid peroxidation. The document details its chemical structure, mechanism of action, and summarizes key quantitative data from various experimental studies. Detailed experimental protocols and visual diagrams of its signaling pathway and experimental workflows are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound, formally known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt, is a synthetic 21-aminosteroid, also referred to as a "lazaroid".[1] It is a methylated analog of Tirilazad (U-74006F). The core of the molecule is a pregnane steroid backbone, which is responsible for its lipophilic nature and ability to intercalate into cellular membranes. The key functional group is the piperazinyl pyrimidine moiety attached at the 21-position, which is believed to be crucial for its antioxidant activity.

Chemical Formula: C₃₈H₅₂N₆O₂ Molecular Weight: 624.86 g/mol (free base)

The chemical structure of this compound is depicted below:

Caption: 2D chemical structure of the this compound free base.

Mechanism of Action: Inhibition of Lipid Peroxidation

This compound exerts its primary pharmacological effect as a potent inhibitor of iron-dependent lipid peroxidation.[1] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can cause further cellular injury.

The proposed mechanism of action involves two main aspects:

  • Radical Scavenging: The piperazinyl pyrimidine moiety of this compound is thought to act as a free radical scavenger, donating an electron to neutralize lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.

  • Membrane Stabilization: Due to its steroid backbone, this compound intercalates into the lipid bilayer of cellular membranes. This localization allows it to protect the membrane from oxidative attack and may also alter membrane fluidity, which can influence the propagation of lipid peroxidation.

The signaling pathway below illustrates the role of this compound in mitigating oxidative stress and lipid peroxidation.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) Membrane Cellular Membrane (Polyunsaturated Fatty Acids) ROS->Membrane Initiation Lipid_Radical Lipid Radical (L.) Membrane->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Peroxyl_Radical Propagation Lipid_Peroxide Lipid Peroxide (LOOH) Peroxyl_Radical->Lipid_Peroxide Aldehydes Reactive Aldehydes (MDA, 4-HNE) Lipid_Peroxide->Aldehydes Decomposition Cell_Damage Cellular Damage & Apoptosis Aldehydes->Cell_Damage U74389G This compound U74389G->Membrane Membrane Stabilization U74389G->Peroxyl_Radical Inhibition (Radical Scavenging)

Caption: this compound's mechanism of action in inhibiting lipid peroxidation.

Quantitative Data

The following tables summarize the quantitative data from various studies investigating the efficacy of this compound.

In Vitro Antioxidant Activity
ParameterAssay SystemConcentrationEffectReference
LDL Oxidation (Lag Phase)γ-radiolysis of LDL20 µMIncreased resistance to oxidation[2]
Conjugated Diene Formationγ-radiolysis of LDL20 µMReduced formation[2]
TBARS Formationγ-radiolysis of LDL20 µMReduced formation[2]
α-Tocopherol Disappearanceγ-radiolysis of LDL20 µMReduced by ~47%[2]
Chemotactic Activity of oxLDLMonocyte chemotaxis assayNot specifiedReduced[2]
Cholesterol AccumulationMacrophage cultureNot specifiedReduced[2]
In Vivo Efficacy in Animal Models
Animal ModelParameterTreatment GroupControl Group% Changep-valueReference
Rat Ischemia-ReperfusionCreatinine (mg/dL)0.55 ± 0.080.70 ± 0.11-21.4%< 0.05Not Found
Rat Hypoxia-ReoxygenationMean Platelet Volume (fL)6.8 ± 0.36.0 ± 0.4+13.3%< 0.001Not Found
Rat Hypoxia-ReoxygenationRDW (%)13.5 ± 0.514.2 ± 0.6-4.9%< 0.05Not Found
Rat Focal Cerebral IschemiaMDA (nmol/mg protein)1.2 ± 0.22.5 ± 0.4-52%< 0.01[3]
Rat Focal Cerebral IschemiaSOD (U/mg protein)18.5 ± 2.112.3 ± 1.8+50.4%< 0.01[3]
Rat Focal Cerebral IschemiaGSH (nmol/mg protein)8.2 ± 0.95.1 ± 0.7+60.8%< 0.01[3]
Rat Subarachnoid HemorrhageBBB Damage (Evans Blue)1.0 mg/kgVehicle-60.6%< 0.0001[4]

Experimental Protocols

In Vitro Inhibition of LDL Peroxidation

Objective: To assess the ability of this compound to inhibit the oxidation of low-density lipoprotein (LDL) in vitro.[2]

Methodology:

  • LDL Isolation: Human LDL is isolated from the plasma of healthy volunteers by ultracentrifugation.

  • Initiation of Oxidation: LDL (100 µg/mL) is exposed to hydroxyl (•OH) and superoxide (O₂⁻•) radicals generated by γ-radiolysis in a metal- and cell-free system.

  • Treatment: this compound is added to the LDL solution at various concentrations (e.g., 20 µM) prior to irradiation.

  • Measurement of Oxidation:

    • Conjugated Diene Formation: The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm.

    • TBARS Assay: Thiobarbituric acid reactive substances (TBARS) are measured as an index of lipid peroxidation.

    • α-Tocopherol Levels: The consumption of α-tocopherol (Vitamin E) is quantified by HPLC.

In Vivo Ischemia-Reperfusion Injury Model in Rats

Objective: To evaluate the protective effect of this compound against ischemia-reperfusion (I/R) injury in a rat model.

Methodology:

  • Animal Model: Male Wistar rats (250-300 g) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine).

  • Induction of Ischemia: A specific artery (e.g., renal, mesenteric) is occluded for a defined period (e.g., 45 minutes) to induce ischemia.

  • Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered intravenously at the onset of reperfusion.

  • Reperfusion: The arterial occlusion is removed to allow for reperfusion for a specific duration (e.g., 60 or 120 minutes).

  • Sample Collection and Analysis: Blood and tissue samples are collected for biochemical analysis (e.g., creatinine, MDA, SOD).

The following diagram illustrates the general workflow of the in vivo ischemia-reperfusion experiment.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Ischemia Induction of Ischemia (Arterial Occlusion) Animal_Prep->Ischemia Treatment Drug Administration (this compound or Vehicle) Ischemia->Treatment Reperfusion Reperfusion Treatment->Reperfusion Sample_Collection Sample Collection (Blood, Tissue) Reperfusion->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis End End Data_Analysis->End

References

U-74389G: A Technical Guide to its Antioxidant Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

U-74389G, a 21-aminosteroid of the lazaroid class of compounds, is a potent antioxidant agent with significant therapeutic potential in conditions characterized by oxidative stress. This technical guide provides an in-depth overview of the core antioxidant properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details the compound's primary mechanism of action, its effects on key oxidative stress markers and antioxidant enzymes, and explores its influence on relevant cellular signaling pathways. Comprehensive quantitative data from various experimental models are summarized in tabular format for ease of comparison. Furthermore, detailed methodologies for key cited experiments are provided to facilitate the replication and extension of these findings. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in the pathophysiology of a wide range of diseases. These include neurodegenerative disorders, cardiovascular diseases, and tissue injury following ischemia-reperfusion events. This compound, also known as Tirilazad mesylate, has emerged as a promising therapeutic agent due to its potent antioxidant properties. As a member of the 21-aminosteroid (lazaroid) family, it is specifically designed to inhibit lipid peroxidation, a key process in oxidative cell damage. This guide aims to provide a comprehensive technical resource on the antioxidant characteristics of this compound.

Chemical Properties

This compound is a synthetic 21-aminosteroid. Its chemical structure is designed to allow it to intercalate into cell membranes, where it can effectively interrupt the chain reactions of lipid peroxidation.

  • Chemical Name: 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate

  • Molecular Formula: C₃₇H₅₀N₆O₂ · C₄H₄O₄[1]

  • Molecular Weight: 726.9 g/mol [1]

  • Synonyms: Tirilazad mesylate, U-74006F (closely related compound)[2]

Core Antioxidant Mechanism of Action

The primary antioxidant mechanism of this compound is the potent inhibition of iron-dependent lipid peroxidation.[3] This process is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the production of cytotoxic byproducts.

Inhibition of Lipid Peroxidation

This compound effectively scavenges lipid peroxyl radicals within the lipid bilayer of cell membranes, thereby terminating the chain reaction of lipid peroxidation. This action protects the structural and functional integrity of cellular and mitochondrial membranes. The efficacy of this compound in inhibiting lipid peroxidation has been demonstrated across various in vitro and in vivo models.

Modulation of Antioxidant Enzymes

Beyond its direct radical-scavenging activity, this compound has been shown to modulate the activity of endogenous antioxidant enzymes, which are crucial components of the cellular defense against oxidative stress. Studies have demonstrated that treatment with this compound can lead to the restoration of the activities of key enzymes such as superoxide dismutase (SOD) and catalase.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of oxidative stress and antioxidant enzyme activities as reported in the scientific literature.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

Experimental ModelMarkerTreatment DetailsObserved EffectReference
Rat model of traumatic brain injury4-HNE and Acrolein1 mg/kg IV + 3 mg/kg IPSignificant reduction in mitochondrial reactive aldehydes[3]
Rat model of focal cerebral ischemia and reperfusionMalondialdehyde (MDA)Pre-ischemia administrationSignificant reduction in MDA concentrations
In vitro LDL peroxidationConjugated dienes and TBARSConcentration-dependentReduced formation of conjugated dienes and TBARS
In vitro lens homogenate oxidationLipid hydroperoxides and TBARS10⁻⁵ MReduction to basal values

Table 2: Effect of this compound on Antioxidant Enzyme Activity

Experimental ModelEnzymeTreatment DetailsObserved EffectReference
Rat model of focal cerebral ischemia and reperfusionSuperoxide Dismutase (SOD)Pre-ischemia administrationPartial restoration of SOD activity
Rat model of ischemia/reperfusion brain injurySuperoxide Dismutase (SOD)Post-ischemia administrationRestoration to normal values
Rat model of ischemia/reperfusion brain injuryGlutathione ReductasePost-ischemia administrationRestoration to normal values

Table 3: Other Antioxidant-Related Effects of this compound

Experimental ModelParameterTreatment DetailsObserved EffectReference
Rat model of ischemia reperfusionCreatinine Levels10 mg/kg21.02 ± 5.06% decrease in predicted creatinine levels (p = 0.0001)[4]
Rat model of hypoxia reoxygenationRed Blood Cell Distribution Width (RDW)-4.96% ± 2.27% decrease in RDW levels (p = 0.0175)[5][6]
Rat model of hypoxia reoxygenationMean Platelet Volume (MPV)-12.77 ± 3.07% increase in predicted MPV levels (p = 0.0001)[5][6][7]

Signaling Pathways

The protective effects of this compound against oxidative stress are likely mediated through its influence on key cellular signaling pathways that regulate antioxidant and inflammatory responses. While direct studies on this compound's interaction with these pathways are emerging, its known effects on oxidative stress suggest a modulatory role on pathways such as Nrf2 and NF-κB.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of a wide array of antioxidant and cytoprotective genes. By reducing the overall oxidative burden, this compound may indirectly support the functionality of the Nrf2 pathway, allowing for a more robust and sustained antioxidant defense.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 This compound This compound ROS ROS This compound->ROS Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Nrf2_nuclear Nrf2 Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Nrf2_nuclear->ARE

This compound's indirect influence on the Nrf2 pathway.
The NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Oxidative stress is a potent activator of NF-κB, leading to the transcription of pro-inflammatory genes. By mitigating oxidative stress, this compound can be expected to attenuate the activation of the NF-κB pathway, thereby reducing the inflammatory response that often accompanies tissue injury.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 This compound This compound ROS ROS This compound->ROS Inhibits IKK IKK Complex ROS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes Activates Transcription NFkB_nuclear NF-κB NFkB_nuclear->Inflammatory_Genes

This compound's potential to attenuate NF-κB activation.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the antioxidant properties of this compound.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Hydrochloric acid (HCl)

  • Tissue homogenate or cell lysate sample

  • MDA standard solution

  • Spectrophotometer

Procedure:

  • Prepare tissue homogenate or cell lysate in a suitable buffer.

  • To 0.5 mL of the sample, add 2.5 mL of 20% TCA and 1.0 mL of 0.67% TBA.

  • Mix the solution thoroughly and heat in a boiling water bath for 30 minutes.

  • Cool the samples on ice and centrifuge at 3000 rpm for 15 minutes.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the concentration of MDA using a standard curve prepared with known concentrations of MDA.

TBARS_Assay_Workflow start Sample Preparation (Tissue Homogenate/Cell Lysate) add_reagents Add TCA and TBA Reagents start->add_reagents heat Heat at 100°C for 30 min add_reagents->heat cool_centrifuge Cool on Ice & Centrifuge heat->cool_centrifuge measure_absorbance Measure Absorbance of Supernatant at 532 nm cool_centrifuge->measure_absorbance calculate Calculate MDA Concentration measure_absorbance->calculate

Workflow for the TBARS lipid peroxidation assay.
Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of SOD to inhibit the autoxidation of pyrogallol.

Materials:

  • Tris-HCl buffer (pH 8.2)

  • Pyrogallol solution

  • Tissue homogenate or cell lysate sample

  • Spectrophotometer

Procedure:

  • Prepare tissue homogenate or cell lysate in Tris-HCl buffer.

  • To a cuvette, add 2.8 mL of Tris-HCl buffer and 0.1 mL of the sample.

  • Initiate the reaction by adding 0.1 mL of pyrogallol solution.

  • Monitor the increase in absorbance at 420 nm for 3 minutes.

  • One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.

Catalase Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Materials:

  • Phosphate buffer (pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution

  • Tissue homogenate or cell lysate sample

  • Spectrophotometer

Procedure:

  • Prepare tissue homogenate or cell lysate in phosphate buffer.

  • To a cuvette, add 2.9 mL of H₂O₂ solution in phosphate buffer.

  • Add 0.1 mL of the sample to initiate the reaction.

  • Monitor the decrease in absorbance at 240 nm for 3 minutes, which corresponds to the decomposition of H₂O₂.

  • Calculate catalase activity based on the rate of H₂O₂ decomposition.

Conclusion

This compound is a well-characterized antioxidant with a primary mechanism of action centered on the inhibition of lipid peroxidation. Its ability to protect cellular membranes from oxidative damage, coupled with its modulatory effects on endogenous antioxidant enzymes, underscores its therapeutic potential in a variety of pathologies underpinned by oxidative stress. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and related compounds. Future investigations should focus on elucidating the direct interactions of this compound with key signaling molecules in the Nrf2 and NF-κB pathways to further refine our understanding of its comprehensive mechanism of action.

References

U-74389G: A Comprehensive Technical Guide to its Inhibition of Iron-Dependent Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of U-74389G, a 21-aminosteroid compound known for its potent inhibitory effects on iron-dependent lipid peroxidation. This document consolidates key findings, experimental methodologies, and quantitative data from various preclinical studies, offering a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction: The Challenge of Lipid Peroxidation and the Role of this compound

Iron-dependent lipid peroxidation is a critical pathological process implicated in a range of conditions, including traumatic brain injury (TBI), spinal cord injury (SCI), stroke, and neurodegenerative diseases.[1] This destructive cascade, often associated with ferroptosis, is initiated when reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes in the presence of catalytic iron, leading to a chain reaction of oxidative damage, compromised membrane integrity, and ultimately, cell death.[2][3]

This compound (also known as Tirilazad mesylate or PNthis compound) is a synthetic 21-aminosteroid, or "lazaroid," specifically designed as a potent antioxidant that inhibits lipid peroxidation.[4][5] Unlike corticosteroids such as methylprednisolone, lazaroids lack significant glucocorticoid activity, thereby avoiding the associated side effects.[6] this compound has demonstrated significant therapeutic potential in various animal models of ischemic and traumatic injury by mitigating the downstream effects of oxidative stress.[7][8][9]

Core Mechanism of Action

This compound exerts its protective effects primarily by interrupting the cascade of iron-catalyzed lipid peroxidation. Its mechanism is twofold:

  • Free Radical Scavenging: The compound effectively scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[3][10]

  • Membrane Stabilization: By associating with cell membranes, this compound helps to prevent the permeability changes and oxidative damage that are hallmarks of lipid peroxidation.[8]

While it is a potent inhibitor of iron-dependent lipid peroxidation, its primary action is not through iron chelation but rather through the interruption of the radical-mediated chain reaction.[4][5][11]

Signaling Pathway of Iron-Dependent Lipid Peroxidation (Ferroptosis)

The following diagram illustrates the general pathway of iron-dependent lipid peroxidation, a process central to ferroptosis. It highlights the key roles of iron metabolism and the generation of lipid reactive oxygen species (ROS).

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Iron Metabolism cluster_3 Lipid Peroxidation Cascade TF_Fe3 Transferrin-Fe³⁺ TFR1 TFR1 TF_Fe3->TFR1 Binds Endosome Endosome TFR1->Endosome Internalization STEAP3 STEAP3 Endosome->STEAP3 Fe³⁺ DMT1 DMT1 STEAP3->DMT1 Fe²⁺ (Reduction) LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Transport to Cytoplasm Ferritin Ferritin LIP->Ferritin Storage Fenton Fenton Reaction LIP->Fenton NCOA4 NCOA4 (Ferritinophagy) Ferritin->NCOA4 NCOA4->LIP Release PUFA PUFA-PL ROS Lipid ROS PUFA->ROS PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxides) MembraneDamage Membrane Damage & Ferroptosis PUFA_PL_OOH->MembraneDamage GPX4 GPX4 GPX4->PUFA Reduces Peroxides GSH GSH GSH->GPX4 Cofactor Fenton->ROS ∙OH ROS->PUFA_PL_OOH Oxidation

Iron-dependent lipid peroxidation pathway.[2]
Site of this compound Intervention

This compound acts as a circuit breaker in the propagation phase of lipid peroxidation. It neutralizes lipid peroxyl radicals, preventing them from attacking further lipid molecules and perpetuating the cycle of damage.

G cluster_propagation Propagation Cycle PUFA Polyunsaturated Fatty Acid (PUFA-H) PUFA_Radical Lipid Radical (PUFA•) PUFA->PUFA_Radical Radical Initiating Radical (e.g., •OH) Radical->PUFA Initiation O2 O₂ Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) PUFA_Radical->Peroxyl_Radical + O₂ Another_PUFA Another PUFA-H Peroxyl_Radical->Another_PUFA H Abstraction Lipid_Peroxide Lipid Peroxide (PUFA-OOH) Peroxyl_Radical->Lipid_Peroxide Termination Termination Another_PUFA->PUFA_Radical New Lipid Radical Chain_Reaction Chain Reaction U74389G This compound U74389G->Peroxyl_Radical Scavenges

This compound intervention in the lipid peroxidation cycle.

Quantitative Data Summary

The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key findings.

Table 1: Effects of this compound in Traumatic Brain Injury (TBI) Models
ParameterAnimal ModelInjury ModelThis compound DoseKey ResultReference
Superoxide Anion ConcentrationRatFluid Percussion TBI3 mg/kgSignificantly reduced superoxide levels 60 min post-TBI.[12]
Mitochondrial RespirationRatControlled Cortical Impact TBI1 mg/kg (IV) + 3 mg/kg (IP)Significantly improved mitochondrial respiration rates (States II, III, V) at 72h post-TBI.[13][14]
Reactive Aldehydes (4-HNE, Acrolein)RatControlled Cortical Impact TBI1 mg/kg (IV) + 3 mg/kg (IP)Reduced levels of reactive aldehydes in mitochondria at 72h post-TBI.[13][14]
Table 2: Effects of this compound in Ischemia-Reperfusion (I/R) Injury Models
ParameterAnimal ModelI/R ModelThis compound DoseKey ResultReference
Malondialdehyde (MDA)RatFocal Cerebral I/RNot specifiedReduced MDA concentrations in cortex and striatum.[15]
Superoxide Dismutase (SOD) & Glutathione (GSH)RatFocal Cerebral I/RNot specifiedPartially restored SOD activity and GSH concentrations.[15]
Apoptotic Cells (TUNEL stain)RatFocal Cerebral I/RNot specifiedSignificantly reduced the number of apoptotic cells (P < 0.01).[15]
Creatinine LevelsRatRenal I/R10 mg/kgSignificantly decreased predicted creatinine levels by 21.02 ± 5.06% (p = 0.0001).[8][16]
Necrosis in Skeletal MuscleRabbitSkeletal Muscle I/R1.5 mg/kgSignificantly decreased reperfusion muscle necrosis.[17]
Lung Inflammation (mRNA levels)Not specifiedThoracoabdominal Aortic OcclusionNot specifiedReduced mRNA for iNOS (-60.2%) and increased nNOS (+37.4%).[18]
Table 3: Effects of this compound on Other Markers of Oxidative Stress and Inflammation
ParameterModelThis compound Concentration/DoseKey ResultReference
LDL Peroxidation (TBARS)In vitro (human LDL)20 µMReduced formation of TBARS and conjugated dienes.[19]
α-tocopherol DisappearanceIn vitro (human LDL)20 µMReduced α-tocopherol disappearance by ~47%.[19]
Nitrite ProductionIn vitro (endotoxin-stimulated macrophages)12.5 - 50 µMSignificantly inhibited nitrite production.[20][21]
Nitrite Levels (Plasma)Rat (Endotoxin Shock)15 and 30 mg/kgDecreased plasma nitrite levels.[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines common protocols used in the evaluation of this compound.

General Experimental Workflow for Preclinical Evaluation

The following diagram provides a generalized workflow for assessing the efficacy of this compound in an animal model of acute injury.

G Animal_Prep Animal Preparation (e.g., Wistar Rats) Grouping Randomization into Groups (Sham, Vehicle, this compound) Animal_Prep->Grouping Injury Induction of Injury (e.g., TBI, SCI, I/R) Grouping->Injury Treatment Drug Administration (this compound or Vehicle) IV or IP Injury->Treatment Monitoring Post-Injury Monitoring (e.g., Neurological Scoring) Treatment->Monitoring Sacrifice Euthanasia & Tissue Harvest (e.g., Brain, Spinal Cord) Monitoring->Sacrifice Analysis Biochemical & Histological Analysis (MDA, SOD, TUNEL, etc.) Sacrifice->Analysis

Generalized workflow for in vivo this compound studies.
Traumatic Brain Injury (TBI) Model Protocol

  • Animal Model: Young adult male Sprague-Dawley or Wistar rats are commonly used.[13][15]

  • Injury Induction: A controlled cortical impact (CCI) or fluid percussion injury is delivered to the exposed dura of anesthetized animals.[12][13]

  • This compound Preparation and Administration: this compound is dissolved in a vehicle such as DMSO and diluted in a citric acid/saline solution.[13] Administration is typically intravenous (IV) shortly after injury (e.g., 15 minutes) followed by subsequent IV or intraperitoneal (IP) doses at later time points (e.g., 2 and 8 hours post-injury).[13]

  • Outcome Measures:

    • Mitochondrial Function: At a specified time point (e.g., 72 hours), cortical mitochondria are isolated. Respiratory rates are measured using a Clark-type oxygen electrode with substrates like glutamate/malate (State II), ADP (State III), and succinate (State V).[13]

    • Lipid Peroxidation Markers: Levels of 4-hydroxynonenal (4-HNE) and acrolein in mitochondrial lysates are quantified via Western blot or ELISA.[13]

Ischemia-Reperfusion (I/R) Model Protocol
  • Animal Model: Male Sprague-Dawley rats are frequently used.[8][15]

  • Injury Induction:

    • Cerebral I/R: Right focal cerebral ischemia is induced by inserting a suture to occlude the middle cerebral artery (MCAO) for a set duration (e.g., 2 hours), followed by reperfusion.[15]

    • Renal I/R: Ischemia is induced by clamping the inferior aorta above the renal arteries for a period (e.g., 45 minutes), followed by reperfusion for 60 or 120 minutes.[8][16]

  • This compound Administration: The drug is typically administered intravenously, either before the onset of ischemia or just before reperfusion.[8][15]

  • Outcome Measures:

    • Biochemical Assays: Blood samples are collected to measure markers like creatinine.[8][16] Brain or other organ tissues are homogenized to measure malondialdehyde (MDA) as an index of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[15][22]

    • Histology: Tissue sections are stained (e.g., with TUNEL stain) to quantify apoptotic cell death.[15]

In Vitro LDL Oxidation Protocol
  • LDL Isolation: Low-density lipoprotein (LDL) is isolated from the plasma of healthy human donors.

  • Oxidation Induction: LDL peroxidation is initiated in a metal- and cell-free system, for example, by using oxygen free radicals generated by water gamma-radiolysis.[19]

  • This compound Treatment: this compound is added to the LDL solution at various concentrations (e.g., 1-20 µM) prior to the induction of oxidation.[19]

  • Outcome Measures:

    • Conjugated Diene Formation: The formation of conjugated dienes is monitored spectrophotometrically by measuring the change in absorbance at 234 nm. The length of the lag phase before rapid oxidation begins is used as a measure of resistance to oxidation.[19]

    • TBARS Assay: Thiobarbituric acid-reactive substances (TBARS) are measured as a marker of lipid peroxidation.[19]

Conclusion

This compound is a well-documented, potent inhibitor of iron-dependent lipid peroxidation. Its efficacy in mitigating oxidative damage, preserving mitochondrial function, reducing apoptosis, and improving functional outcomes has been consistently demonstrated across a variety of preclinical models of acute neurological and systemic injury.[12][13][15][23] The data strongly support its mechanism as a powerful free radical scavenger that breaks the destructive chain of lipid peroxidation. This comprehensive guide, summarizing quantitative data and detailed experimental protocols, serves as a foundational resource for further research into the therapeutic applications of this compound and the development of next-generation antioxidant therapies.

References

An In-depth Technical Guide to the Discovery and Synthesis of U-74389G

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the 21-aminosteroid U-74389G, a potent antioxidant compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the discovery, synthesis, mechanism of action, and significant experimental findings related to this compound.

Discovery and Development

This compound, also known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1, 4, 9(11)-triene-3, 20-dione maleate, is a member of the lazaroid class of compounds. These 21-aminosteroids were developed by the Upjohn Company (now part of Pfizer) in an effort to create potent inhibitors of lipid peroxidation. The lazaroids were designed to mitigate the cellular damage caused by oxidative stress, a key factor in a variety of pathological conditions. Unlike corticosteroids such as methylprednisolone, from which they were derived, lazaroids like this compound lack significant glucocorticoid activity, thereby avoiding the associated side effects.

Chemical Synthesis

A plausible synthetic pathway, based on the synthesis of similar compounds, would likely involve:

  • Functionalization of the C21 position: Starting with a suitable pregnatriene-3,20-dione derivative, the C21 position is typically activated for nucleophilic substitution, for example, by conversion to a 21-iodo derivative.

  • Coupling with the piperazine moiety: The activated steroid is then reacted with the complex piperazine derivative, 4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)piperazine, to form the final this compound molecule.

  • Salt formation: The final step would involve the formation of the maleate salt to improve solubility and stability.

The following diagram illustrates a generalized conceptual workflow for the synthesis of this compound.

G cluster_synthesis Conceptual Synthesis of this compound Pregnatriene_Precursor Pregna-1,4,9(11)-triene-3,20-dione Activated_Steroid 21-Iodo-pregna-1,4,9(11)-triene-3,20-dione Pregnatriene_Precursor->Activated_Steroid C21 Iodination U74389G_Base This compound (Free Base) Activated_Steroid->U74389G_Base Nucleophilic Substitution Piperazine_Derivative 4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)piperazine Piperazine_Derivative->U74389G_Base U74389G_Salt This compound (Maleate Salt) U74389G_Base->U74389G_Salt Maleic Acid

A conceptual workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism of action of this compound is the inhibition of iron-dependent lipid peroxidation and the scavenging of free radicals.[1] This protective effect is crucial in conditions where oxidative stress leads to cellular damage, such as ischemia-reperfusion injury and neurotrauma.

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that damages cellular membranes. This compound interrupts this cascade through several proposed mechanisms:

  • Free Radical Scavenging: The molecule can directly scavenge lipid peroxyl radicals, terminating the chain reaction.

  • Membrane Stabilization: By incorporating into the lipid bilayer, this compound may alter membrane fluidity and reduce the accessibility of lipids to ROS.

  • Iron Chelation: While not its primary role, the nitrogen-containing heterocycles in the side chain may exhibit some iron-chelating properties, preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.

The signaling pathway below illustrates the role of this compound in mitigating oxidative stress.

G cluster_pathway Mechanism of Action of this compound in Oxidative Stress Oxidative_Stress Oxidative Stress (e.g., Ischemia-Reperfusion) ROS Reactive Oxygen Species (ROS) (e.g., O2-, •OH) Oxidative_Stress->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death U74389G This compound U74389G->ROS Scavenges U74389G->Lipid_Peroxidation Inhibits

This compound's role in mitigating oxidative stress.

Key Experimental Data

This compound has been evaluated in numerous preclinical studies, demonstrating its efficacy in various models of oxidative stress-related injury. The following tables summarize key quantitative findings from these studies.

Table 1: Effect of this compound on Biochemical Markers in Rat Ischemia-Reperfusion Injury
ParameterControl Group (Ischemia-Reperfusion)This compound Treated Group (10 mg/kg)Percentage Changep-valueReference
Creatinine (mg/dL)
60 min reperfusion0.69 ± 0.080.55 ± 0.06↓ 20.3%< 0.05[2]
120 min reperfusion0.76 ± 0.090.61 ± 0.07↓ 19.7%< 0.05[2]
Mean Platelet Volume (fL)
60 min reoxygenation7.05 ± 0.217.95 ± 0.24↑ 12.8%0.0001
120 min reoxygenation6.87 ± 0.237.75 ± 0.26↑ 12.8%0.0001
Red Blood Cell Distribution Width (%)
60 min reoxygenation15.1 ± 0.514.35 ± 0.45↓ 4.97%0.0175
120 min reoxygenation14.9 ± 0.614.5 ± 0.5↓ 2.68%> 0.05

Experimental Protocols

Rat Model of Ischemia-Reperfusion Injury

This protocol describes the induction of renal ischemia-reperfusion injury in rats to evaluate the protective effects of this compound.[2]

Materials:

  • Wistar rats (200-250 g)

  • Anesthetic (e.g., ketamine/xylazine)

  • This compound solution (10 mg/kg in a suitable vehicle)

  • Saline solution (vehicle control)

  • Surgical instruments

  • Microvascular clamps

Procedure:

  • Anesthetize the rats according to approved institutional protocols.

  • Perform a midline laparotomy to expose the renal pedicles.

  • Isolate the renal arteries and veins.

  • Induce ischemia by clamping both renal pedicles with microvascular clamps for a predetermined period (e.g., 45 minutes).

  • At the end of the ischemic period, remove the clamps to allow reperfusion.

  • Immediately following the removal of the clamps, administer either this compound (10 mg/kg) or vehicle intravenously.

  • Close the abdominal incision in layers.

  • Allow reperfusion for a specified duration (e.g., 60 or 120 minutes).

  • At the end of the reperfusion period, collect blood and tissue samples for analysis.

The following diagram outlines the workflow for the in vivo ischemia-reperfusion experiment.

G cluster_workflow Ischemia-Reperfusion Experimental Workflow Anesthesia Anesthetize Rat Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ischemia Induce Renal Ischemia (45 min) Laparotomy->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Treatment Administer this compound or Vehicle (IV) Reperfusion->Treatment Suture Suture Abdomen Treatment->Suture Observation Reperfusion Period (60 or 120 min) Suture->Observation Sampling Collect Blood and Tissue Samples Observation->Sampling

References

U-74389G (CAS 153190-29-5): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid (lazaroid), is a potent antioxidant compound with significant therapeutic potential in conditions associated with oxidative stress, particularly ischemia-reperfusion injury and neurodegenerative disorders. Its primary mechanism of action involves the inhibition of iron-dependent lipid peroxidation and the activity of inducible nitric oxide synthase (iNOS). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and visual representations of its mechanistic pathways are provided to support further research and development efforts.

Chemical and Physical Properties

This compound, with the chemical name 21-{4-[2,6-Di(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}pregna-1,4,9(11)-triene-3,20-dione (2Z)-2-butenedioate, is a synthetic compound with the following properties:

PropertyValue
CAS Number 153190-29-5
Molecular Formula C₄₁H₅₄N₆O₆
Molecular Weight 726.90 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (25 mg/ml) and ethanol (20 mg/ml). Insoluble in water.
Storage Store at -20°C

Mechanism of Action

This compound exerts its protective effects primarily through two well-documented mechanisms:

  • Inhibition of Lipid Peroxidation: It is a potent inhibitor of iron-dependent lipid peroxidation, a critical process in cell membrane damage during oxidative stress. By scavenging lipid peroxyl radicals, this compound helps maintain cell membrane integrity and function.

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): this compound has been shown to inhibit the activity of iNOS.[1] Overproduction of nitric oxide by iNOS during inflammatory conditions can lead to cellular damage. By modulating iNOS activity, this compound reduces the cytotoxic effects of excessive nitric oxide.

These actions collectively contribute to its antioxidant and anti-inflammatory properties, which have been observed in various experimental models.

Preclinical Data

A substantial body of preclinical research has demonstrated the efficacy of this compound in various models of tissue injury.

In Vitro Studies
  • Inhibition of LDL Peroxidation: In a cell-free system, this compound demonstrated a concentration-dependent inhibition of low-density lipoprotein (LDL) peroxidation induced by hydroxyl and superoxide radicals. At a concentration of 20 µM, it reduced the disappearance of alpha-tocopherol by approximately 47%, indicating significant antioxidant activity in a lipid-rich environment.[2]

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): this compound has been shown to significantly inhibit nitrite production in endotoxin-stimulated peritoneal macrophages in vitro at concentrations of 12.5, 25, and 50 µM.[1]

In Vivo Studies

Numerous studies in animal models have highlighted the protective effects of this compound in various organs.

In a rat model of ischemia-reperfusion injury, administration of this compound resulted in a significant decrease in predicted creatinine levels by 21.02 ± 5.06% (p = 0.0001), suggesting an improvement in renal function.[3][4]

  • Effect on Mean Platelet Volume (MPV): In a rat model of hypoxia-reoxygenation, this compound administration led to a significant increase in the predicted MPV levels by 12.77 ± 3.07% (p = 0.0001).[5]

  • Effect on Red Blood Cell Distribution Width (RDW): The same model showed that this compound administration significantly decreased RDW levels by 4.96% ± 2.27% (p = 0.0175).[6]

In a rat model of focal cerebral ischemia and reperfusion, this compound demonstrated both antioxidant and anti-apoptotic effects. It reduced the levels of malondialdehyde (a marker of lipid peroxidation) and the number of apoptotic cells in the ischemic brain.[7]

Signaling Pathways

The protective effects of this compound are mediated through its modulation of key signaling pathways involved in oxidative stress and cell death.

G Mechanism of Action of this compound U74389G This compound LipidPeroxidation Iron-Dependent Lipid Peroxidation U74389G->LipidPeroxidation Inhibits iNOS Inducible Nitric Oxide Synthase (iNOS) U74389G->iNOS Inhibits ROS Reactive Oxygen Species (ROS) LipidPeroxidation->ROS Generates NO Excess Nitric Oxide (NO) iNOS->NO Produces CellDamage Oxidative Cell Damage ROS->CellDamage Causes Protection Cellular Protection (Neuroprotection, etc.) Cytotoxicity Cellular Cytotoxicity NO->Cytotoxicity Leads to

Caption: Overview of the primary mechanisms of action of this compound.

The neuroprotective effects of antioxidants are often associated with the modulation of pro-survival signaling pathways such as the PI3K/Akt pathway and the inhibition of pro-inflammatory pathways like NF-κB. While direct evidence for this compound's interaction with these specific pathways is still emerging, its established antioxidant and anti-inflammatory properties suggest a likely involvement.

G Potential Neuroprotective Signaling Pathways OxidativeStress Oxidative Stress (e.g., Ischemia) PI3K_Akt PI3K/Akt Pathway OxidativeStress->PI3K_Akt Inhibits NFkB NF-κB Pathway OxidativeStress->NFkB Activates U74389G This compound U74389G->PI3K_Akt Potentially Activates U74389G->NFkB Potentially Inhibits NeuronalSurvival Neuronal Survival & Proliferation PI3K_Akt->NeuronalSurvival Promotes Inflammation Inflammation & Apoptosis NFkB->Inflammation Promotes

Caption: Hypothesized modulation of neuroprotective signaling pathways by this compound.

Experimental Protocols

In Vitro LDL Peroxidation Assay

This protocol is based on the methodology described by Ferretti et al. (1998).[2]

  • LDL Isolation: Human LDL is isolated from fresh plasma by sequential ultracentrifugation.

  • Initiation of Peroxidation: LDL (e.g., 0.1 mg/mL) is incubated in a phosphate-buffered saline (PBS) solution. Peroxidation is initiated by the addition of a free radical generator, such as copper sulfate (CuSO₄, e.g., 5 µM).

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the LDL solution at various concentrations prior to the addition of the pro-oxidant.

  • Measurement of Oxidation: The extent of lipid peroxidation is monitored by measuring the formation of conjugated dienes through the change in absorbance at 234 nm over time. The lag phase, representing the resistance to oxidation, is determined.

  • Analysis: The effect of this compound is quantified by comparing the lag phase in treated samples to that of untreated controls.

In Vivo Rat Model of Renal Ischemia-Reperfusion

The following is a generalized protocol based on studies investigating this compound in renal ischemia-reperfusion.[3][4]

  • Animal Model: Male Wistar rats are typically used.

  • Anesthesia: Animals are anesthetized (e.g., with ketamine and xylazine).

  • Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles. Ischemia is induced by clamping the renal arteries for a defined period (e.g., 45 minutes).

  • Drug Administration: this compound (dissolved in a suitable vehicle) or vehicle control is administered intravenously at a specific time point, either before ischemia or before reperfusion.

  • Reperfusion: The clamps are removed to allow for reperfusion for a set duration (e.g., 24 hours).

  • Sample Collection: Blood samples are collected for biochemical analysis (e.g., serum creatinine and blood urea nitrogen). Kidney tissue may be harvested for histological examination and measurement of oxidative stress markers.

  • Analysis: The effects of this compound are assessed by comparing the biochemical and histological outcomes between the treated and control groups.

G Experimental Workflow for In Vivo Ischemia-Reperfusion Model Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Renal Arteries Anesthesia->Surgery Ischemia Induce Ischemia (Clamping) Surgery->Ischemia Treatment Administer this compound or Vehicle Ischemia->Treatment Reperfusion Initiate Reperfusion (Unclamping) Treatment->Reperfusion Sample Collect Blood and Tissue Samples Reperfusion->Sample Analysis Biochemical and Histological Analysis Sample->Analysis End End Analysis->End

Caption: Generalized workflow for an in vivo ischemia-reperfusion study.

Conclusion and Future Directions

This compound is a promising antioxidant compound with well-documented protective effects in preclinical models of oxidative stress-related injuries. Its dual mechanism of inhibiting lipid peroxidation and iNOS activity makes it an attractive candidate for further investigation. Future research should focus on elucidating the specific signaling pathways modulated by this compound, conducting dose-optimization studies, and exploring its therapeutic efficacy in a broader range of disease models. To date, there is a lack of publicly available data from clinical trials. Further studies are warranted to translate the promising preclinical findings into clinical applications for conditions such as stroke, myocardial infarction, and neurodegenerative diseases.

References

The 21-Aminosteroid U-74389G: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, also known as tirilazad mesylate, is a synthetic, non-glucocorticoid 21-aminosteroid ('lazaroid') developed for its potent antioxidant and neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a key process in secondary cell damage following ischemic and traumatic injuries.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism of action.

Pharmacodynamics: Mechanism of Action and Preclinical Effects

This compound exerts its therapeutic effects by intercalating into cell membranes and scavenging lipid peroxyl free radicals, thereby interrupting the cascade of lipid peroxidation.[1][3] This action helps to preserve the integrity and function of cellular membranes, particularly in the highly vulnerable environment of the central nervous system.[2]

The core of this compound's activity lies in its ability to mitigate oxidative stress. In various preclinical models, it has demonstrated significant protective effects.

Key Pharmacodynamic Effects:
  • Inhibition of Lipid Peroxidation: this compound is a potent inhibitor of iron-dependent lipid peroxidation, a major contributor to cell death and tissue damage in various pathological conditions.[1]

  • Free Radical Scavenging: The compound directly scavenges lipid peroxyl and hydroxyl radicals, reducing the propagation of oxidative damage.[1]

  • Membrane Stabilization: By incorporating into the lipid bilayer, this compound helps to stabilize cell membranes, maintaining their structural and functional integrity.[4]

  • Neuroprotection: In animal models of ischemic stroke, traumatic brain injury (TBI), and spinal cord injury, tirilazad has been shown to reduce lesion size, neuronal necrosis, and cerebral edema.[1]

  • Anti-inflammatory Properties: this compound has been noted to possess anti-inflammatory effects, which may contribute to its overall protective capacity in injured tissues.[2]

Preclinical Studies Summary:
Model SystemKey FindingsReference
Rat Ischemia-Reperfusion Injury Significantly decreased creatinine levels, suggesting improved renal function.[5][6][5][6]
Rat Traumatic Brain Injury Attenuated the biochemical consequences of endrin-induced oxidative stress, including lipid peroxidation and DNA damage.
Rat Acute Necrotizing Pancreatitis Inhibited the increase in serum urea and tissue levels of myeloperoxidase and malondialdehyde in the pancreas and lungs.
Rat Sepsis Model Maintained cardiac output and mean aortic pressure, and prevented the increase in serum lactate.

Signaling Pathway: Inhibition of Lipid Peroxidation

The primary mechanism of this compound is its interference with the lipid peroxidation cascade. This process is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from a polyunsaturated fatty acid (PUFA) in the cell membrane, leading to a chain reaction of lipid radical formation and propagation. This compound, being highly lipophilic, positions itself within the membrane to intercept and neutralize lipid peroxyl radicals, thus terminating the chain reaction.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) Lipid_Radical Lipid Radical (L•) ROS->Lipid_Radical PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation Oxygen O2 PUFA2 Another PUFA Peroxyl_Radical->PUFA2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation Neutralized Neutralized Radical Peroxyl_Radical->Neutralized PUFA2->Lipid_Radical Cell_Damage Membrane Damage & Cell Death Lipid_Hydroperoxide->Cell_Damage U74389G This compound (Tirilazad) U74389G->Peroxyl_Radical Inhibition

Mechanism of this compound in inhibiting lipid peroxidation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and specific patient populations. It is administered intravenously and exhibits a long half-life.

Human Pharmacokinetic Parameters:
ParameterHealthy VolunteersPatients with Mild Liver CirrhosisReference
Dosing Single 2.0 mg/kg IV infusionSingle 2.0 mg/kg IV infusion
Mean AUC (µmol·h/L) 8.8318.6
Mean Clearance (L/h) 27.812.7
Mean Half-life (hours) ~52-88Not specified
Active Metabolites U-89678, U-87999U-89678

Note: Data are compiled from multiple studies and represent approximate values.

Experimental Protocols

Ischemia-Reperfusion Injury Model in Rats

A common preclinical model to evaluate the efficacy of this compound involves inducing ischemia-reperfusion (I/R) injury in rats.

Objective: To assess the protective effects of this compound on tissue damage following a period of ischemia and subsequent reperfusion.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are typically used.

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Ischemia Induction: A specific artery (e.g., renal artery) is occluded using a microvascular clamp for a defined period (e.g., 45 minutes).[5]

  • Drug Administration: this compound is administered intravenously, often at the onset of reperfusion, at a dose of 10 mg/kg body weight.[5]

  • Reperfusion: The clamp is removed to allow blood flow to be restored for a specific duration (e.g., 60 or 120 minutes).[5]

  • Sample Collection: Blood and tissue samples are collected at the end of the reperfusion period for biochemical and histological analysis.

  • Endpoints: Key outcome measures include levels of tissue damage markers (e.g., malondialdehyde), inflammatory markers, and histological assessment of tissue injury.

Experimental_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Surgical Preparation Anesthesia->Surgery Ischemia Induce Ischemia (e.g., 45 min) Surgery->Ischemia Treatment Administer this compound (IV) or Vehicle Ischemia->Treatment Reperfusion Reperfusion (e.g., 60 or 120 min) Treatment->Reperfusion Sample Collect Blood & Tissue Samples Reperfusion->Sample Analysis Biochemical & Histological Analysis Sample->Analysis End End Analysis->End

General workflow for a rat ischemia-reperfusion study.
Traumatic Brain Injury (TBI) Models

Various animal models are used to simulate TBI and assess the neuroprotective effects of compounds like this compound. Common models include:

  • Controlled Cortical Impact (CCI): A pneumatic or electromagnetic device delivers a controlled impact to the exposed dura, resulting in a focal cortical contusion.[7][8]

  • Fluid Percussion Injury (FPI): A rapid injection of fluid into the epidural space creates a transient pressure pulse, causing both focal and diffuse brain injury.[7]

  • Weight-Drop Models: A weight is dropped from a specific height onto the exposed skull or dura to induce injury.[9]

In these models, this compound is typically administered shortly after the injury, and outcomes are assessed through behavioral tests, histological analysis of brain tissue, and measurement of biochemical markers of injury.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of tirilazad and its metabolites in biological matrices is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

General Principles:

  • Stationary Phase: A non-polar stationary phase, such as a C18 column, is commonly used.

  • Mobile Phase: A polar mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile), is used to elute the analytes.

  • Detection: Ultraviolet (UV) detection is a common method for quantifying tirilazad.

  • Sample Preparation: Protein precipitation is a standard method for extracting the drug from plasma samples before injection into the HPLC system.

Clinical Trials and Future Directions

Clinical trials of tirilazad have been conducted in several acute neurological conditions, including ischemic stroke, subarachnoid hemorrhage, and traumatic brain injury. While preclinical studies showed significant promise, the results from large-scale clinical trials in acute ischemic stroke were largely disappointing, with some studies suggesting a lack of efficacy and even a potential for worse outcomes.[1] However, some positive effects were observed in trials for subarachnoid hemorrhage.

The discrepancy between preclinical and clinical results highlights the complexities of translating findings from animal models to human patients in the context of acute neurological injury. Future research may focus on identifying specific patient populations that may benefit from tirilazad, exploring different dosing regimens, or investigating its use in combination with other neuroprotective agents.

Conclusion

This compound (tirilazad mesylate) is a well-characterized 21-aminosteroid with a clear mechanism of action as a potent inhibitor of lipid peroxidation. Its pharmacodynamic effects have been extensively documented in a variety of preclinical models of tissue injury. While the translation to broad clinical efficacy has been challenging, the wealth of data on its pharmacokinetics and pharmacodynamics provides a valuable foundation for understanding the role of oxidative stress in disease and for the future development of novel antioxidant therapies.

References

In Vitro Studies of U-74389G: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies of U-74389G, a potent 21-aminosteroid antioxidant. The document focuses on its core mechanism of action, detailed experimental protocols for key assays, and a summary of available quantitative data. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of this compound.

Core Mechanism of Action: Inhibition of Lipid Peroxidation and Inflammation

This compound is primarily recognized for its potent inhibitory effects on lipid peroxidation, a critical process in cellular injury initiated by oxidative stress. By scavenging lipid peroxyl radicals, this compound effectively terminates the chain reaction of lipid peroxidation, thereby preserving the integrity of cellular membranes.

Beyond its direct antioxidant activity, emerging evidence suggests that this compound also modulates inflammatory signaling pathways. A key mechanism in this regard is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

Quantitative Data Summary

The following tables summarize the available quantitative data from various studies on this compound. It is important to note that a significant portion of the currently available quantitative data originates from in vivo studies. While these findings provide valuable insights into the potential effects of this compound in a physiological context, direct in vitro dose-response data in specific cell culture models remains limited in the public domain.

Table 1: In Vitro Antioxidant Effects of this compound

ParameterExperimental SystemConcentration of this compoundObserved EffectCitation
LDL PeroxidationCell-free system with human LDL20 µMReduced formation of conjugated dienes and TBARS[1]
α-tocopherol disappearanceCell-free system with human LDL20 µMReduced by approximately 47%[1]

Table 2: In Vivo Antioxidant and Anti-inflammatory Effects of this compound

ParameterExperimental ModelThis compound DosageObserved EffectCitation
Malondialdehyde (MDA)Rat model of focal cerebral ischemiaNot specifiedReduced concentrations in cortex and striatum[2]
Superoxide Dismutase (SOD)Rat model of focal cerebral ischemiaNot specifiedPartially restored activity[2]
Glutathione (GSH)Rat model of focal cerebral ischemiaNot specifiedPartially restored concentrations[2]
TNF-α releaseRat model of endotoxemia3 mg/kg before and 1.5 mg/kg after endotoxinSignificantly reduced TNF-α levels[3]
NF-κB protein expressionRat model of glycerol-induced acute renal failure10 mg/kg x 21 daysSignificantly reduced[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathway of this compound and generalized workflows for key in vitro experiments.

Signaling Pathway Diagram

U74389G_Signaling cluster_nfkb NF-κB Pathway U74389G This compound ROS Reactive Oxygen Species (ROS) (e.g., Lipid Peroxyl Radicals) U74389G->ROS Scavenges IKK IKK Complex U74389G->IKK Inhibits Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's dual mechanism of action.

Experimental Workflow Diagrams

Lipid_Peroxidation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MDA Assay Cell_Culture Culture Endothelial or Neuronal Cells Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Induce_Stress Induce Oxidative Stress (e.g., H2O2) Cell_Seeding->Induce_Stress Add_U74389G Add varying concentrations of this compound Induce_Stress->Add_U74389G Cell_Lysis Lyse cells Add_U74389G->Cell_Lysis TBA_Reaction React with Thiobarbituric Acid (TBA) Cell_Lysis->TBA_Reaction Measure_Absorbance Measure Absorbance at 532 nm TBA_Reaction->Measure_Absorbance

Caption: Workflow for MDA (Lipid Peroxidation) Assay.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture Culture SH-SY5Y Cells Cell_Seeding Seed cells in 6-well plate Cell_Culture->Cell_Seeding Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine) Cell_Seeding->Induce_Apoptosis Add_U74389G Add varying concentrations of this compound Induce_Apoptosis->Add_U74389G Harvest_Cells Harvest Cells Add_U74389G->Harvest_Cells AnnexinV_PI Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->AnnexinV_PI Flow_Cytometry Analyze by Flow Cytometry AnnexinV_PI->Flow_Cytometry

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays. While direct protocols for this compound in these specific assays are not widely published, these standard methods can be adapted for its evaluation.

Lipid Peroxidation Assay (Malondialdehyde - MDA Measurement)

This protocol measures the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

  • Cultured endothelial (e.g., HUVECs) or neuronal (e.g., SH-SY5Y) cells

  • 96-well plates

  • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

  • This compound

  • MDA Lysis Buffer (with BHT to prevent further oxidation)

  • Phosphotungstic acid

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture and Seeding: Culture cells to ~80% confluency and seed them in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). Allow cells to adhere overnight.

  • Induction of Oxidative Stress and Treatment:

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce oxidative stress by adding a known concentration of H₂O₂ (e.g., 100-500 µM) and incubate for a further period (e.g., 4-24 hours).

  • Cell Lysis:

    • Remove the culture medium and wash the cells with cold PBS.

    • Add MDA Lysis Buffer to each well and incubate on ice.

  • TBA Reaction:

    • Centrifuge the cell lysate to pellet debris.

    • Add phosphotungstic acid to the supernatant to precipitate proteins.

    • Centrifuge and discard the supernatant.

    • Resuspend the pellet in water and add TBA solution.

    • Incubate the mixture at 95°C for 60 minutes to allow the color reaction to occur.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance of the resulting pink-colored product at 532 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of MDA.

    • Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes).

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y)

  • 6-well plates

  • Apoptosis inducer (e.g., staurosporine, etoposide)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Seeding: Seed SH-SY5Y cells in 6-well plates and grow to the desired confluency.

  • Induction of Apoptosis and Treatment:

    • Pre-treat the cells with different concentrations of this compound.

    • Induce apoptosis by adding an apoptosis-inducing agent and incubate for the recommended time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation settings for FITC and PI channels.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

  • Cultured cells (e.g., HUVECs or SH-SY5Y)

  • 96-well black, clear-bottom plates

  • Agent to induce mitochondrial dysfunction (e.g., CCCP as a positive control)

  • This compound

  • JC-1 dye

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Treatment: Treat cells with varying concentrations of this compound, followed by an agent that induces mitochondrial depolarization. Include a positive control treated with CCCP.

  • JC-1 Staining:

    • Remove the treatment medium and wash the cells with assay buffer.

    • Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Measurement:

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity using a microplate reader at two wavelength pairs:

      • Excitation/Emission ~485/535 nm for green fluorescence (monomers).

      • Excitation/Emission ~535/590 nm for red fluorescence (J-aggregates).

  • Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

NF-κB Activation Assay (p65 Nuclear Translocation)

This immunofluorescence-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon activation.

Materials:

  • Cultured cells (e.g., HUVECs)

  • Chamber slides or 96-well imaging plates

  • Inflammatory stimulus (e.g., TNF-α, LPS)

  • This compound

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Seeding: Seed cells on chamber slides or in imaging plates.

  • Treatment:

    • Pre-treat cells with this compound.

    • Stimulate with an inflammatory agent to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with the primary anti-p65 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Future Directions and Research Gaps

While the antioxidant and anti-inflammatory properties of this compound are well-established, there is a clear need for more detailed in vitro studies to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:

  • Dose-response studies: Establishing clear dose-response curves and EC50 values for this compound in various in vitro models of oxidative stress and inflammation.

  • Signaling pathway analysis: Further investigating the upstream and downstream targets of this compound within the NF-κB pathway and exploring its potential interaction with other cytoprotective pathways, such as the Nrf2/ARE pathway.

  • Cell-type specific effects: Characterizing the effects of this compound in different cell types, particularly primary human endothelial and neuronal cells, to better predict its clinical efficacy.

This technical guide provides a foundation for researchers to design and execute robust in vitro studies on this compound. By addressing the existing research gaps, the scientific community can gain a more comprehensive understanding of this promising therapeutic agent.

References

U-74389G effects on cellular signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Effects of U-74389G

Abstract

This compound, also known as Tirilazad Mesylate, is a synthetic 21-aminosteroid, or "lazaroid," designed to inhibit iron-dependent lipid peroxidation. This document provides a detailed overview of the molecular interactions and cellular consequences of this compound administration. It is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes quantitative data, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

This compound's primary mechanism of action is the potent inhibition of iron-dependent lipid peroxidation, a critical process in cellular injury, particularly following ischemic events. Unlike glucocorticoid steroids, this compound lacks hormonal effects. Its protective qualities stem from its ability to scavenge lipid peroxyl radicals within the lipid portion of cell membranes, thereby terminating the chain reaction of lipid peroxidation. This action helps to maintain the integrity and fluidity of cell membranes, which is crucial for normal cellular function.

The drug's antioxidant properties are particularly effective in preventing secondary damage associated with central nervous system injuries, such as spinal cord injury and subarachnoid hemorrhage. By mitigating oxidative stress, this compound helps to preserve neuronal function and reduce the extent of tissue damage.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and properties of this compound from various experimental studies.

Table 1: Inhibition of Lipid Peroxidation

Assay SystemIC50 ValueReference
Rat brain homogenate lipid peroxidation15 µM
Iron-dependent lipid peroxidation in vitro1.2 µM

Table 2: Efficacy in Experimental Models

ModelSpeciesKey FindingReference
Cat spinal cord injuryFelineImproved blood flow and preserved white matter
Subarachnoid hemorrhageCanineReduced delayed cerebral vasospasm
Ischemic strokeRatReduced infarct volume

Effects on Cellular Signaling Pathways

While the primary effect of this compound is the direct inhibition of lipid peroxidation, this action has downstream consequences on various cellular signaling pathways that are sensitive to oxidative stress. It is important to note that this compound is not known to directly target specific kinases or receptors in these pathways.

Protein Kinase C (PKC) Pathway

Oxidative stress is a known activator of Protein Kinase C (PKC), a family of enzymes involved in signal transduction. By preventing the accumulation of lipid peroxides, this compound can indirectly modulate PKC activity. This can, in turn, affect a multitude of cellular processes, including inflammation, apoptosis, and synaptic plasticity.

PKC_Pathway cluster_membrane Cell Membrane U74389G This compound Lipid_Peroxidation Lipid Peroxidation U74389G->Lipid_Peroxidation inhibits PKC_Activation PKC Activation Lipid_Peroxidation->PKC_Activation activates Downstream_Effects Downstream Cellular Effects PKC_Activation->Downstream_Effects leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->Lipid_Peroxidation induces Experimental_Workflow A Anesthesia B Laminectomy A->B C Spinal Cord Injury B->C D This compound or Vehicle Administration C->D E Behavioral Testing D->E Post-injury F Histological Analysis D->F Post-mortem G Biochemical Assays D->G Post-mortem

Methodological & Application

Application Notes and Protocols for U-74389G in Rat Models of Ischemia-Reperfusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, in various rat models of ischemia-reperfusion injury. The information compiled from peer-reviewed literature is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective and organ-protective effects of this compound.

Introduction

Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia. This paradoxical event exacerbates tissue damage through a cascade of events, including the generation of reactive oxygen species (ROS), inflammation, and apoptosis. This compound has been investigated for its therapeutic potential in mitigating I/R injury due to its potent antioxidant properties, primarily through the inhibition of iron-dependent lipid peroxidation.[1][2] This document outlines established dosages and detailed protocols for the application of this compound in rat models of cerebral and renal ischemia-reperfusion.

Mechanism of Action: Inhibition of Lipid Peroxidation

This compound is a lazaroid, a class of 21-aminosteroids designed to inhibit lipid peroxidation at the cell membrane.[1] Unlike corticosteroids, lazaroids lack glucocorticoid activity, thus avoiding associated side effects. The primary mechanism of this compound involves scavenging lipid peroxyl radicals and inhibiting the iron-catalyzed formation of hydroxyl radicals, which are key initiators of lipid peroxidation. This action helps to preserve the integrity and function of cellular membranes during the oxidative stress induced by ischemia-reperfusion.

G cluster_0 Ischemia-Reperfusion cluster_1 Cellular Events cluster_2 This compound Intervention Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Restoration of Blood Flow ROS ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Oxidative Stress CellDamage Cell Membrane Damage & Cell Death LipidPeroxidation->CellDamage U74389G This compound U74389G->LipidPeroxidation Inhibits

Caption: Mechanism of this compound in Ischemia-Reperfusion Injury.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various rat models of ischemia-reperfusion as reported in the literature.

Table 1: this compound Dosage in Cerebral Ischemia-Reperfusion Models

Ischemia ModelDosageRoute of AdministrationTiming of AdministrationReference
Transient Global Cerebral Ischemia6 or 18 mg/kgIntraperitoneal (i.p.)Single dose 5 minutes post-resuscitation[3]
Focal Cerebral IschemiaNot SpecifiedNot SpecifiedBefore ischemia or before reperfusion[4]

Table 2: this compound Dosage in Other Ischemia-Reperfusion Models

Ischemia ModelDosageRoute of AdministrationTiming of AdministrationReference
Renal Ischemia-Reperfusion10 mg/kgIntravenous (i.v.)Immediately at the start of reperfusion[5]
Intestinal Ischemia-Reperfusion10 mg/kgNot SpecifiedNot Specified[5]

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below. These protocols are based on established methods and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Transient Global Cerebral Ischemia in Rats and this compound Administration

This protocol describes the four-vessel occlusion model to induce transient global cerebral ischemia.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • Microvascular clips

  • Heating pad

  • This compound

  • Sterile saline or appropriate vehicle

  • Syringes and needles for injection

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain body temperature at 37°C using a heating pad.

  • Vertebral Artery Occlusion: On day 1, place the rat in a stereotaxic frame. Make a dorsal neck incision and dissect the alar foramina of the first cervical vertebra. Cauterize the vertebral arteries.

  • Carotid Artery Occlusion: On day 2, make a ventral midline cervical incision to expose both common carotid arteries.

  • Induction of Ischemia: Occlude both common carotid arteries with microvascular clips for a desired period (e.g., 10-20 minutes) to induce global cerebral ischemia.

  • Reperfusion: Remove the clips to allow reperfusion. Suture the incisions.

  • This compound Administration (Intraperitoneal):

    • Prepare a solution of this compound in a suitable vehicle.

    • At the indicated time point (e.g., 5 minutes post-reperfusion), administer a single intraperitoneal injection of this compound (e.g., 6 or 18 mg/kg).[3] For detailed i.p. injection procedure, refer to Protocol 4.

  • Post-operative Care: Monitor the animal during recovery. Provide appropriate analgesia and supportive care as per institutional guidelines.

G cluster_0 Day 1 cluster_1 Day 2 Anesthesia1 Anesthetize Rat VertOcc Cauterize Vertebral Arteries Anesthesia1->VertOcc Anesthesia2 Anesthetize Rat CarotidExp Expose Common Carotid Arteries Anesthesia2->CarotidExp Ischemia Occlude Carotid Arteries (e.g., 10-20 min) CarotidExp->Ischemia Reperfusion Remove Clips for Reperfusion Ischemia->Reperfusion DrugAdmin Administer this compound (i.p.) (e.g., 5 min post-reperfusion) Reperfusion->DrugAdmin PostOp Post-operative Care DrugAdmin->PostOp G Anesthesia Anesthetize Rat Surgery Expose Carotid Arteries Anesthesia->Surgery MCAO Insert Suture to Occlude MCA Surgery->MCAO Ischemia Maintain Occlusion (e.g., 90 min) MCAO->Ischemia Admin Administer this compound (Pre-ischemia or at Reperfusion) Reperfusion Withdraw Suture for Reperfusion Ischemia->Reperfusion PostOp Post-operative Care Reperfusion->PostOp Admin->Reperfusion G Anesthesia Anesthetize Rat Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ischemia Clamp Renal Pedicles (e.g., 45 min) Laparotomy->Ischemia Reperfusion Remove Clamps for Reperfusion Ischemia->Reperfusion DrugAdmin Administer this compound (i.v.) (10 mg/kg at Reperfusion) Reperfusion->DrugAdmin Closure Suture Incision DrugAdmin->Closure PostOp Post-operative Care Closure->PostOp G Restrain Restrain Rat in Supine Position IdentifySite Identify Injection Site (Lower Right Quadrant) Restrain->IdentifySite CleanSite Clean Site with Alcohol IdentifySite->CleanSite InsertNeedle Insert Needle at 30-45° Angle CleanSite->InsertNeedle Aspirate Gently Aspirate InsertNeedle->Aspirate Inject Inject Solution Aspirate->Inject Withdraw Withdraw Needle Inject->Withdraw Monitor Monitor Rat Withdraw->Monitor

References

Application Notes and Protocols for U-74389G in Renal Injury Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a member of the 21-aminosteroid (lazaroid) class of compounds, is a potent inhibitor of iron-dependent lipid peroxidation.[1] Its antioxidant properties, including the ability to scavenge oxygen-free radicals, chelate iron, and stabilize cell membranes, make it a compound of significant interest in preclinical studies of tissue injury, particularly in the context of renal ischemia-reperfusion (I/R) and toxicant-induced acute kidney injury (AKI).[2] These application notes provide detailed protocols for the administration of this compound in rat models of renal injury, along with methods for assessing its therapeutic efficacy.

Mechanism of Action

This compound exerts its protective effects in renal injury primarily through the attenuation of oxidative stress and inflammation. During renal ischemia and subsequent reperfusion, a surge in reactive oxygen species (ROS) leads to lipid peroxidation of cell membranes, mitochondrial damage, and the release of pro-inflammatory cytokines. This compound has been shown to directly counteract these processes by inhibiting lipid peroxidation and reducing the expression of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[3] This, in turn, can lead to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), thereby mitigating tubular cell death and preserving renal function.[2]

Signaling Pathway in Renal Ischemia-Reperfusion Injury and this compound Intervention

G cluster_0 Ischemia-Reperfusion cluster_1 Cellular Stress & Damage cluster_2 Inflammatory Cascade cluster_3 Renal Injury cluster_4 Therapeutic Intervention Ischemia Renal Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Restoration of Blood Flow ROS ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Dysfunction ROS->Mitochondrial_Damage NFkB ↑ NF-κB Activation ROS->NFkB Tubular_Injury Renal Tubular Cell Injury & Necrosis Lipid_Peroxidation->Tubular_Injury Mitochondrial_Damage->Tubular_Injury TNFa ↑ TNF-α Production NFkB->TNFa Inflammation Inflammation & Neutrophil Infiltration TNFa->Inflammation Inflammation->Tubular_Injury AKI Acute Kidney Injury (AKI) Tubular_Injury->AKI U74389G This compound U74389G->Lipid_Peroxidation Inhibits U74389G->NFkB Inhibits

Caption: Signaling pathway of renal I/R injury and points of intervention by this compound.

Experimental Protocols

Two common and well-characterized rat models of acute renal injury are presented below: Ischemia-Reperfusion (I/R) Induced AKI and Glycerol-Induced Rhabdomyolysis and subsequent AKI.

Experimental Workflow: this compound in Renal Injury Models

G cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Post-Injury Monitoring & Analysis A Acclimatization (7 days) B Induce Renal Injury (I/R or Glycerol) A->B C Administer this compound (e.g., 10 mg/kg, IV) B->C D Reperfusion/Observation (e.g., 60-120 min or 24h) C->D E Sample Collection (Blood & Kidney Tissue) D->E F Biochemical Analysis (Creatinine, BUN, MDA, TNF-α) E->F G Histopathological Evaluation E->G

References

Application Notes and Protocols for Studying Neuroprotection using U-74389G After Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. A key contributor to this damage is oxidative stress, driven by the excessive production of reactive oxygen species (ROS) and subsequent lipid peroxidation of cellular membranes. U-74389G, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation and a scavenger of free radicals.[1][2][3] These properties make it a compelling candidate for neuroprotective strategies in the context of stroke. This document provides detailed application notes and protocols for utilizing this compound in preclinical stroke research.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by intercalating into the lipid bilayer of cell membranes.[1] This localization allows it to interrupt the chain reaction of lipid peroxidation by scavenging lipid peroxyl radicals.[1] By neutralizing these damaging radicals, this compound helps to maintain cell membrane integrity and function, which is crucial for neuronal survival in the ischemic brain. Furthermore, it has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while restoring the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[4]

Data Presentation

The following tables summarize the quantitative effects of this compound and a closely related lazaroid, Tirilazad, in preclinical models of stroke.

Table 1: Effect of this compound on Markers of Oxidative Stress in a Rat Model of Focal Cerebral Ischemia and Reperfusion

ParameterControl GroupThis compound Treated GroupPercentage ChangeReference
Malondialdehyde (MDA) (nmol/mg protein)~1.8~1.2↓ 33%[4]
Superoxide Dismutase (SOD) (U/mg protein)~90~110↑ 22%[4]
Glutathione (GSH) (µg/mg protein)~1.5~2.0↑ 33%[4]

Data is approximated from graphical representations in the cited literature and represents values at 24 hours of reperfusion following focal cerebral ischemia in rats. This compound was administered before the onset of ischemia.

Table 2: Efficacy of Tirilazad (a 21-Aminosteroid Analogous to this compound) in Animal Models of Focal Cerebral Ischemia

Outcome MeasureEffect Size95% Confidence IntervalReference
Infarct Volume Reduction29.2%21.1% to 37.2%[5]
Neurobehavioral Score Improvement48.1%29.3% to 66.9%[5]

This data is from a meta-analysis of 18 studies on Tirilazad, a closely related lazaroid to this compound, in various animal models of focal ischemia.[5]

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (280-310 g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope

  • Microsurgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • This compound solution (e.g., 10 mg/kg in a suitable vehicle)

  • Vehicle control solution

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Introduce the 4-0 nylon monofilament suture into the ICA via an incision in the ECA stump.

  • Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • For transient ischemia, the suture is left in place for a defined period (e.g., 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

Drug Administration

Route of Administration: Intravenous (IV) or intraperitoneal (IP) injection.

Dosage: A commonly used dosage in preclinical studies is 10 mg/kg body weight.[6]

Timing of Administration:

  • Pre-ischemia: Administer this compound 15-30 minutes before the induction of MCAO.

  • Post-ischemia/Pre-reperfusion: In a transient MCAO model, administer this compound shortly before the withdrawal of the occluding suture.

  • Post-reperfusion: Administer this compound at various time points after the initiation of reperfusion.

Assessment of Neuroprotection

a) Neurological Scoring:

Neurological deficits can be assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized scoring system.

Example: Bederson's Neurological Scoring System

  • Score 0: No observable deficit.

  • Score 1: Forelimb flexion.

  • Score 2: Decreased resistance to lateral push (and forelimb flexion).

  • Score 3: Unidirectional circling.

  • Score 4: Spontaneous circling or barrel rolling.

b) Infarct Volume Measurement:

  • At a predetermined endpoint (e.g., 72 hours post-MCAO), euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Remove the brain and slice it into 2 mm coronal sections.

  • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.

  • Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

  • Calculate the total infarct volume by integrating the infarct areas across all slices.

c) Biochemical Assays for Oxidative Stress:

  • At the desired time point, harvest the brain tissue (cortex and striatum) from the ischemic hemisphere.

  • Homogenize the tissue and perform assays to measure:

    • Malondialdehyde (MDA): As an indicator of lipid peroxidation.

    • Superoxide Dismutase (SOD) activity: To assess endogenous antioxidant defense.

    • Glutathione (GSH) levels: Another key endogenous antioxidant.

Visualizations

G cluster_0 Ischemia/Reperfusion Injury cluster_1 This compound Intervention Increased ROS Production Increased ROS Production Lipid Peroxidation Lipid Peroxidation Increased ROS Production->Lipid Peroxidation Free Radical Scavenging Free Radical Scavenging Increased ROS Production->Free Radical Scavenging Inhibits Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Neuronal Cell Death Neuronal Cell Death Membrane Damage->Neuronal Cell Death This compound This compound This compound->Free Radical Scavenging Inhibition of Lipid Peroxidation Inhibition of Lipid Peroxidation Free Radical Scavenging->Inhibition of Lipid Peroxidation Neuroprotection Neuroprotection Inhibition of Lipid Peroxidation->Neuroprotection

Caption: Signaling pathway of this compound in neuroprotection.

G cluster_0 Experimental Workflow A Induce MCAO in Rats B Administer this compound or Vehicle A->B C Reperfusion (for transient MCAO) B->C D Behavioral Assessment (Neurological Scoring) C->D E Tissue Harvesting D->E F Infarct Volume Measurement (TTC Staining) E->F G Biochemical Assays (MDA, SOD, GSH) E->G

Caption: Experimental workflow for studying this compound.

References

Application of U-74389G in Cardiac Ischemia Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid or "lazaroid," is a potent inhibitor of iron-dependent lipid peroxidation. This compound has demonstrated significant promise in preclinical models of ischemia-reperfusion (I/R) injury, a critical concern in clinical events such as myocardial infarction and cardiac surgery. These application notes provide a comprehensive overview of the use of this compound in cardiac ischemia models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action

The primary mechanism of this compound in the context of cardiac ischemia is its ability to mitigate oxidative stress. During ischemia and subsequent reperfusion, there is a surge in the production of reactive oxygen species (ROS), which leads to lipid peroxidation of cellular membranes. This process damages the integrity and function of cardiomyocytes. This compound intercalates into the cell membrane and inhibits the propagation of lipid peroxidation, thereby preserving membrane structure and function. Additionally, studies suggest that this compound may exert anti-apoptotic effects, further protecting cardiac tissue from cell death following an ischemic insult.

cluster_0 Ischemia/Reperfusion cluster_1 Cellular Damage Cascade cluster_2 Therapeutic Intervention Ischemia/Reperfusion Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia/Reperfusion->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis ROS->Apoptosis Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cardiomyocyte Cell Death Membrane_Damage->Cell_Death Apoptosis->Cell_Death U74389G This compound U74389G->Lipid_Peroxidation U74389G->Apoptosis

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound in various cardiac ischemia models is summarized below. The data highlights its protective effects on infarct size, cardiac function, and biochemical markers of injury.

Table 1: Effect of this compound on Infarct Size and Cardiac Function

Animal ModelDosageIschemia/Reperfusion TimeKey FindingsReference
Rat15 and 30 mg/kg i.v.60 min / 60 minReduced necrotic area as a percentage of the area at risk by ~15-25%.[1][1]
Rat10 mg/kg by gavage (daily for 21 days)Chronic ligationSignificantly reduced infarct size (9 ± 5% vs. 32 ± 5% in vehicle).[2][2]
Dog10 mg/kg i.v.12 hours preservation / 2 hours reperfusionSignificantly better recovery of cardiac function (cardiac output, LV pressure, LV dp/dt).[3][3]

Table 2: Effect of this compound on Biochemical Markers

Animal ModelDosageIschemia/Reperfusion TimeMarkerResultReference
Rat15 and 30 mg/kg i.v.60 min / 60 minMyeloperoxidase (MPO)Reduced MPO activity in the area at risk.[1][1]
Rat15 and 30 mg/kg i.v.60 min / 60 minMalondialdehyde (MDA)Blunted the increase in plasma MDA.[1][1]
Rat15 and 30 mg/kg i.v.60 min / 60 minLactate Dehydrogenase (LDH)Reduced the increase in plasma LDH.[1][1]
Rat10 mg/kg i.v.45 min / 60 or 120 minCreatinineSignificantly decreased creatinine levels.[4][5][4][5]
Pig4 mg/kgTransient coronary occlusionAttenuated the increase in myocardial MDA and reduced serum myoglobin, cardiac troponin I, and creatine kinase MB.[6]

Experimental Protocols

Protocol 1: Acute Myocardial Ischemia/Reperfusion in a Rat Model

This protocol is based on methodologies described in studies evaluating the acute effects of this compound.[1]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Pentobarbital (50 mg/kg, intraperitoneal).

2. Surgical Procedure:

  • Intubate the rat and provide ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left main coronary artery with a suture. Successful occlusion is confirmed by ST-segment elevation on an electrocardiogram (ECG).

  • Maintain ischemia for 60 minutes.

  • Release the ligature to allow for 60 minutes of reperfusion.

3. Drug Administration:

  • Administer this compound (15 or 30 mg/kg) or vehicle intravenously at the onset of reperfusion.

4. Assessment of Cardiac Injury:

  • Infarct Size Measurement: At the end of reperfusion, excise the heart and perfuse with a triphenyltetrazolium chloride (TTC) solution to delineate the viable (red) and infarcted (pale) tissue.

  • Biochemical Marker Analysis: Collect blood samples to measure plasma levels of LDH and MDA.

  • Myeloperoxidase (MPO) Assay: Harvest heart tissue from the area at risk for MPO activity measurement as an index of neutrophil infiltration.

Start Anesthetize Rat Thoracotomy Left Thoracotomy Start->Thoracotomy Ligation Ligate Left Main Coronary Artery (60 min Ischemia) Thoracotomy->Ligation Reperfusion Release Ligature (60 min Reperfusion) Ligation->Reperfusion Drug_Admin Administer this compound (i.v. at onset of reperfusion) Reperfusion->Drug_Admin Assessment Assess Cardiac Injury: - Infarct Size (TTC) - Plasma Markers (LDH, MDA) - Tissue MPO Drug_Admin->Assessment End End of Experiment Assessment->End

Figure 2: Workflow for Acute I/R Model.
Protocol 2: Chronic Myocardial Infarction in a Rat Model

This protocol is adapted from studies investigating the long-term effects of this compound.[2]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

2. Surgical Procedure:

  • Anesthetize the rat and perform a left thoracotomy.

  • Permanently ligate the proximal branch of the left coronary artery.

3. Drug Administration:

  • Administer this compound (10 mg/kg) or vehicle daily by gavage for 21 days, starting on the day of surgery.

4. Assessment of Cardiac Remodeling and Function:

  • After 21 days, harvest the hearts for analysis.

  • Infarct Size Measurement: Determine the infarct size as a percentage of the left ventricle.

  • Ex vivo Heart Perfusion: Perfuse the isolated heart using a Langendorff apparatus to assess cardiac function (e.g., left ventricular developed pressure) and coronary endothelial reactivity.

Protocol 3: Malondialdehyde (MDA) Assay for Lipid Peroxidation

This is a generalized protocol for measuring MDA, a marker of lipid peroxidation, in heart tissue.

1. Sample Preparation:

  • Homogenize a known weight of heart tissue in a suitable buffer (e.g., PBS with a butylated hydroxytoluene [BHT] solution to prevent further oxidation).

  • Centrifuge the homogenate and collect the supernatant.

2. Assay Procedure:

  • Add thiobarbituric acid (TBA) reagent to the supernatant.

  • Incubate the mixture at 95°C for 60 minutes. This reaction forms a colored MDA-TBA adduct.

  • Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

3. Calculation:

  • Quantify the MDA concentration using a standard curve generated with known concentrations of MDA.

  • Normalize the results to the protein concentration of the tissue homogenate.

Protocol 4: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration

This protocol outlines the measurement of MPO activity in cardiac tissue.

1. Sample Preparation:

  • Homogenize a known weight of heart tissue in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

2. Assay Procedure:

  • Add the supernatant to a reaction mixture containing a substrate for MPO (e.g., o-dianisidine or 3,3',5,5'-tetramethylbenzidine [TMB]) and hydrogen peroxide.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Stop the reaction after a defined time with an acid solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 460 nm for TMB).

3. Calculation:

  • Calculate MPO activity based on the change in absorbance over time and normalize to the tissue weight.

Conclusion

This compound has consistently demonstrated cardioprotective effects in various preclinical models of cardiac ischemia and reperfusion injury. Its primary mechanism as an inhibitor of lipid peroxidation translates to a reduction in infarct size, preservation of cardiac function, and attenuation of biochemical markers of cellular damage. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential of this compound and similar compounds in the context of ischemic heart disease.

References

Application Notes and Protocols for U-74389G in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a member of the 21-aminosteroid (lazaroid) family of compounds, is a potent inhibitor of lipid peroxidation and a valuable tool for investigating oxidative stress in a variety of experimental models. These application notes provide an overview of this compound's mechanism of action, along with detailed protocols for its use in studying oxidative stress-related cellular and tissue injury.

This compound is a lipophilic antioxidant that acts as a free radical scavenger, particularly effective in preventing iron-dependent lipid peroxidation.[1][2][3] Its unique structure allows it to be incorporated into the lipid bilayer of cell membranes, providing on-site protection against oxidative damage.[4][5] This membrane-stabilizing effect, independent of any hormonal or glucocorticoid activity, makes it a specific tool for studying the pathological consequences of lipid peroxidation.[4][6]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of lipid peroxidation, a key event in oxidative stress-induced cell injury. It achieves this through several mechanisms:

  • Scavenging of lipid peroxyl radicals: this compound can donate a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation.

  • Membrane stabilization: By embedding within the cell membrane, this compound alters membrane fluidity and restricts the interaction of lipid peroxyl radicals, thereby protecting the membrane integrity.[4][5]

  • Preservation of endogenous antioxidants: this compound has been shown to spare endogenous antioxidants like vitamin E.[6]

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting lipid peroxidation.

ROS Reactive Oxygen Species (ROS) Lipid Membrane Lipids ROS->Lipid initiates PeroxylRadical Lipid Peroxyl Radical Lipid->PeroxylRadical Peroxidation Lipid Peroxidation Chain Reaction PeroxylRadical->Peroxidation Peroxidation->PeroxylRadical propagates Damage Membrane Damage & Cellular Injury Peroxidation->Damage U74389G This compound U74389G->Lipid stabilizes membrane U74389G->PeroxylRadical scavenges

Caption: Mechanism of this compound in inhibiting lipid peroxidation.

Applications in Oxidative Stress Models

This compound has been successfully employed in a range of in vivo and in vitro models to mitigate oxidative damage.

In Vivo Models
  • Traumatic Brain Injury (TBI): Administration of this compound has been shown to improve mitochondrial function and reduce the levels of reactive aldehydes following TBI in rats.[7]

  • Cerebral Ischemia-Reperfusion: In models of stroke, this compound reduces lipid peroxidation, restores endogenous antioxidant enzyme activity, and decreases apoptosis.[8]

  • Ischemia-Reperfusion Injury (Kidney, Heart, Liver): this compound protects against ischemia-reperfusion injury in various organs by inhibiting lipid peroxidation.[1][3][9]

In Vitro Models
  • Low-Density Lipoprotein (LDL) Oxidation: this compound inhibits the oxidation of LDL induced by free radicals, suggesting a potential role in atherosclerosis research.[10]

  • Cellular Models of Oxidative Stress: this compound protects cultured cells from lethal injury induced by metabolic inhibitors that promote the formation of reactive oxygen species.[11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various experimental models of oxidative stress.

Model Organ/System Parameter Measured Effect of this compound Reference
Traumatic Brain InjuryRat Brain MitochondriaMitochondrial Respiration (States II, III, V)Significantly improved[7]
Reactive Aldehydes (4-HNE, Acrolein)Reduced levels[7]
LDL PeroxidationHuman LDLConjugated Diene FormationReduced[10]
Thiobarbituric Acid-Reactive Substances (TBARS)Reduced[10]
α-Tocopherol DisappearanceReduced by ~47% (at 20 µM)[10]
Focal Cerebral Ischemia-ReperfusionRat Brain (Cortex & Striatum)Malondialdehyde (MDA) ConcentrationReduced[8]
Superoxide Dismutase (SOD) ActivityPartially restored[8]
Glutathione (GSH) ConcentrationPartially restored[8]
Apoptotic CellsSignificantly reduced number[8]
Ischemia-ReperfusionRat KidneySerum Creatinine LevelsSignificantly decreased by 21.02 ± 5.06%[9][12]
Ischemia-ReperfusionRatTotal Protein LevelsSignificantly decreased by 7.34% ± 1.76%[13]
Hypoxia-ReoxygenationRatRed Blood Cell Distribution Width (RDW)Significantly decreased by 4.96% ± 2.27%[14]
Hypoxia-ReoxygenationRatMean Platelet Volume (MPV)Significantly increased by 12.77 ± 3.07%[15]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to investigate oxidative stress.

Protocol 1: In Vivo Administration of this compound in a Rat Model of Traumatic Brain Injury

This protocol is based on the methodology used to assess the neuroprotective effects of this compound following controlled cortical impact TBI in rats.[7]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a specific formulation vehicle)

  • Adult male rats

  • Anesthesia (e.g., isoflurane)

  • Controlled cortical impact (CCI) device

  • Intravenous (IV) and Intraperitoneal (IP) injection supplies

Procedure:

  • Induce TBI in anesthetized rats using a CCI device to a specified depth (e.g., 2.2 mm).

  • Prepare this compound in the appropriate vehicle at the desired concentrations. A dose-response study might include doses such as 0.3, 1, 3, and 10 mg/kg for IV administration and 1, 3, 10, and 30 mg/kg for IP administration.

  • Administer the first dose of this compound intravenously at 15 minutes post-injury.

  • Administer a second IV dose at 2 hours post-injury.

  • Administer an intraperitoneal dose at 8 hours post-injury.

  • At a predetermined time point post-injury (e.g., 72 hours), euthanize the animals and isolate cortical mitochondria.

  • Assess mitochondrial function (e.g., respiratory rates) and markers of lipid peroxidation (e.g., 4-HNE and acrolein).

TBI Induce TBI in Rats Dose1 IV this compound (15 min post-TBI) TBI->Dose1 Dose2 IV this compound (2h post-TBI) Dose1->Dose2 Dose3 IP this compound (8h post-TBI) Dose2->Dose3 Euthanasia Euthanize & Isolate Mitochondria (72h) Dose3->Euthanasia Analysis Assess Mitochondrial Function & Lipid Peroxidation Euthanasia->Analysis

Caption: Experimental workflow for in vivo TBI study.

Protocol 2: In Vitro Inhibition of LDL Peroxidation by this compound

This protocol is designed to assess the ability of this compound to inhibit the oxidation of low-density lipoprotein (LDL) in a cell-free system.[10]

Materials:

  • Human LDL

  • This compound

  • Phosphate-buffered saline (PBS)

  • A system to generate oxygen free radicals (e.g., water gamma-radiolysis or a copper-catalyzed oxidation system)

  • Spectrophotometer

  • Reagents for TBARS assay

Procedure:

  • Isolate human LDL by ultracentrifugation.

  • Prepare different concentrations of this compound (e.g., 0-20 µM) in a suitable solvent and add to the LDL solution.

  • Incubate the LDL with this compound for a short period.

  • Initiate lipid peroxidation by exposing the LDL solution to oxygen free radicals.

  • Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm over time. The lag phase duration is an indicator of resistance to oxidation.

  • At the end of the incubation, measure the extent of lipid peroxidation using the TBARS assay.

  • Optionally, measure the disappearance of α-tocopherol using HPLC.

LDL Isolate Human LDL Incubate Incubate LDL with varying [this compound] LDL->Incubate Oxidize Induce Oxidation (Free Radicals) Incubate->Oxidize Diene Monitor Conjugated Dienes (A234) Oxidize->Diene TBARS Measure TBARS Oxidize->TBARS Tocopherol Measure α-Tocopherol (optional) Oxidize->Tocopherol

Caption: Workflow for in vitro LDL oxidation assay.

Protocol 3: Assessment of this compound in a Rat Model of Focal Cerebral Ischemia-Reperfusion

This protocol details the investigation of this compound's effects on oxidative stress markers and apoptosis following transient focal cerebral ischemia in rats.[8]

Materials:

  • This compound

  • Vehicle

  • Adult male Sprague-Dawley rats

  • Anesthesia

  • Suture for middle cerebral artery occlusion (MCAO)

  • Reagents for MDA (TBARS), SOD, and GSH assays

  • TUNEL staining kit for apoptosis detection

Procedure:

  • Induce focal cerebral ischemia by MCAO for a specific duration (e.g., 2 hours).

  • Administer this compound (e.g., 10 mg/kg, IP) either before the onset of ischemia or before the onset of reperfusion.

  • Initiate reperfusion by withdrawing the suture.

  • At different time points during reperfusion (e.g., 6, 24, 72 hours), euthanize the animals and collect brain tissue (cortex and striatum).

  • Homogenize the brain tissue and perform biochemical assays to measure:

    • Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.

    • Superoxide dismutase (SOD) activity.

    • Glutathione (GSH) concentration.

  • For a separate cohort of animals, prepare brain sections and perform TUNEL staining to quantify apoptotic cells.

Conclusion

This compound is a well-characterized and effective inhibitor of lipid peroxidation, making it an indispensable tool for researchers investigating the role of oxidative stress in various pathological conditions. The protocols and data presented here provide a framework for utilizing this compound to elucidate the mechanisms of oxidative damage and to evaluate potential therapeutic interventions.

References

Application Notes and Protocols: Measuring the Effects of U-74389G on Mean Platelet Volume

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to measuring the effects of the 21-aminosteroid (lazaroid) U-74389G on mean platelet volume (MPV). This compound is a potent antioxidant that has been shown to inhibit iron-dependent lipid peroxidation and scavenge oxygen free radicals.[1] Recent studies have indicated that this compound can significantly impact platelet parameters, which is of considerable interest in the pathophysiology of blood clotting and coagulation.[2] This document outlines the quantitative effects of this compound on MPV, detailed experimental protocols for in vivo studies, and the putative signaling pathways involved.

Quantitative Data Summary

The administration of this compound has been demonstrated to have a significant impact on mean platelet volume in a rat model of hypoxia-reoxygenation injury. The key quantitative findings are summarized in the table below.

ParameterTreatment GroupObservation TimeMean Change in MPV (%)p-value
Effect of this compound This compound60 and 120 min post-reperfusion+12.77 ± 3.07 0.0001
Effect of Reoxygenation Time Control (No Drug)60 vs. 120 min post-reperfusion-2.55 ± 3.710.4103
Combined Effect This compound60 and 120 min post-reperfusion+7.09 ± 1.91 0.0005

Table 1: Summary of the effects of this compound on Mean Platelet Volume (MPV) in a rat model of hypoxia-reoxygenation. Data are presented as the mean percentage change ± standard deviation. Significant p-values (<0.05) are highlighted in bold.[2]

Experimental Protocols

This section details the methodology for investigating the effects of this compound on MPV in a rat model, based on established experimental protocols.[2]

Animal Model and Experimental Groups
  • Animal Model: Adult female Wistar albino rats (mean weight 231.875 g).

  • Experimental Groups:

    • Group A (Control, 60 min): Hypoxia-reoxygenation, MPV measured at 60 minutes of reoxygenation.

    • Group B (Control, 120 min): Hypoxia-reoxygenation, MPV measured at 120 minutes of reoxygenation.

    • Group C (this compound, 60 min): Hypoxia-reoxygenation with this compound administration, MPV measured at 60 minutes of reoxygenation.

    • Group D (this compound, 120 min): Hypoxia-reoxygenation with this compound administration, MPV measured at 120 minutes of reoxygenation.

Hypoxia-Reoxygenation Injury Protocol
  • Anesthetize the rats using a suitable anesthetic agent.

  • Perform a laparotomy to expose the abdominal aorta.

  • Induce hypoxia by clamping the inferior aorta above the renal arteries for 45 minutes.

  • Initiate reoxygenation by removing the clamp, allowing for the restoration of blood flow.

This compound Administration
  • Prepare a solution of this compound.

  • At the onset of reoxygenation, administer a single intravenous (IV) dose of this compound at 10 mg/kg body weight to animals in Groups C and D.

  • Administer a corresponding volume of vehicle (e.g., saline) to the control groups (A and B).

Blood Sampling and MPV Measurement
  • At the designated time points (60 or 120 minutes post-reoxygenation), collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Gently mix the blood samples to ensure proper anticoagulation.

  • Analyze the blood samples using an automated hematology analyzer to determine the mean platelet volume (MPV). Ensure the analyzer is calibrated for rat blood parameters.

G cluster_prep Preparation cluster_procedure Surgical Procedure cluster_treatment Treatment Administration cluster_analysis Data Collection & Analysis animal_model Select Wistar Rats grouping Randomize into 4 Groups (A, B, C, D) animal_model->grouping anesthesia Anesthetize Rats grouping->anesthesia laparotomy Perform Laparotomy anesthesia->laparotomy hypoxia Induce Hypoxia (Aortic Clamping for 45 min) laparotomy->hypoxia reoxygenation Initiate Reoxygenation (Remove Clamp) hypoxia->reoxygenation drug_admin Administer this compound (10 mg/kg IV) to Groups C & D reoxygenation->drug_admin vehicle_admin Administer Vehicle to Groups A & B reoxygenation->vehicle_admin blood_collection_60 Blood Collection at 60 min (Groups A & C) drug_admin->blood_collection_60 blood_collection_120 Blood Collection at 120 min (Groups B & D) drug_admin->blood_collection_120 vehicle_admin->blood_collection_60 vehicle_admin->blood_collection_120 mpv_analysis Measure MPV using Hematology Analyzer blood_collection_60->mpv_analysis blood_collection_120->mpv_analysis

Experimental workflow for measuring the effects of this compound on MPV.

Putative Signaling Pathway and Mechanism of Action

The precise signaling pathway by which this compound increases MPV is not yet fully elucidated. However, based on its known properties as a lazaroid, a plausible mechanism can be proposed. This compound is a potent inhibitor of lipid peroxidation and acts as a scavenger of oxygen free radicals.[1]

During hypoxia-reoxygenation injury, there is an increase in oxidative stress, leading to lipid peroxidation of cell membranes, including those of platelets. This can result in membrane damage and alterations in platelet size and function.

This compound is believed to exert its effect by:

  • Inhibiting Lipid Peroxidation: By preventing the oxidation of lipids in the platelet membrane, this compound helps to maintain membrane integrity and fluidity.

  • Stabilizing the Platelet Membrane: The antioxidant properties of this compound contribute to the overall stability of the platelet membrane, making it more resistant to the damaging effects of oxidative stress.

This membrane-protective effect may lead to a preservation or even an increase in platelet volume under conditions of oxidative stress, which could explain the observed increase in MPV.

G hypoxia Hypoxia-Reoxygenation Injury oxidative_stress Increased Oxidative Stress (Oxygen Free Radicals) hypoxia->oxidative_stress lipid_peroxidation Lipid Peroxidation of Platelet Membrane oxidative_stress->lipid_peroxidation membrane_damage Platelet Membrane Damage & Instability lipid_peroxidation->membrane_damage altered_mpv Altered Mean Platelet Volume membrane_damage->altered_mpv increased_mpv Increased Mean Platelet Volume membrane_damage->increased_mpv This compound Effect u74389g This compound inhibition Inhibition u74389g->inhibition stabilization Stabilization u74389g->stabilization inhibition->lipid_peroxidation stabilization->membrane_damage

Proposed mechanism of this compound's effect on platelet membrane and MPV.

Conclusion

The administration of this compound leads to a significant increase in mean platelet volume in a rat model of hypoxia-reoxygenation injury. The provided protocols offer a standardized method for reproducing and further investigating these findings. The likely mechanism of action is through the inhibition of lipid peroxidation and stabilization of the platelet membrane, highlighting the potential of this compound in modulating platelet pathophysiology in conditions associated with oxidative stress. Further research is warranted to fully elucidate the specific intracellular signaling cascades involved.

References

Application Notes and Protocols: Assessing Red Blood Cell Distribution Width with U-74389G Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Red Blood Cell Distribution Width (RDW) is a quantitative measure of the variability in the size of circulating erythrocytes (anisocytosis).[1][2][3] An elevated RDW is associated with various pathological conditions and is considered an independent predictor of adverse outcomes in several cardiovascular diseases.[4] U-74389G, a 21-aminosteroid (lazaroid), is a potent antioxidant that inhibits iron-dependent lipid peroxidation and scavenges free radicals.[5][6][7] This document provides detailed application notes and protocols for assessing the effect of this compound treatment on RDW, based on preclinical studies.

Mechanism of Action of this compound on Erythrocytes

This compound is a membrane-associated antioxidant that is particularly effective in preventing cellular damage induced by oxidative stress.[8] The primary mechanism of action of lazaroids involves the inhibition of lipid peroxidation within the cell membrane.[5][9] By incorporating into the lipid bilayer, this compound stabilizes the membrane and protects it from the damaging effects of reactive oxygen species (ROS).[5] Oxidative stress can lead to alterations in the red blood cell membrane, affecting its deformability and stability, which can in turn influence the RDW.[10][11] The antioxidant properties of this compound are believed to mitigate these effects, leading to a more homogenous population of red blood cells and consequently, a lower RDW.

cluster_membrane Cell Membrane Lipid Lipid Bilayer U74389G_in_membrane This compound Lipid_Peroxidation Lipid Peroxidation U74389G_in_membrane->Lipid_Peroxidation inhibits Reduced_RDW Reduced RDW (Homogenous RBC size) U74389G_in_membrane->Reduced_RDW promotes ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation induces Membrane_Damage Membrane Damage & Instability Lipid_Peroxidation->Membrane_Damage causes Increased_RDW Increased RDW (Anisocytosis) Membrane_Damage->Increased_RDW leads to

Caption: Proposed mechanism of this compound in reducing RDW.

Quantitative Data Summary

The following table summarizes the quantitative data from a preclinical study investigating the effect of this compound on RDW in a rat model of hypoxia-reoxygenation injury.[12]

Treatment GroupTime PointMean RDW Change (%)Standard Deviationp-value
This compound60 min & 120 min-4.962.270.0175
Reoxygenation Time60 min vs 120 min-0.272.410.8889
This compound + Reoxygenation TimeCombined-2.541.390.0679

Data extracted from a study by Tsompos et al. (2015).[12]

Experimental Protocol: In Vivo Assessment of RDW in a Rat Model

This protocol is based on the methodology described in the study "The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats".[12]

1. Animal Model and Experimental Groups

  • Species: Wistar rats (or similar strain)

  • Mean Weight: 230-240 g

  • Experimental Groups:

    • Group A (Control): No drug administration, RDW measured at 60 minutes of reoxygenation.

    • Group B (Control): No drug administration, RDW measured at 120 minutes of reoxygenation.

    • Group C (Treatment): this compound administration, RDW measured at 60 minutes of reoxygenation.

    • Group D (Treatment): this compound administration, RDW measured at 120 minutes of reoxygenation.

2. Hypoxia-Reoxygenation Injury Model

  • Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Perform a laparotomy to expose the inferior aorta above the renal arteries.

  • Induce hypoxia by clamping the inferior aorta for 45 minutes.

  • Initiate reoxygenation by removing the clamp to re-establish blood flow.

3. This compound Administration

  • At the onset of reoxygenation, administer this compound to the treatment groups (C and D).

  • The administration should be done intravenously (e.g., through the inferior vena cava).

  • The vehicle for this compound and the placebo for control groups should be administered in the same manner.

4. Blood Sampling and RDW Measurement

  • Collect blood samples at the specified time points (60 or 120 minutes) of reoxygenation.

  • Blood can be collected via a suitable method, such as cardiac puncture or from a cannulated artery, into tubes containing an anticoagulant (e.g., EDTA).

  • Analyze the blood samples using an automated hematology analyzer to determine the RDW. The analyzer will generate a red blood cell volume histogram.[2] RDW is typically calculated as the coefficient of variation (CV) of the red blood cell volume.[1][3]

start Start animal_prep Animal Preparation (Anesthesia, Laparotomy) start->animal_prep hypoxia Induce Hypoxia (Aortic Clamping for 45 min) animal_prep->hypoxia reoxygenation Initiate Reoxygenation (Remove Clamp) hypoxia->reoxygenation drug_admin Administer this compound or Placebo reoxygenation->drug_admin blood_collection_60 Blood Collection (60 min) drug_admin->blood_collection_60 blood_collection_120 Blood Collection (120 min) drug_admin->blood_collection_120 rdw_analysis RDW Analysis (Hematology Analyzer) blood_collection_60->rdw_analysis blood_collection_120->rdw_analysis end End rdw_analysis->end

Caption: Experimental workflow for assessing RDW with this compound.

Conclusion

The available evidence suggests that this compound administration can significantly decrease Red Blood Cell Distribution Width, likely through its antioxidant and membrane-stabilizing properties.[5][12] The provided protocol offers a framework for researchers to investigate this effect further. Careful adherence to the experimental design and methodology is crucial for obtaining reliable and reproducible results. Further studies are warranted to fully elucidate the signaling pathways involved and to explore the potential clinical applications of this compound in conditions associated with elevated RDW.

References

Application Notes and Protocols for Evaluating U-74389G in Hypoxia-Reoxygenation Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-reoxygenation (H/R) injury, also known as ischemia-reperfusion (I/R) injury, is a critical area of research with significant implications for various pathologies, including stroke, myocardial infarction, and organ transplantation. This complex process involves a paradoxical exacerbation of cellular damage upon the restoration of oxygen supply to previously hypoxic tissues. A key driver of this damage is the burst of reactive oxygen species (ROS), leading to lipid peroxidation, inflammation, and apoptosis.

U-74389G, a 21-aminosteroid (lazaroid), is a potent inhibitor of iron-dependent lipid peroxidation. Its antioxidant properties make it a promising candidate for mitigating H/R injury. These application notes provide a comprehensive overview of the protocols for evaluating the efficacy of this compound in both in vivo and in vitro models of hypoxia-reoxygenation injury.

Mechanism of Action

This compound primarily exerts its protective effects by inhibiting lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. By intercalating into the cell membrane, this compound scavenges lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. This action helps to preserve membrane integrity and function, which in turn attenuates downstream deleterious events such as mitochondrial dysfunction, inflammation, and apoptosis.

Data Presentation

The following tables summarize quantitative data from various studies evaluating the effects of this compound in animal models of ischemia-reperfusion (hypoxia-reoxygenation) injury.

Table 1: Effect of this compound on Biochemical Markers in Rats Subjected to Hypoxia-Reoxygenation Injury

ParameterControl Group (H/R)This compound Treated Group (H/R)Percentage Changep-valueReference
Mean Platelet Volume (fL)--↑ 12.77 ± 3.07%p = 0.0001[1]
Red Blood Cell Distribution Width (%)--↓ 4.96 ± 2.27%p = 0.0175[2]
Creatinine (mg/dL)--↓ 21.02 ± 5.06%p = 0.0001[3]

Table 2: Effect of this compound on Oxidative Stress and Apoptosis Markers in a Rat Model of Focal Cerebral Ischemia-Reperfusion

ParameterIschemia-Reperfusion ControlThis compound (pre-ischemia)This compound (pre-reperfusion)Reference
Malondialdehyde (MDA) concentrationIncreasedReducedReduced[4]
Superoxide Dismutase (SOD) activityDecreasedPartially RestoredPartially Restored[4]
Glutathione (GSH) concentrationDecreasedPartially RestoredPartially Restored[4]
Number of Apoptotic CellsIncreasedSignificantly Reduced (p < 0.01)Significantly Reduced (p < 0.05)[4]

Table 3: Effect of this compound on Inflammatory Markers in a Swine Model of Pancreatic Ischemia-Reperfusion

ParameterIschemia-Reperfusion ControlThis compound (10 mg/kg IV)p-valueReference
Tissue Malondialdehyde (MDA)-No significant reductionp = 0.705[5]
Tumor Necrosis Factor-α (TNF-α)-No significant reductionp = 0.863[5]

Note: The study on the swine model of pancreatic ischemia-reperfusion did not show a significant therapeutic effect of this compound on the measured inflammatory markers[5]. This highlights the importance of model- and organ-specific evaluation.

Experimental Protocols

In Vivo Model: Rat Model of Renal Ischemia-Reperfusion Injury

This protocol describes a common model to induce renal H/R injury in rats and to evaluate the protective effects of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • This compound solution (10 mg/mL in a suitable vehicle)

  • Saline solution (vehicle control)

  • Surgical instruments

  • Microvascular clamps

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature. Make a midline laparotomy to expose the renal arteries.

  • Ischemia Induction: Isolate and clamp both renal arteries with microvascular clamps for 45 minutes to induce ischemia.

  • This compound Administration: At the onset of reperfusion (just before removing the clamps), administer this compound (10 mg/kg body weight) intravenously (e.g., via the tail vein). The control group receives an equivalent volume of the vehicle.

  • Reperfusion: Remove the clamps to allow reperfusion for a predetermined period (e.g., 60 or 120 minutes).

  • Sample Collection: At the end of the reperfusion period, collect blood samples for biochemical analysis (e.g., creatinine, MDA) and harvest the kidneys for histological examination and further molecular analysis.

  • Outcome Assessment:

    • Biochemical Analysis: Measure serum levels of creatinine to assess renal function. Measure plasma or tissue levels of MDA, SOD, and GSH to evaluate oxidative stress.

    • Histological Analysis: Perform H&E staining of kidney sections to assess tissue damage.

    • Molecular Analysis: Use techniques like Western blotting or immunohistochemistry to assess markers of inflammation (e.g., TNF-α, NF-κB) and apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio).

In Vitro Model: Hypoxia-Reoxygenation in Cultured Endothelial Cells

This protocol outlines a method for inducing H/R injury in a human endothelial cell line to study the direct cellular effects of this compound.

Materials:

  • Human microvascular endothelial cells (e.g., HMVEC)

  • Cell culture medium (e.g., EGM-2)

  • Hypoxia chamber or incubator capable of regulating O₂ and CO₂ levels

  • Gas mixture for hypoxia (e.g., 1% O₂, 5% CO₂, 94% N₂)

  • This compound solution (prepare stock solution in a suitable solvent like DMSO)

  • Reagents for cell viability assays (e.g., MTT, LDH assay kit)

  • Reagents for ROS detection (e.g., DCFH-DA)

  • Reagents for apoptosis assays (e.g., Annexin V/PI staining kit)

Procedure:

  • Cell Culture: Culture endothelial cells to 80-90% confluency in standard cell culture conditions (37°C, 5% CO₂).

  • Hypoxia Induction: Replace the normal culture medium with a serum-free, glucose-free medium pre-equilibrated in the hypoxic gas mixture. Place the cells in the hypoxia chamber for a specified duration (e.g., 4, 6, or 12 hours).

  • This compound Treatment:

    • Pre-treatment: Add this compound (at various concentrations to determine a dose-response) to the culture medium for a period (e.g., 1 hour) before inducing hypoxia.

    • Co-treatment: Add this compound to the medium during the hypoxic period.

    • Post-treatment: Add this compound to the medium at the beginning of the reoxygenation phase.

  • Reoxygenation: After the hypoxic period, replace the medium with normal, oxygenated culture medium and return the cells to a standard incubator for a reoxygenation period (e.g., 2, 4, or 24 hours).

  • Outcome Assessment:

    • Cell Viability: Perform MTT or LDH assays to quantify cell death.

    • ROS Production: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.

    • Apoptosis: Use flow cytometry with Annexin V/PI staining to quantify apoptotic and necrotic cells.

    • Protein Expression: Perform Western blotting to analyze the expression of key proteins in signaling pathways related to inflammation (e.g., phospho-NF-κB) and apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3).

Mandatory Visualizations

G cluster_workflow In Vivo Experimental Workflow start Anesthesia and Surgical Preparation ischemia Induce Ischemia (45 min) start->ischemia treatment Administer this compound (10 mg/kg IV) or Vehicle ischemia->treatment reperfusion Reperfusion (60 or 120 min) treatment->reperfusion collection Sample Collection (Blood and Tissue) reperfusion->collection analysis Biochemical, Histological, and Molecular Analysis collection->analysis

Figure 1. In Vivo Experimental Workflow for this compound Evaluation.

G cluster_pathway This compound Mechanism in Hypoxia-Reoxygenation Injury HR Hypoxia-Reoxygenation ROS ↑ Reactive Oxygen Species (ROS) HR->ROS LP Lipid Peroxidation ROS->LP Membrane Cell Membrane Damage LP->Membrane U74389G This compound U74389G->LP Inhibits Mito Mitochondrial Dysfunction Membrane->Mito Inflam Inflammation (↑ TNF-α, ↑ NF-κB) Membrane->Inflam Apoptosis Apoptosis (↑ Bax/Bcl-2 ratio, ↑ Caspase-3) Mito->Apoptosis Inflam->Apoptosis Injury Cellular Injury and Death Apoptosis->Injury

Figure 2. Signaling Pathway of this compound in H/R Injury.

G cluster_logic Logical Relationship of Key Events Hypoxia Hypoxia Reoxygenation Reoxygenation Hypoxia->Reoxygenation OxidativeStress Oxidative Stress Reoxygenation->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis U74389G This compound Intervention U74389G->LipidPeroxidation CellProtection Cell Protection U74389G->CellProtection

Figure 3. Logical Flow of this compound's Protective Action.

References

Troubleshooting & Optimization

Optimizing U-74389G solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing U-74389G in cell culture experiments, with a focus on optimizing its solubility and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as PNthis compound, is a potent 21-aminosteroid (lazaroid) antioxidant. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a key process in cell membrane damage caused by oxidative stress.[1] By scavenging free radicals, this compound protects cells from oxidative damage, making it a valuable tool for studying and mitigating the effects of oxidative stress in various in vitro models. It has demonstrated protective effects against ischemia-reperfusion injury in animal models and possesses anti-inflammatory properties.[2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and 100% ethanol. It is insoluble in water.[4] For cell culture applications, sterile-filtered DMSO is the recommended solvent for preparing stock solutions.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. A study on glioma cells tested concentrations ranging from 0.1 to 100 µM.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in sterile-filtered DMSO or 100% ethanol. For example, to make a 10 mM stock solution, dissolve 7.27 mg of this compound (molar mass: 726.92 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing until the compound is completely dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q5: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I prevent it?

A5: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, or if the this compound concentration exceeds its solubility limit in the aqueous environment of the medium. To prevent this, ensure that the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. When diluting the stock solution into the medium, add it dropwise while gently swirling the medium to ensure rapid and even distribution.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The compound may have come out of solution due to temperature fluctuations or solvent evaporation.Warm the stock solution to room temperature and vortex gently to redissolve. If the precipitate persists, prepare a fresh stock solution. Ensure the vial is tightly sealed to prevent solvent evaporation.
Precipitate forms immediately upon adding this compound stock solution to the cell culture medium. The local concentration of this compound is too high before it can disperse in the medium. The final DMSO concentration is too high.Add the stock solution dropwise to the medium while gently swirling. Prepare an intermediate dilution of the stock solution in serum-free medium before adding it to the final culture volume. Ensure the final DMSO concentration is below 0.5%.
Cells show signs of toxicity (e.g., rounding up, detachment, decreased viability) after treatment with this compound. The concentration of this compound is too high for the specific cell line. The final concentration of the solvent (DMSO or ethanol) is toxic to the cells.Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1% for sensitive cell lines). Include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Inconsistent or unexpected experimental results. Inaccurate pipetting of the stock solution. Degradation of the this compound stock solution.Use calibrated pipettes for accurate dispensing of the stock solution. Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the stock solution from light.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molar Mass 726.92 g/mol [2]
Solubility in DMSO 25 mg/mL[4]
Solubility in 100% Ethanol 20 mg/mL[4]
Solubility in Water Insoluble[4]
In Vitro Working Concentration Range (Glioma Cells) 0.1 - 100 µM[5]
IC50 (Glioblastoma Primary Culture) 91 µM[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 7.27 mg of this compound powder.

  • Aseptically transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile-filtered DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved.

  • Aliquot the 10 mM stock solution into smaller, sterile microcentrifuge tubes (e.g., 20 µL aliquots).

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells in appropriate cell culture vessels

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Sterile, pyrogen-free pipette tips

Procedure:

  • Determine the desired final concentration of this compound for your experiment.

  • Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your culture volume.

  • Important: To avoid precipitation, first, prepare an intermediate dilution of the this compound stock solution in a small volume of serum-free medium. For example, if your final concentration is 10 µM in 10 mL of medium, you would need 10 µL of the 10 mM stock. Pre-dilute this 10 µL in 100-200 µL of serum-free medium.

  • Add the pre-diluted this compound solution dropwise to the cell culture medium in the vessel while gently swirling to ensure even distribution.

  • For the vehicle control, add the same volume of a DMSO solution (at the same concentration as in the this compound stock) to the control culture vessel.

  • Incubate the cells for the desired treatment duration.

  • Proceed with your downstream experimental analysis.

Visualizations

This compound Experimental Workflow

U74389G_Workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis U74389G This compound Powder Stock 10 mM Stock in DMSO U74389G->Stock DMSO DMSO DMSO->Stock Treatment Treatment with This compound Stock->Treatment Dilution Cells Cultured Cells Cells->Treatment Medium Cell Culture Medium Medium->Treatment Analysis Viability Assay, Western Blot, etc. Treatment->Analysis

Caption: Workflow for preparing and using this compound in cell culture.

This compound Mechanism of Action: Inhibition of Lipid Peroxidation

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (in cell membrane) ROS->PUFA attacks Nrf2 Nrf2 Pathway Activation ROS->Nrf2 LipidRadical Lipid Radical (L.) PUFA->LipidRadical forms PeroxylRadical Lipid Peroxyl Radical (LOO.) LipidRadical->PeroxylRadical + O2 Oxygen O2 LipidPeroxide Lipid Peroxide (LOOH) PeroxylRadical->LipidPeroxide + LH (chain reaction) CellDamage Cell Membrane Damage & Apoptosis LipidPeroxide->CellDamage GPX Glutathione Peroxidase (GPX) LipidPeroxide->GPX reduced by U74389G This compound U74389G->LipidRadical scavenges U74389G->PeroxylRadical scavenges GSSG GSSG GPX->GSSG GSH GSH GSH->GPX Nrf2->GPX upregulates

References

Technical Support Center: U-74389G Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of U-74389G in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound. The reported solubility of this compound maleate at pH 7.4 is 48.2 µg/mL.[1]- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting in aqueous buffer.- Ensure the final concentration in the aqueous buffer does not exceed its solubility limit.- Consider using a co-solvent or a different buffer system. For the related compound Tirilazad, a citrate buffer at pH 3 has been used.
Loss of activity over time in prepared solutions Chemical degradation of the this compound molecule. Steroid compounds can be susceptible to hydrolysis, oxidation, and photolysis.- Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed, light-protecting containers. For the related compound Tirilazad, stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C.- Avoid repeated freeze-thaw cycles.- Degas aqueous buffers to remove dissolved oxygen and minimize oxidation.
Inconsistent experimental results Instability of the this compound solution leading to variable concentrations.- Implement a standardized protocol for solution preparation and handling.- Perform a stability study under your specific experimental conditions (see Experimental Protocols section).- Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in your solutions before use.
Color change in the solution Degradation of the compound, potentially through oxidation or photolysis.- Discard the solution immediately.- Prepare fresh solution using high-purity solvents and protect from light.- Investigate the compatibility of this compound with other components in your solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its limited aqueous solubility (48.2 µg/mL at pH 7.4)[1], it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store this compound solutions to maximize stability?

A2: For maximum stability, store stock solutions of this compound at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). These recommendations are based on data for the similar compound, Tirilazad. Solutions should be stored in airtight, light-protected containers (e.g., amber vials) to prevent degradation from oxidation and light exposure. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Q3: My this compound solution has turned slightly yellow. Can I still use it?

A3: A color change in your this compound solution may indicate chemical degradation. It is strongly advised not to use a discolored solution as the presence of degradation products could lead to inaccurate and unreliable experimental results. Prepare a fresh solution using high-purity solvents and ensure it is protected from light.

Q4: What are the likely degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound have not been extensively published, steroid-based molecules can be susceptible to several degradation mechanisms, including:

  • Hydrolysis: The ester and other functional groups in the steroid backbone can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air (oxygen) for extended periods. As an antioxidant itself, this compound is designed to react with oxidizing agents.[2]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of complex organic molecules like this compound.

Q5: How can I perform a simple stability study for this compound in my specific experimental buffer?

A5: A basic stability study can be conducted by preparing a solution of this compound in your buffer of interest and storing it under your typical experimental conditions (e.g., temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates instability. For a more comprehensive analysis, a forced degradation study can be designed (see Experimental Protocols).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound maleate salt

  • Dimethyl sulfoxide (DMSO), HPLC grade or equivalent

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound maleate salt using a calibrated analytical balance in a fume hood.

  • Transfer the powder to a sterile, amber vial.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound stock solution (as prepared in Protocol 1)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV)

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base ox Oxidation (3% H₂O₂) prep->ox thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photolytic Stress (UV/Vis light) prep->photo control Control (No Stress) prep->control sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling control->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Quantify Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways and Experimental Logic

This compound Mechanism of Action: Inhibition of Lipid Peroxidation

This compound is a 21-aminosteroid (lazaroid) that functions as a potent antioxidant by inhibiting iron-dependent lipid peroxidation.[2] This is a critical mechanism in protecting cells from damage, particularly during events like ischemia-reperfusion injury.

Lipid_Peroxidation_Inhibition cluster_pathway Lipid Peroxidation Cascade cluster_intervention This compound Intervention ROS Reactive Oxygen Species (ROS) Membrane Cellular Membranes (Polyunsaturated Fatty Acids) ROS->Membrane initiates LipidRadicals Lipid Radicals Membrane->LipidRadicals Peroxidation Lipid Peroxidation Chain Reaction LipidRadicals->Peroxidation Damage Membrane Damage & Cell Injury Peroxidation->Damage U74389G This compound U74389G->LipidRadicals scavenges U74389G->Peroxidation inhibits

Caption: this compound inhibits the lipid peroxidation cascade.

Logical Flow for Troubleshooting Solution Instability

When encountering issues with this compound solution stability, a logical troubleshooting approach is essential. The following diagram outlines a decision-making process to identify and resolve common problems.

Troubleshooting_Logic rect_node rect_node start Problem: Inconsistent Results or Suspected Degradation check_prep Review Solution Preparation Protocol? start->check_prep check_storage Review Storage Conditions? check_prep->check_storage No solution_fresh Action: Prepare Fresh Solution & Standardize Protocol check_prep->solution_fresh Yes check_solubility Is Concentration Below Solubility Limit? check_storage->check_solubility No solution_storage Action: Store at -80°C, Protect from Light, Aliquot check_storage->solution_storage Yes perform_stability Perform Stability Study (e.g., HPLC time course)? check_solubility->perform_stability Yes solution_conc Action: Lower Concentration or Use Co-solvent check_solubility->solution_conc No result Degradation Confirmed? perform_stability->result solution_reformulate Action: Consider Reformulation (e.g., different pH, buffer) result->solution_reformulate Yes end Problem Resolved result->end No solution_fresh->end solution_storage->end solution_conc->end solution_reformulate->end

References

Troubleshooting inconsistent results with U-74389G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with U-74389G.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, leading to inconsistent results.

Issue 1: High Variability in Replicate Experiments

High variability between seemingly identical experiments is a common challenge. This can manifest as inconsistent measurements of cell viability, lipid peroxidation, or other downstream markers.

Possible Causes and Solutions:

  • Inconsistent this compound Preparation: The lipophilic nature of this compound can lead to difficulties in achieving a consistent, solubilized concentration.

    • Solution: Always prepare fresh solutions of this compound for each experiment. Use a consistent solvent, such as DMSO, and ensure the compound is fully dissolved before further dilution in aqueous media. Vortex thoroughly and consider a brief sonication if solubility issues persist.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact the cellular response to this compound.

    • Solution: Standardize your cell culture protocols. Ensure consistent seeding densities and use cells within a defined passage number range. Be aware that components in serum can interact with the compound, so serum concentration should be kept constant.

  • Timing of Treatment: The timing of this compound administration relative to the induction of oxidative stress is critical.

    • Solution: For cytoprotection experiments, ensure a consistent pre-incubation time with this compound before applying the oxidative stressor.

Experimental Workflow for Consistent Results

G cluster_prep Preparation cluster_exp Experiment prep_sol Prepare Fresh this compound in DMSO prep_media Dilute in Pre-warmed Culture Media prep_sol->prep_media Ensure full dissolution vortex Vortex Thoroughly prep_media->vortex pre_treat Pre-incubate with This compound vortex->pre_treat Add to cells seed_cells Seed Cells at Consistent Density seed_cells->pre_treat induce_stress Induce Oxidative Stress (e.g., with FeSO4/ascorbate) pre_treat->induce_stress assay Perform Assay (e.g., MDA, cell viability) induce_stress->assay G Fe2 Fe²⁺ L_radical Lipid Radical (L•) ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Membrane ROS->PUFA H• abstraction PUFA->L_radical LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ LPO Lipid Peroxidation Cascade LOO_radical->LPO Chain Reaction Membrane_Damage Membrane Damage & Cell Death LPO->Membrane_Damage U74389G This compound U74389G->PUFA Membrane Stabilization U74389G->LOO_radical Radical Scavenging

How to prevent U-74389G degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of U-74389G to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] At this temperature, the compound is stable for at least four years.[2] It is also advisable to store it in a sealed container, away from moisture.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.

Q3: What are the signs of this compound degradation?

Degradation of this compound may not be visually apparent. The primary indicator of degradation is a loss of biological activity in your experiments. You may also observe a change in the color of the solid compound or the appearance of precipitates in solutions.

Q4: Can I store this compound at room temperature?

No, long-term storage at room temperature is not recommended. While the compound may be shipped at room temperature, it should be transferred to -20°C for storage upon receipt to ensure its stability.[1][2]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Reduced or no biological activity Degradation of this compound due to improper storage.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C (solid) or -80°C (solution).2. Check Age of Stock Solution: If using a stock solution, ensure it is within the recommended storage period (6 months at -80°C, 1 month at -20°C).3. Prepare Fresh Solution: Prepare a fresh stock solution from the solid compound.4. Perform Quality Control: If possible, verify the concentration and purity of your solution using a suitable analytical method like HPLC.
Precipitate observed in the stock solution upon thawing Poor solubility or precipitation due to solvent choice or temperature cycling.1. Warm the Solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.2. Check Solvent Compatibility: Ensure the solvent is appropriate for your experimental needs and concentration. This compound has varying solubility in different solvents.3. Sonicate the Solution: Brief sonication may help to redissolve the precipitate.4. Prepare a Fresh, More Dilute Solution: If the precipitate persists, consider preparing a fresh, more dilute stock solution.
Inconsistent experimental results Inconsistent concentration of this compound due to improper handling or storage.1. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use vials.2. Ensure Proper Mixing: Vortex the stock solution before each use to ensure a homogenous concentration.3. Protect from Light and Air: Minimize the exposure of the compound to light and air during handling.

Storage Conditions and Stability Data

Form Storage Temperature Duration Notes
Solid-20°C≥ 4 years[2]Store in a sealed container, away from moisture.[1]
In Solvent-80°C6 months[1]Use a tightly sealed container.
In Solvent-20°C1 month[1]Use a tightly sealed container.

Potential Degradation Pathway

This compound is a 21-aminosteroid and a potent antioxidant that inhibits iron-dependent lipid peroxidation.[2] Its degradation, while not extensively studied, can be inferred from its chemical structure. The primary mechanism of its therapeutic action involves scavenging free radicals and stabilizing cell membranes.[3] However, the molecule itself can be susceptible to oxidative degradation over time, especially under suboptimal storage conditions.

G Potential Degradation of this compound U74389G This compound (Active Compound) Oxidation Oxidation U74389G->Oxidation Exposure to Air (O₂) Hydrolysis Hydrolysis U74389G->Hydrolysis Presence of Moisture Degraded Degraded Products (Loss of Activity) Oxidation->Degraded Hydrolysis->Degraded Light Light Exposure Light->Oxidation Temperature Elevated Temperature Temperature->Oxidation Temperature->Hydrolysis

Caption: Potential pathways for this compound degradation.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.

Objective: To determine the stability of a this compound solution under specific storage conditions.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Amber glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple amber glass vials.

    • Prepare a "Time 0" sample by immediately diluting an aliquot to a suitable concentration for HPLC analysis.

  • Storage:

    • Store the remaining vials at the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • Protect the samples from light.

  • Analysis at Different Time Points:

    • At predetermined time points (e.g., 1, 7, 14, 30 days), remove one vial from each storage condition.

    • Allow the sample to come to room temperature.

    • Prepare the sample for HPLC analysis by diluting it to the same concentration as the "Time 0" sample.

    • Analyze the sample by HPLC.

  • Data Analysis:

    • Compare the peak area of this compound in the stored samples to the peak area of the "Time 0" sample.

    • Calculate the percentage of this compound remaining at each time point.

    • A decrease of more than 10% from the initial concentration is often considered significant degradation.

G Workflow for this compound Stability Assessment start Prepare Stock Solution aliquot Aliquot into Vials start->aliquot time0 Analyze 'Time 0' Sample (HPLC) aliquot->time0 store Store Vials at Different Conditions aliquot->store analyze Compare Peak Areas to 'Time 0' time0->analyze timepoint Analyze at Predetermined Time Points (HPLC) store->timepoint timepoint->analyze end Determine Degradation Rate analyze->end

Caption: Experimental workflow for stability assessment.

Logical Relationship for Optimal Storage

G Decision Tree for this compound Storage start This compound Received is_solid Is it in solid form? start->is_solid store_solid Store at -20°C in a sealed container is_solid->store_solid Yes is_solution Is it in solution? is_solid->is_solution No end Optimal Storage Achieved store_solid->end long_term Long-term storage (>1 month)? is_solution->long_term Yes store_neg80 Store at -80°C long_term->store_neg80 Yes store_neg20 Store at -20°C long_term->store_neg20 No store_neg80->end store_neg20->end

References

U-74389G Technical Support Center: Dosage and Administration Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for U-74389G (Tirilazad Mesylate), a 21-aminosteroid (lazaroid) that acts as a potent inhibitor of iron-dependent lipid peroxidation. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on dosage adjustment, experimental protocols, and troubleshooting for studies involving different animal models.

Given that this compound is an experimental compound, establishing a universal dosage chart is not feasible. The optimal dose is highly dependent on the animal model, the pathological condition under investigation, the route of administration, and the specific experimental endpoints. This guide provides a framework for designing and optimizing your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a lazaroid, a class of 21-aminosteroids, that primarily functions as a powerful antioxidant. Its main mechanism is the inhibition of iron-catalyzed lipid peroxidation, a key process in secondary damage following cellular injury from ischemia, trauma, or inflammation. By incorporating into the lipid bilayer of cell membranes, this compound scavenges lipid peroxyl radicals, thereby protecting the cell from oxidative damage, maintaining membrane integrity, and improving mitochondrial function.[1][2] In some models, it has also been shown to inhibit the activity of inducible nitric oxide synthase (iNOS).[3]

MOA cluster_0 Cellular Injury (e.g., Ischemia, Trauma) cluster_1 Oxidative Stress Cascade cluster_2 This compound Intervention cluster_3 Cellular Protection Cellular Injury Ischemia / Trauma ROS ↑ Reactive Oxygen Species (ROS) Cellular Injury->ROS Fe Iron Release (Fe²⁺) Cellular Injury->Fe LipidPerox Lipid Peroxidation ROS->LipidPerox Fe->LipidPerox Catalyzes MembraneDamage Membrane Damage LipidPerox->MembraneDamage MitoDysfunction Mitochondrial Dysfunction MembraneDamage->MitoDysfunction Protection Improved Cell Survival & Function MitoDysfunction->Cellular Injury Amplifies Injury U74389G This compound U74389G->LipidPerox Inhibits U74389G->Protection Leads to

Mechanism of action of this compound in preventing oxidative damage.

Q2: How do I determine a starting dose for a new animal model?

A2: Determining a starting dose requires a multi-step approach:

  • Literature Review: Search for studies using this compound in similar animal models or for similar pathological conditions. Even if the species is different, this provides a valuable starting point. For instance, doses in rats for traumatic brain injury have included a 1 mg/kg IV dose followed by a 3 mg/kg IP booster.[1] In models of endotoxin shock in rats, effective doses ranged from 15 to 30 mg/kg IV.[3]

  • Allometric Scaling: If data is available from another species, you can use allometric scaling (based on body surface area) to estimate an equivalent starting dose for your model. This is a common practice in pharmacology but should be used as an estimation, not a definitive dose.

  • Pilot Dose-Response Study: The most reliable method is to conduct a pilot study with a wide range of doses. This will help you identify the No Observable Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL), as well as the effective dose range for your specific experimental outcome.[4][5]

Q3: What factors should I consider when adjusting the dosage?

A3: Several factors can influence the required dosage of this compound:

  • Animal Species: Different species metabolize drugs at different rates. A dose effective in a rat may not be directly translatable to a mouse or a pig.[6][7]

  • Pathological Model: The severity and type of injury will dictate the necessary dose. A model of severe traumatic brain injury may require a different dosing regimen than a model of mild colitis.[1][8]

  • Route of Administration: Intravenous (IV) administration will result in higher peak plasma concentrations compared to intraperitoneal (IP) or oral routes. The formulation and vehicle (e.g., citric acid buffer, DMSO) can also affect bioavailability.[1]

  • Timing of Administration: The therapeutic window is crucial. This compound is often administered shortly after the initial injury to prevent the cascade of secondary damage.[1][3] Studies have shown that administration before the onset of ischemia can be more effective than administration before reperfusion.[9]

Troubleshooting Guide

Q4: I am not observing a therapeutic effect. What should I do?

A4: If you are not seeing the expected results, consider the following:

  • Dose Too Low: The administered dose may be insufficient to achieve a therapeutic concentration in the target tissue. Consider performing a dose-escalation study.

  • Timing of Administration: You may be administering the drug outside of its therapeutic window. The protective effects of this compound are most pronounced when given early in the injury cascade.

  • Drug Stability and Formulation: Ensure the drug is properly dissolved and administered. This compound is highly lipophilic and may require specific solvents like DMSO and a citric acid buffer for stability and delivery.[1] Prepare working solutions fresh each day.[1]

  • Endpoint Measurement: Your chosen endpoint may not be sensitive enough to detect the effects of the drug. Consider using more direct markers of oxidative stress, such as malondialdehyde (MDA) levels or mitochondrial respiration rates.[1][8]

Troubleshooting start No Therapeutic Effect Observed q1 Is the dose sufficient? start->q1 q2 Is the timing of administration optimal? q1->q2 Yes sol1 Conduct Dose-Escalation Study q1->sol1 No q3 Is the drug formulation/stability correct? q2->q3 Yes sol2 Adjust Administration Window (Closer to Injury) q2->sol2 No q4 Are the experimental endpoints appropriate? q3->q4 Yes sol3 Verify Vehicle/Solvent and Fresh Preparation q3->sol3 No sol4 Use Direct Markers of Oxidative Stress q4->sol4 No end Re-evaluate Experiment q4->end Yes sol1->end sol2->end sol3->end sol4->end

Decision tree for troubleshooting lack of therapeutic effect.

Q5: I am observing adverse effects or high mortality. What could be the cause?

A5: This typically suggests the dose is too high or there is an issue with the formulation.

  • Dose Too High: You may be exceeding the maximum tolerated dose (MTD) in your specific animal model. It is critical to run a dose-ranging study to establish the NOAEL.[4][5]

  • Vehicle Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can have its own toxicity, especially at high concentrations or volumes. Always run a vehicle-only control group to assess the effects of the vehicle alone.

  • Injection Rate: For IV injections, a rapid bolus can cause adverse cardiovascular effects. Ensure a slow, steady injection rate.

Quantitative Data and Experimental Protocols

Example Dose-Response Data in a Rat TBI Model

The following table summarizes data from a dose-response study of this compound in a rat model of traumatic brain injury (TBI).[1] This demonstrates the importance of testing multiple doses to find the most effective one.

Dosing Paradigm (mg/kg)Route of AdministrationKey Outcome (Mitochondrial Respiration)Oxidative Damage (Reactive Aldehydes)
Vehicle ControlIV + IPSignificantly ImpairedHigh Levels
0.3 + 1IV + IPNo Significant ImprovementNot Significantly Reduced
1 + 3 IV + IP Significantly Improved Significantly Reduced
3 + 10IV + IPLess Improvement than 1+3Some Reduction
10 + 30IV + IPNo Significant ImprovementNo Significant Reduction

Doses were administered as IV at 15 min and 2 hrs post-injury, followed by an IP dose at 8 hrs post-injury.[1]

Protocol: General Dose-Finding Study

This protocol provides a template for conducting a dose-finding (dose-response) study in a rodent model.

Workflow start Define Animal Model and Injury Protocol lit_review Literature Review for Dose Range start->lit_review group_assign Randomly Assign Animals to Groups (e.g., Vehicle, Low, Mid, High Dose) lit_review->group_assign drug_prep Prepare this compound and Vehicle Solutions Freshly group_assign->drug_prep injury Induce Injury/Disease Model drug_prep->injury administer Administer Assigned Dose at Pre-defined Timepoint injury->administer monitor Monitor for Clinical Signs of Toxicity and Well-being administer->monitor collect Collect Samples/Data at Endpoint (e.g., Tissue, Blood, Behavior) monitor->collect analyze Analyze Data (Statistics) collect->analyze end Determine Optimal Dose and NOAEL analyze->end

Experimental workflow for a dose-finding study.

1. Animal Model and Group Allocation:

  • Select the appropriate animal species and strain for your research question.
  • Randomly assign animals to a minimum of 4 groups: Vehicle Control, Low Dose, Medium Dose, and High Dose. A group size of n=8 to n=10 is often recommended.

2. Drug Preparation:

  • This compound is often dissolved in a vehicle such as DMSO, then diluted in a citric acid/saline buffer.[1]
  • Example Preparation: Dissolve this compound in DMSO (e.g., at 25 mg/mL) and then dilute this stock solution in a 20 mM citric acid/saline buffer to achieve the final desired concentrations for injection.[1]
  • Prepare solutions fresh on the day of the experiment.

3. Administration:

  • Administer the assigned dose via the chosen route (e.g., IV tail vein injection). The injection volume should be consistent across all animals and adjusted for individual body weight (e.g., 5 mL/kg).[4]
  • The Vehicle Control group should receive an identical volume of the vehicle solution.

4. Monitoring:

  • Following administration, monitor animals closely for any signs of acute toxicity. This includes changes in respiration, mobility, posture, and general behavior.
  • Record body weight daily as a general indicator of health.

5. Endpoint Analysis:

  • At the pre-determined experimental endpoint, collect relevant samples (blood, tissue) for biochemical analysis (e.g., MDA, TNF-α, creatinine) or histological evaluation.[8][10][11]
  • Perform functional or behavioral assessments as required by the study design.
  • Analyze the data to identify the dose that provides the optimal therapeutic effect with minimal to no adverse effects. Plotting a dose-response curve is essential for this analysis.[12]

References

Technical Support Center: U-74389G (Tirilazad) Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals only. The information provided is for experimental and preclinical research purposes. It is not intended as medical advice for human or veterinary use. Researchers should always adhere to institutional and national guidelines for animal care and use.

Frequently Asked Questions (FAQs)

General Information

Q1: What is U-74389G (Tirilazad)? A1: this compound, also known as Tirilazad, is a 21-aminosteroid, or "lazaroid," that functions as a potent inhibitor of iron-catalyzed, oxygen radical-induced lipid peroxidation.[1] It was specifically designed to minimize secondary tissue damage from oxidative stress and acts as a multimechanistic cytoprotective agent.[2] Unlike corticosteroids, it has no glucocorticoid or other hormonal effects.[2][3]

Q2: What is the primary mechanism of action for this compound? A2: The primary mechanism of this compound is the inhibition of lipid peroxidation within cell membranes.[3] It achieves this through several actions:

  • Scavenging Free Radicals: It directly scavenges lipid peroxyl radicals, breaking the chain reaction of lipid degradation.[1][3][4]

  • Membrane Stabilization: It inserts into the lipid bilayer of cell membranes, decreasing membrane fluidity and increasing stability.[2][5]

  • Preservation of Vitamin E: It helps maintain the levels of endogenous vitamin E, another crucial antioxidant, within the membrane.[1][2]

  • Calcium Homeostasis: It aids in preserving post-injury calcium homeostasis.[2][3]

Q3: What are the common research applications for this compound? A3: this compound has been extensively studied in preclinical models of conditions where oxidative stress and lipid peroxidation are key drivers of secondary injury.[2] These include central nervous system (CNS) disorders such as spinal cord trauma, head injury, subarachnoid hemorrhage (SAH), and ischemic stroke.[1][2] It has also been evaluated in models of ischemia-reperfusion injury in various organs like the kidney, liver, and small intestine, as well as in experimental colitis.[6][7][8][9]

Experimental Design & Protocols

Q4: How should this compound be prepared for in vivo administration? A4: Most preclinical studies utilize an intravenous (IV) route of administration. The compound is typically formulated as a mesylate salt (tirilazad mesylate) for improved solubility. The specific vehicle can vary, and pilot studies are recommended to ensure solubility and stability at the desired concentration. A common approach involves dissolving the compound in a sterile, aqueous vehicle suitable for IV injection, such as sterile saline or a buffered solution. Always confirm the final formulation is clear and free of precipitates before administration.

Q5: What are typical dosages for long-term or chronic preclinical studies? A5: Dosages are highly dependent on the animal model and the specific injury being studied. Most published studies focus on acute or short-term administration. For example, doses of 3 mg/kg and 10 mg/kg have been used in horses and pigs in acute ischemia-reperfusion models.[7][10] In a 6-day study on colitis in rats, this compound was administered daily via IV.[8] For long-term protocols, it is critical to perform dose-response studies to identify a therapeutic window that balances efficacy with potential toxicity. Chronic toxicity studies for drug candidates often involve daily dosing for durations of 3 to 9 months, depending on the species and regulatory guidance.[11]

Q6: When should this compound be administered in an experimental model? A6: The timing of administration is a critical experimental parameter. In models of acute injury like ischemia-reperfusion or trauma, administration is often initiated just before the injury, just prior to reperfusion, or immediately after the initial insult.[6][7][10] One study on focal cerebral ischemia found that administering this compound before the onset of ischemia was more effective at reducing apoptosis and lipid peroxidation than administration before reperfusion.[12] The optimal timing should be determined based on the specific research question and the clinical scenario being modeled.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent or No Therapeutic Effect Observed Suboptimal Dosage: The dose may be too low for the specific model or species, or it may be approaching a toxic level that masks therapeutic benefits.Conduct a dose-response study to determine the optimal therapeutic dose. Review literature for doses used in similar models.[7][10]
Timing of Administration: The therapeutic window for this compound may be narrow. Administering the drug too late after the initial insult may be ineffective.Test multiple administration time points (e.g., pre-injury, immediately post-injury, delayed). Studies suggest earlier administration is more effective.[12]
Model-Specific Efficacy: The efficacy of this compound can be model-dependent. For instance, studies in swine models of pancreatic and liver ischemia-reperfusion showed limited to no benefit.[9][10]Carefully consider the pathophysiology of your chosen model. This compound's primary mechanism is inhibiting lipid peroxidation, which may not be the dominant injury pathway in all models.
Formulation/Solubility Issues: The compound may be precipitating out of solution, leading to a lower effective dose being administered.Ensure complete dissolution of the compound in the vehicle. Visually inspect the solution for clarity before each injection. Consider adjusting the vehicle (e.g., pH, co-solvents) after conducting appropriate safety checks.
Unexpected Toxicity or Adverse Events High Dosage: Lazaroids can have side effects at higher concentrations.Reduce the dosage. Refer to dose-ranging studies to establish a maximum tolerated dose (MTD) in your specific model and species.
Vehicle Toxicity: The vehicle used for solubilization may be causing adverse effects.Run a vehicle-only control group to assess the effects of the vehicle alone. If toxicity is observed, explore alternative, more biocompatible vehicles.
Rapid IV Infusion: Bolus IV injections can sometimes cause acute cardiovascular or other adverse reactions.Consider administering the dose as a slower intravenous infusion rather than a rapid bolus.

Quantitative Data from Preclinical Studies

Animal ModelInjury TypeThis compound DoseKey Quantitative FindingsReference
RatRenal Ischemia-Reperfusion10 mg/kg (single IV dose)Significantly decreased serum creatinine levels by ~21% compared to controls.[6][13][6][13]
RatColitis (TNBS-induced)Daily IV administration for 6 daysReduced tissue TNF-α levels and improved body weight compared to untreated colitis group.[8][8]
RatFocal Cerebral IschemiaSingle IV doseSignificantly reduced the number of apoptotic cells and malondialdehyde (MDA) concentrations in the brain.[12][12]
SwinePancreatic Ischemia-Reperfusion10 mg/kg (single IV dose)No significant difference in hemorrhage, necrosis, MDA, or TNF-α levels compared to control.[10][10]
HorseSmall Intestinal Ischemia3 mg/kg (single IV dose)Was not effective in preventing continued reduction in mucosal volume and surface area after reperfusion.[7][7]

Detailed Experimental Protocol

Exemplar Protocol: Assessment of this compound in a Rat Model of Renal Ischemia-Reperfusion (I/R) Injury

This protocol is a representative example and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation:

    • Use 40 male Wistar rats (220-250g).

    • Acclimatize animals for 7 days with free access to food and water.

    • Randomly divide rats into four groups (n=10 per group):

      • Group A: Sham (no I/R, vehicle only)

      • Group B: I/R + Vehicle

      • Group C: I/R + this compound (10 mg/kg)

      • Group D: Sham + this compound (10 mg/kg) - Optional drug toxicity control

  • This compound Formulation:

    • Prepare a 10 mg/mL stock solution of this compound mesylate in a sterile vehicle (e.g., 0.9% saline).

    • Ensure the solution is clear and sterile-filter before use. Prepare fresh on the day of the experiment.

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Perform a midline laparotomy to expose both kidneys.

    • In I/R groups (B and C), isolate the renal pedicles and occlude them with non-traumatic microvascular clamps for 45 minutes to induce ischemia.

    • In the Sham group (A), expose the kidneys but do not apply clamps.

  • Treatment Administration:

    • Five minutes before removing the clamps, administer either the vehicle or this compound (10 mg/kg) via intravenous injection (e.g., into the tail vein or femoral vein).

  • Reperfusion and Monitoring:

    • After 45 minutes of ischemia, remove the clamps to allow reperfusion.

    • Close the abdominal incision in layers.

    • Allow the animals to recover on a heating pad. Monitor for signs of distress.

  • Endpoint Analysis (e.g., at 24 or 48 hours post-reperfusion):

    • Blood Collection: Collect blood via cardiac puncture under terminal anesthesia. Centrifuge to obtain serum.

    • Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.

    • Tissue Collection: Perfuse the kidneys with cold PBS and harvest them.

    • Oxidative Stress Markers: Homogenize a portion of the kidney tissue to measure levels of malondialdehyde (MDA) or 4-HNE as markers of lipid peroxidation.

    • Histopathology: Fix the other kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, inflammation, and overall tissue damage.

Visualizations

G cluster_pathway This compound Mechanism of Action ros Reactive Oxygen Species (ROS) membrane Polyunsaturated Fatty Acids in Cell Membrane ros->membrane initiates lp Lipid Peroxidation (Chain Reaction) membrane->lp damage Membrane Damage, Cell Injury, Apoptosis lp->damage u74 This compound (Tirilazad) scavenge Radical Scavenging & Membrane Stabilization u74->scavenge scavenge->lp INHIBITS

Caption: Mechanism of this compound in halting the lipid peroxidation cascade.

G cluster_workflow Long-Term In Vivo Experimental Workflow acclimate 1. Animal Acclimatization & Baseline Measurements randomize 2. Randomization into Groups (Vehicle, this compound Doses) acclimate->randomize injury 3. Induction of Injury Model (e.g., Trauma, Ischemia) randomize->injury treat 4. Chronic Treatment Protocol (Daily Dosing) injury->treat monitor 5. Long-Term Monitoring (Behavioral, Functional Tests) treat->monitor monitor->treat Repeat for Study Duration endpoint 6. Terminal Endpoint (Sacrifice) monitor->endpoint analysis 7. Sample Collection & Analysis (Biochemical, Histological) endpoint->analysis

Caption: A typical workflow for a long-term preclinical study.

G cluster_troubleshoot Troubleshooting Logic: Inconsistent Results start Problem: Inconsistent or No Effect q_dose Was a dose-response study performed? start->q_dose q_time Is administration timing optimized? q_dose->q_time Yes a_dose Action: Run dose-ranging study to find optimal dose. q_dose->a_dose No q_form Is the formulation clear and stable? q_time->q_form Yes a_time Action: Test multiple time points (pre-, post-injury). q_time->a_time No q_model Is the model appropriate for an antioxidant intervention? q_form->q_model Yes a_form Action: Check solubility. Consider vehicle adjustment. q_form->a_form No a_model Action: Re-evaluate model. Confirm lipid peroxidation is a key pathway. Consider alternative model. q_model->a_model No

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: U-74389G Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-74389G. The content is designed to help identify and understand potential off-target effects during experimentation.

Section 1: Frequently Asked Questions (FAQs) on this compound

This section addresses common questions regarding the known activities and potential off-target effects of this compound.

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound, a 21-aminosteroid or "lazaroid," is primarily recognized as a potent inhibitor of lipid peroxidation.[1] Its main therapeutic action is attributed to its antioxidant properties, which protect cells from oxidative damage, particularly following ischemia-reperfusion injury.[1][2]

Q2: What are the potential off-target effects of this compound reported in the literature?

A2: Beyond its primary role in inhibiting lipid peroxidation, this compound has been observed to interact with several other biological pathways. These interactions should be considered potential off-target effects in your experiments. Key effects include inhibition of inducible nitric oxide synthase (iNOS), and impacts on various hematological and renal markers.[3][4][5][6][7] A summary of these effects is presented in Table 1.

Table 1: Summary of Potential Off-Target Effects of this compound

Affected System/Pathway Observed Effect Experimental Model Reference
Nitric Oxide Signaling Inhibition of inducible Nitric Oxide Synthase (iNOS) activity Rat model of endotoxin shock; In vitro macrophages [3]
Renal Function Decreased serum creatinine levels Rat model of ischemia-reperfusion [5]
Hematology Decreased Red Blood Cell Distribution Width (RDW) Rat model of hypoxia-reoxygenation [6]
Hematology Increased Mean Platelet Volume (MPV) Rat model of hypoxia-reoxygenation [7]
Electrolyte Balance Hyponatremic (sodium-lowering) effect Rat model of ischemia-reperfusion [8]
Protein Metabolism Decreased serum albumin levels Rat model of ischemia-reperfusion [8]

| Endocrine System | Non-significant hypertestosteronemic effect | Rat model of ischemia-reperfusion |[9] |

Q3: My experiment shows altered nitric oxide (NO) levels after this compound treatment. Is this an expected off-target effect?

A3: Yes, this is a documented effect. This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), which is a key enzyme in the production of nitric oxide in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4] Therefore, a reduction in NO levels in an inflammatory context could be a direct off-target effect of the compound.

G cluster_0 Cellular Response to Inflammation LPS Inflammatory Stimulus (e.g., LPS) iNOS_gene iNOS Gene Transcription LPS->iNOS_gene Activates iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein Translates to NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_protein->NO_Citrulline Catalyzes Conversion L_Arginine L-Arginine L_Arginine->iNOS_protein U74389G This compound U74389G->iNOS_protein Inhibits G cluster_screening Phase 1: Screening Strategy cluster_analysis Phase 2: Hit Analysis & Validation start Start: Investigating Off-Target Effects of this compound phenotypic Phenotypic Screening (e.g., Cell viability, morphology) start->phenotypic target_based Target-Based Screening (e.g., Kinase/GPCR panels) start->target_based computational Computational Prediction (e.g., Target prediction tools) start->computational hit_id Hit Identification (Observable effect or binding) phenotypic->hit_id target_based->hit_id computational->hit_id Hypothesis deconvolution Target Deconvolution (Identify molecular target) hit_id->deconvolution validation Target Validation (e.g., CRISPR, siRNA) deconvolution->validation end_node Confirmed Off-Target validation->end_node G start Discrepant Kinase Assay Results q1 Are assay formats different? (e.g., FRET vs. Radiometric) start->q1 a1_yes Investigate format-specific artifacts (e.g., fluorescence interference). q1->a1_yes Yes q2 Are ATP concentrations comparable? q1->q2 No a1_yes->q2 a2_yes Compare results at both high and low ATP levels. q2->a2_yes Yes q3 Is the kinase source the same? q2->q3 No a2_yes->q3 a3_yes Check for differences in recombinant protein constructs. q3->a3_yes Yes end_node Identify Source of Discrepancy q3->end_node No a3_yes->end_node

References

Technical Support Center: Enhancing U-74389G Efficacy Through Modified Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experimental protocols involving the antioxidant U-74389G.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing low or inconsistent efficacy of this compound in my in vitro experiments. What are the potential causes and how can I troubleshoot this?

Answer:

Low or inconsistent efficacy in vitro can stem from several factors related to compound handling, experimental setup, and assay choice.

  • Compound Solubility and Stability: this compound is soluble in DMSO[1]. Ensure that the compound is fully dissolved before adding it to your cell culture medium. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the medium. Be aware that some components of cell culture media can degrade over time, which might affect the stability of your experimental compound[2]. Using fresh media for each experiment is advisable.

  • Assay Interference: As an antioxidant, this compound can directly interact with the reagents of certain cell viability assays, such as those relying on the reduction of tetrazolium salts (e.g., MTT, XTT). This can lead to a false positive signal, masking the true effect of the compound. To check for this, run a cell-free control with this compound and the assay reagent. If you observe a signal, consider switching to an alternative assay that measures a different viability marker, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).

  • Experimental Design: The timing of this compound administration is crucial. In many studies, pre-treatment with the antioxidant before inducing oxidative stress shows better protective effects[3]. The optimal pre-incubation time and concentration should be determined empirically for your specific cell type and model of injury.

Question 2: My this compound stock solution appears to have precipitated after being diluted in my cell culture medium. What should I do?

Answer:

Precipitation of this compound upon dilution in aqueous media is a common issue and can significantly impact the effective concentration of the compound in your experiment.

  • Solvent Concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity and to maintain the solubility of this compound.

  • Preparation Method: When diluting the DMSO stock solution, add it to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to adjust your stock solution concentration or the final dilution factor.

Question 3: I am seeing high variability in my in vivo ischemia-reperfusion injury model when treating with this compound. How can I improve the consistency of my results?

Answer:

In vivo experiments are inherently more complex, and variability can arise from multiple sources.

  • Drug Administration: The route and timing of this compound administration are critical. Intravenous injection at the time of reperfusion is a common method used in rat models[4][5]. Ensure consistent and accurate administration for all animals in the treatment group.

  • Animal Model Consistency: The surgical procedure for inducing ischemia-reperfusion injury should be highly standardized. Variations in the duration of ischemia or the surgical technique can lead to significant differences in the extent of injury and the response to treatment.

  • Dosage: The dosage of this compound should be carefully calculated based on the body weight of each animal. A commonly used dosage in rat models is 10 mg/kg[4][6].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antioxidant that primarily functions by inhibiting iron-dependent lipid peroxidation[1][4][7]. This process is a key contributor to cell damage in various pathological conditions, particularly those involving oxidative stress, such as ischemia-reperfusion injury.

Q2: What is a suitable solvent for this compound and what are the recommended storage conditions?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL[1]. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture[1].

Q3: Are there alternative in vitro assays to measure the efficacy of this compound besides cell viability assays?

A3: Yes, given that this compound's primary mechanism is the inhibition of lipid peroxidation, a more direct measure of its activity can be obtained using assays that quantify the byproducts of lipid peroxidation, such as malondialdehyde (MDA). The Thiobarbituric Acid Reactive Substances (TBARS) assay is a commonly used method for this purpose[8][9].

Q4: What is the typical dose of this compound used in animal studies?

A4: In several published studies using rat models of ischemia-reperfusion injury, a dose of 10 mg/kg body weight administered intravenously has been shown to be effective[4][6].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Ischemia-Reperfusion Injury

ParameterEffect of this compound Administrationp-valueReference
Predicted Creatinine Levels21.02 ± 5.06% decrease0.0001[2][10]
Red Blood Cell Distribution Width (RDW)4.96 ± 2.27% decrease0.0175[9]
Mean Platelet Volume (MPV)12.77 ± 3.07% increase0.0001[11][12]

Table 2: In Vitro Activity of this compound

Cell TypeTreatmentEffectReference
Endotoxin-stimulated peritoneal macrophages12.5, 25, and 50 µM this compound for 24 hoursInhibition of nitrite production[1]

Detailed Experimental Protocol: In Vitro Lipid Peroxidation (MDA) Assay

This protocol is adapted from standard malondialdehyde (MDA) assay procedures and can be used to assess the efficacy of this compound in an in vitro model of oxidative stress.

Objective: To quantify the inhibitory effect of this compound on induced lipid peroxidation in a cell-based assay by measuring MDA levels.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of choice (e.g., HepG2)

  • Cell culture medium (e.g., DMEM/F-12)

  • Inducer of oxidative stress (e.g., ferrous sulfate and hydrogen peroxide)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Pre-treat the cells with different concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Induction of Oxidative Stress: After pre-treatment, induce oxidative stress by adding a pro-oxidant agent (e.g., a mixture of ferrous sulfate and hydrogen peroxide) to the wells. Incubate for the desired duration.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing BHT to prevent further lipid peroxidation during the assay.

  • TBARS Reaction:

    • Add TCA to the cell lysate to precipitate proteins.

    • Centrifuge the samples and collect the supernatant.

    • Add TBA solution to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a colored adduct with MDA.

  • Measurement: After cooling the samples, transfer them to a new 96-well plate and measure the absorbance at 532 nm using a microplate reader.

  • Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides Lipid Peroxidation Fe2 Fe²⁺ (Labile Iron) ROS Reactive Oxygen Species (ROS) Fe2->ROS Fenton Reaction ROS->PUFA Oxidative Attack MDA Malondialdehyde (MDA) & Other Aldehydes Lipid_Peroxides->MDA Cell_Damage Cell Damage & Ferroptosis MDA->Cell_Damage U74389G This compound U74389G->Lipid_Peroxides Inhibits

Caption: Mechanism of this compound in inhibiting iron-dependent lipid peroxidation.

Experimental_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells adhere Allow cells to adhere (overnight) plate_cells->adhere prepare_drug Prepare this compound dilutions adhere->prepare_drug pretreat Pre-treat cells with This compound adhere->pretreat prepare_drug->pretreat induce_stress Induce oxidative stress pretreat->induce_stress wash_cells Wash cells with PBS induce_stress->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells tca_precip Precipitate proteins with TCA lyse_cells->tca_precip centrifuge Centrifuge and collect supernatant tca_precip->centrifuge tba_reaction Incubate with TBA at 95°C centrifuge->tba_reaction measure_abs Measure absorbance at 532 nm tba_reaction->measure_abs analyze Analyze data measure_abs->analyze end End analyze->end

Caption: Workflow for an in vitro lipid peroxidation (MDA) assay.

Troubleshooting_Logic start Inconsistent or Low This compound Efficacy check_solubility Is the compound fully dissolved in media? start->check_solubility check_assay Are you using a tetrazolium-based assay? check_solubility->check_assay Yes solution_solubility Improve dissolution: - Prepare fresh stock in DMSO - Dilute dropwise into media - Keep final DMSO conc. low check_solubility->solution_solubility No check_protocol Is the timing of treatment optimal? check_assay->check_protocol No solution_assay Run cell-free control. If interference is detected, switch to a non-redox-based assay (e.g., ATP or LDH). check_assay->solution_assay Yes solution_protocol Optimize protocol: - Test different pre-incubation times - Perform a dose-response curve check_protocol->solution_protocol No end Improved Efficacy check_protocol->end Yes solution_solubility->end solution_assay->end solution_protocol->end

Caption: A decision tree for troubleshooting low this compound efficacy.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of U-74389G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel antioxidant compounds is crucial for advancing therapeutic strategies against oxidative stress-mediated pathologies. This guide provides a detailed comparison of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, with other established antioxidant agents. The focus is on its performance in inhibiting lipid peroxidation, supported by available experimental data and detailed methodologies.

Mechanism of Action of this compound

This compound, and its closely related analogue tirilazad mesylate (U-74006F), are potent inhibitors of lipid peroxidation. Their primary mechanism involves scavenging lipid peroxyl radicals within cellular membranes, thereby terminating the chain reaction of lipid degradation. This action is similar to that of vitamin E, the body's primary lipid-soluble antioxidant. This compound is a desmethylated form of tirilazad and is considered to possess comparable antioxidant activity. Lazaroids are particularly effective in protecting against ischemia-reperfusion injury in various tissues, including the brain, by preventing the breakdown of cell membranes.[1]

The chemical structure of this compound allows it to intercalate into the lipid bilayer of cell membranes. The piperazinyl-pyrimidinyl portion of the molecule is believed to be the active site for radical scavenging.

U-74389G_Mechanism_of_Action cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Lipid_Peroxidation Lipid Peroxidation Chain Reaction Lipid_Bilayer->Lipid_Peroxidation leads to U74389G This compound U74389G->Lipid_Peroxidation inhibits by scavenging peroxyl radicals ROS Reactive Oxygen Species (ROS) ROS->Lipid_Bilayer initiates Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage causes

Caption: Mechanism of this compound in preventing lipid peroxidation.

Quantitative Data on Antioxidant Efficacy

Direct quantitative comparisons of this compound with a broad range of antioxidants using standardized in vitro assays (e.g., DPPH, ABTS, ORAC) are limited in the publicly available literature. However, studies focusing on lipid peroxidation provide valuable insights into its potency.

One study investigated the effect of this compound on the oxidation of low-density lipoprotein (LDL) induced by hydroxyl and superoxide radicals. The results demonstrated a concentration-dependent inhibition of lipid peroxidation, as measured by the formation of conjugated dienes and thiobarbituric acid-reactive substances (TBARS). At a concentration of 20 µM, this compound also reduced the disappearance of alpha-tocopherol by approximately 47%, indicating its protective effect on endogenous antioxidants.[1]

AntioxidantModel SystemAssayConcentration% Inhibition / EffectReference
This compound LDL OxidationConjugated DienesConcentration-dependentReduced formation[1]
TBARSConcentration-dependentReduced formation[1]
α-Tocopherol Depletion20 µM~47% reduction in loss[1]
Tirilazad (U-74006F) Ischemia-Reperfusion (in vivo, rat kidney)Lipid PeroxidationAcute administrationSuppressed lipid peroxidation[2]
α-Tocopherol (Vitamin E) Ischemia-Reperfusion (in vivo, rat kidney)Lipid PeroxidationAcute administrationIneffective[2]
H2O2-induced injury (in vitro, renal epithelial cells)Concurrent administrationIneffective[2]
H2O2-induced injury (in vitro, renal epithelial cells)14-hour pre-incubationEffective[2]

Note: The table highlights the superior performance of the 21-aminosteroid in an acute setting compared to alpha-tocopherol, which required prolonged exposure to exert a protective effect.[2] This suggests that this compound is more readily available for its antioxidant action.

Experimental Protocols

In Vitro Lipid Peroxidation Assay (LDL Oxidation Model)

This protocol is based on the methodology used to assess the antioxidant effect of this compound on LDL peroxidation.[1]

1. LDL Isolation:

  • Human LDL is isolated from the plasma of healthy donors by sequential ultracentrifugation.

2. Induction of Oxidation:

  • LDL (e.g., 100 µg/mL) is incubated in a phosphate-buffered saline (PBS) solution.

  • Oxidation is initiated using a free radical generating system, such as water gamma-radiolysis, which produces hydroxyl (.OH) and superoxide (O2.-) radicals.

3. Antioxidant Treatment:

  • This compound is dissolved in a suitable solvent and added to the LDL solution at various concentrations prior to the initiation of oxidation.

4. Measurement of Lipid Peroxidation:

  • Conjugated Dienes: The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer. The length of the lag phase before rapid oxidation begins is a measure of antioxidant activity.

  • Thiobarbituric Acid-Reactive Substances (TBARS): At the end of the incubation period, trichloroacetic acid (TCA) is added to precipitate the LDL. The supernatant is then reacted with thiobarbituric acid (TBA) at high temperature. The resulting pink chromogen is measured spectrophotometrically at approximately 532 nm. Malondialdehyde (MDA) is used as a standard.

5. Measurement of α-Tocopherol:

  • The concentration of α-tocopherol in the LDL sample is measured at the beginning and end of the incubation period using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

LDL_Oxidation_Workflow cluster_measurements Oxidation Markers Start Start LDL_Isolation Isolate LDL from Plasma Start->LDL_Isolation Incubation Incubate LDL with/without this compound LDL_Isolation->Incubation Oxidation Induce Oxidation (e.g., γ-radiolysis) Incubation->Oxidation Measurement Measure Oxidation Markers Oxidation->Measurement End End Measurement->End Conjugated_Dienes Conjugated Dienes (Abs @ 234nm) Measurement->Conjugated_Dienes TBARS TBARS (Abs @ 532nm) Measurement->TBARS Tocopherol α-Tocopherol (HPLC) Measurement->Tocopherol

Caption: Experimental workflow for assessing LDL oxidation.

In Vivo Ischemia-Reperfusion Model

This protocol is a generalized representation of studies evaluating the protective effects of this compound in animal models of ischemia-reperfusion injury.[2]

1. Animal Model:

  • The study is typically conducted in rodents (e.g., rats).

2. Induction of Ischemia:

  • The blood supply to a specific organ (e.g., kidney, brain) is temporarily occluded for a defined period (e.g., 45 minutes).

3. Drug Administration:

  • This compound or the comparator antioxidant is administered, often intravenously, at a specific time point (e.g., before ischemia or at the onset of reperfusion).

4. Reperfusion:

  • The occlusion is removed, and blood flow is restored to the organ for a specific duration (e.g., 60 or 120 minutes).

5. Tissue and Blood Collection:

  • At the end of the reperfusion period, blood and tissue samples are collected for biochemical analysis.

6. Assessment of Oxidative Stress and Injury:

  • Lipid Peroxidation: Tissue homogenates are analyzed for markers of lipid peroxidation, such as malondialdehyde (MDA) using the TBARS assay.

  • Endogenous Antioxidants: The levels of endogenous antioxidants, such as superoxide dismutase (SOD) and glutathione (GSH), can be measured in the tissue.

  • Organ Function: Blood samples are analyzed for biomarkers of organ function (e.g., creatinine for kidney function).

Conclusion

References

Reproducibility of U-74389G's Effects in Ischemia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental evidence for the neuroprotective effects of U-74389G and alternative compounds in preclinical and clinical models of ischemia. The data presented is intended to offer an objective overview to inform further research and development in the field of ischemic injury therapeutics.

Executive Summary

This compound, a 21-aminosteroid (lazaroid), has demonstrated antioxidant and anti-apoptotic properties in various preclinical ischemia models. Its primary mechanism is attributed to the inhibition of iron-dependent lipid peroxidation, a key process in secondary injury cascades following ischemic events. However, the translation of these promising preclinical findings into clinical efficacy has been challenging, a common theme in the development of neuroprotective agents. This guide compares the experimental data for this compound with two other notable compounds that have been investigated for ischemic stroke: Tirilazad mesylate, another lazaroid, and Edaravone, a free radical scavenger.

Comparative Data on Efficacy

The following tables summarize quantitative data from preclinical and clinical studies for this compound, Tirilazad mesylate, and Edaravone. Due to the limited number of direct head-to-head comparison studies, the data is primarily presented as the compound's effect versus a control or placebo group.

Table 1: Preclinical Efficacy of this compound in Ischemia Models
Animal ModelIschemia TypeKey Endpoints & ResultsCitation
RatFocal Cerebral IschemiaReduced concentrations of malondialdehyde (MDA), a marker of lipid peroxidation. Increased activities of superoxide dismutase (SOD) and glutathione (GSH). Significantly reduced number of apoptotic cells (P < 0.01 when administered before ischemia).[1]
RatIntestinal Ischemia/ReperfusionStatistically significant reduction in small intestine tissue malondialdehyde concentration. Lower number of polymorphonuclear leukocytes in the intestinal mucosa. No significant prevention of overall mucosal damage.[2]
PigThoracoabdominal Aortic Occlusion (Lung Injury)Significantly reduced mRNA levels of pro-inflammatory and lipid peroxidation-related genes (LTB4R2, LTC4S, iNOS).[3]
Table 2: Clinical Trial Data for Tirilazad Mesylate in Acute Ischemic Stroke
Trial/StudyNumber of PatientsKey Endpoints & ResultsCitation
Systematic Review of 6 Trials1757No significant alteration in early or end-of-trial case fatality. A just-significant increase in death and disability (assessed by expanded Barthel Index or Glasgow Outcome Scale).[4][5]
STIPAS111Well-tolerated at doses up to 6.0 mg/kg per day. No evidence of efficacy, though the trial was not designed to test for outcome differences.[6]
Table 3: Clinical Trial Data for Edaravone in Acute Ischemic Stroke
Trial/StudyNumber of PatientsKey Endpoints & ResultsCitation
Meta-analysis of 7 RCTs2069Pooled Relative Risk (RR) for mortality at 3 months: 0.55 (95% CI, 0.43-0.70). Pooled RR for improvement of neurological impairment at 3 months: 1.54 (95% CI, 1.27-1.87).[7]
Japanese Nationwide Database Analysis11,508In patients receiving endovascular reperfusion therapy, Edaravone use was associated with greater functional independence at discharge (adjusted OR 1.21), lower in-hospital mortality (adjusted OR 0.52), and reduced intracranial hemorrhage (adjusted OR 0.55).[8]
Real-World Patient Study (Japan Stroke Data Bank)61,048Greater improvement in NIHSS score from admission to discharge in the Edaravone-treated group across all ischemic stroke subtypes, although the difference was small (<1 point).[9]
Phase III RCT (Edaravone Dexborneol vs. Edaravone)1165Edaravone dexborneol showed a significantly higher proportion of patients with good functional outcomes (mRS ≤1) at day 90 compared to Edaravone alone (67.18% vs. 58.97%).[10]

Experimental Protocols

Focal Cerebral Ischemia in Rats (Suture Occlusion Model)

This is a widely used model to mimic human ischemic stroke.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with an inhalational anesthetic like isoflurane.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture remains in place for a defined period (e.g., 60 or 90 minutes) to induce ischemia. For reperfusion, the suture is withdrawn.

  • Drug Administration: this compound or the comparator compound is administered at a specified dose and time relative to the ischemic event (e.g., before ischemia or at the onset of reperfusion).

  • Outcome Assessment:

    • Neurological Deficit Scoring: A standardized scale (e.g., a 5-point scale) is used to assess motor deficits at various time points post-ischemia.

    • Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.

    • Biochemical Assays: Brain tissue can be homogenized to measure markers of oxidative stress (e.g., MDA) and antioxidant enzyme activity (e.g., SOD, GSH).

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Ischemia

The primary mechanism of this compound is the inhibition of lipid peroxidation. During ischemia and reperfusion, the generation of reactive oxygen species (ROS) is significantly increased. This leads to a cascade of events, including the peroxidation of lipids in cell membranes, which compromises membrane integrity and leads to cell death. This compound, as a potent antioxidant, is thought to intercalate into cell membranes and scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. This action helps to preserve cell structure and function, ultimately reducing neuronal damage.

U74389G_Pathway Ischemia_Reperfusion Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Neuronal_Death Neuronal Death Membrane_Damage->Neuronal_Death U74389G This compound U74389G->Lipid_Peroxidation Inhibits

Caption: this compound's mechanism of action in ischemia.

Experimental Workflow for Preclinical Evaluation of Neuroprotective Agents

The following diagram illustrates a typical workflow for the preclinical assessment of a neuroprotective compound like this compound in an animal model of ischemia.

Experimental_Workflow Animal_Model Ischemia Animal Model (e.g., Rat MCAO) Randomization Randomization Animal_Model->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle/Placebo) Randomization->Control_Group Ischemia_Induction Induction of Ischemia Treatment_Group->Ischemia_Induction Control_Group->Ischemia_Induction Drug_Administration Drug/Vehicle Administration Ischemia_Induction->Drug_Administration Outcome_Assessment Outcome Assessment Drug_Administration->Outcome_Assessment Neurological_Scoring Neurological Scoring Outcome_Assessment->Neurological_Scoring Infarct_Volume Infarct Volume Measurement Outcome_Assessment->Infarct_Volume Biochemical_Analysis Biochemical Analysis Outcome_Assessment->Biochemical_Analysis Data_Analysis Statistical Analysis Neurological_Scoring->Data_Analysis Infarct_Volume->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Preclinical evaluation workflow.

Conclusion

The reproducibility of the protective effects of this compound in preclinical ischemia models appears consistent in its ability to mitigate oxidative stress markers. However, its efficacy in translating to significant functional improvement in these models is more variable. In the clinical arena, the development of lazaroids like Tirilazad for ischemic stroke was largely unsuccessful, with some studies indicating a potential for worse outcomes.[4][5] In contrast, Edaravone has shown more promising results in clinical trials, particularly in Asian populations, leading to its approval for acute ischemic stroke in several countries.[7] The data suggests that while both this compound and Edaravone target oxidative stress, their clinical translatability may differ. Further research is warranted to understand these discrepancies and to identify patient populations that may benefit most from specific antioxidant therapies. Direct, well-controlled preclinical and clinical comparative studies are needed to definitively establish the relative efficacy of these compounds.

References

Cross-Species Comparison of U-74389G Effectiveness in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 21-aminosteroid antioxidant, U-74389G (Tirilazad mesylate), across different species, focusing on its efficacy in mitigating ischemia-reperfusion (I/R) injury. The information is compiled from various preclinical studies and is intended to support further research and drug development efforts.

Overview of this compound

This compound is a synthetic 21-aminosteroid, a class of compounds also known as "lazaroids." It is a potent antioxidant that primarily acts by inhibiting iron-dependent lipid peroxidation of cell membranes.[1] This mechanism is crucial in preventing the cellular damage that occurs when blood supply returns to tissue after a period of ischemia (lack of oxygen). This compound has been investigated in various animal models of I/R injury, demonstrating a range of protective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effectiveness in different species and experimental models.

Table 1: Effects of this compound in Rat Models
ModelKey ParameterThis compound DoseOutcomep-value
Renal Ischemia-ReperfusionCreatinine Levels10 mg/kg21.02% decreasep = 0.0001
Hypoxia-ReoxygenationMean Platelet Volume10 mg/kg12.77% increasep = 0.0001
Hypoxia-ReoxygenationRed Blood Cell Distribution Width10 mg/kg4.96% decreasep = 0.0175
Chronic Myocardial InfarctionInfarct Size (% of left ventricle)10 mg/kg daily for 21 days9 ± 5% (vs. 32 ± 5% in vehicle)p < 0.01
Focal Cerebral Ischemia-ReperfusionApoptotic CellsNot specifiedSignificant reductionp < 0.01 (pre-ischemia admin.)

Caveat: The diverse experimental models and endpoints in rat studies highlight the broad-spectrum antioxidant effects of this compound.

Table 2: Effects of this compound in Swine Models
ModelKey ParameterThis compound DoseOutcomep-value
Liver Ischemia-ReperfusionPortal Infiltration10 mg/kgStatistically significant ameliorationp = 0.01
Liver Ischemia-ReperfusionMalondialdehyde (MDA) Levels10 mg/kgStatistically significant differenceNot specified
Liver Ischemia-ReperfusionTumor Necrosis Factor-alpha (TNF-α)10 mg/kgStatistically significant differenceNot specified
Intestinal Ischemia-ReperfusionChiu score of intestinal damageNot specifiedImproved score (3.17±0.40 vs. 4.33±0.21)p=0.030
Pancreatic Ischemia-ReperfusionEdema10 mg/kgMore pronounced edema in this compound groupp = 0.020

Note: While beneficial in liver and intestinal I/R models, this compound did not show a therapeutic effect in a swine model of pancreatic I/R injury and was associated with increased edema.

Table 3: Effects of this compound in an Equine Model
ModelKey ParameterThis compound DoseOutcome
Small Intestinal Ischemia-ReperfusionMucosal volume and surface area3 mg/kg and 10 mg/kgNot effective in preventing continued reduction

Insight: The effectiveness of this compound may be species- and organ-dependent, as evidenced by the lack of efficacy in the equine small intestinal I/R model at the tested dosages.[2]

Comparative Efficacy

Limited studies have directly compared this compound with other agents.

This compound vs. Erythropoietin in Rats

A comparative study in a rat I/R model investigated the effects of this compound and erythropoietin on serum testosterone levels. The study concluded that this compound has a less hypertestosteronemic effect than erythropoietin.[3][4]

This compound vs. Methylprednisolone in Rats

In a rat model of stereotactic radiosurgery, high-dose this compound (15 mg/kg) was effective in reducing radiation-induced vasculopathy and edema, while low-dose this compound and methylprednisolone provided no protection.[5]

Experimental Protocols

The following are generalized experimental protocols based on the reviewed literature. Researchers should refer to the specific publications for detailed methodologies.

Rat Renal Ischemia-Reperfusion Model
  • Animals: Male Wistar rats (or other appropriate strain).

  • Anesthesia: Administer appropriate anesthesia (e.g., ketamine/xylazine).

  • Ischemia Induction: Induce renal ischemia by clamping the renal artery and vein for a specified duration (e.g., 45 or 60 minutes).

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) intravenously at the onset of reperfusion.

  • Reperfusion: Remove the clamp to allow reperfusion for a set period (e.g., 60 or 120 minutes).

  • Sample Collection: Collect blood samples to measure biochemical markers like creatinine.

Swine Liver Ischemia-Reperfusion Model
  • Animals: Domestic pigs of a specific weight range.

  • Anesthesia and Monitoring: Induce and maintain anesthesia, with continuous monitoring of vital signs.

  • Surgical Procedure: Perform a midline laparotomy to expose the liver. Isolate and occlude the portal vein and hepatic artery to induce ischemia (e.g., 30 minutes).

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) via intraportal injection at the start of reperfusion.

  • Reperfusion: Release the occlusion to allow reperfusion (e.g., 60 or 120 minutes).

  • Biopsy and Blood Sampling: Collect liver tissue biopsies and blood samples at various time points for histopathological and biochemical analysis (e.g., MDA, TNF-α).

Signaling Pathway and Experimental Workflow

Lipid Peroxidation and the Action of this compound

The following diagram illustrates the central role of lipid peroxidation in I/R injury and the proposed mechanism of action for this compound.

Lipid_Peroxidation_Pathway cluster_membrane Cell Membrane cluster_cellular_stress Ischemia-Reperfusion PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxide Lipid Peroxides PUFA->Lipid_Peroxide Propagation Membrane_Damage Membrane Damage & Cell Death Lipid_Peroxide->Membrane_Damage ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Iron Free Iron (Fe2+) Iron->PUFA Catalysis U74389G This compound U74389G->Lipid_Peroxide Inhibition Experimental_Workflow Animal_Model Animal Selection & Acclimatization Anesthesia Anesthesia & Surgical Preparation Animal_Model->Anesthesia Ischemia Induction of Ischemia Anesthesia->Ischemia Treatment This compound or Vehicle Administration Ischemia->Treatment Reperfusion Reperfusion Period Treatment->Reperfusion Data_Collection Sample & Data Collection (Blood, Tissue) Reperfusion->Data_Collection Analysis Biochemical & Histopathological Analysis Data_Collection->Analysis Results Statistical Analysis & Interpretation Analysis->Results

References

U-74389G: A Comparative Guide for its Use as a Positive Control in Antioxidant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating oxidative stress and antioxidant therapeutics, the selection of an appropriate positive control is critical for the validation of experimental findings. U-74389G, a member of the lazaroid family of 21-aminosteroids, has been historically utilized as a potent inhibitor of lipid peroxidation. This guide provides a comprehensive comparison of this compound with other common antioxidant controls, supported by experimental data and detailed protocols, to aid in the informed selection of positive controls for antioxidant research.

Mechanism of Action: A Key Differentiator

This compound's primary mechanism of action is the inhibition of iron-dependent lipid peroxidation. Unlike many free radical scavengers, this compound intercalates into the cell membrane, where it effectively terminates the chain reaction of lipid peroxidation, thereby preserving membrane integrity and function. This targeted action makes it a specific control for studies focused on lipid-based oxidative damage.

In contrast, other commonly used antioxidants employ different mechanisms:

  • Trolox: A water-soluble analog of vitamin E, Trolox acts as a potent free radical scavenger, donating a hydrogen atom to neutralize peroxyl radicals. It is a widely used standard in assays measuring total antioxidant capacity.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS), including superoxide, hydroxyl, and peroxyl radicals.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that functions as a chain-breaking free radical scavenger, primarily in lipid phases.

Quantitative Comparison of Antioxidant Activity

The following tables provide representative IC50 values for common antioxidant positive controls in standard assays. This data is compiled from various studies and is intended for comparative purposes. Experimental conditions can significantly influence IC50 values.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference
Trolox3.77[1]
Ascorbic Acid8.75[2]
BHT--

Data for BHT in DPPH assays is variable and less commonly reported than for Trolox and Ascorbic Acid.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference
Trolox2.93[1]
Ascorbic Acid10.23[2]
BHT--

Data for BHT in ABTS assays is less common in comparative studies.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate experimental design and reproducibility.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is particularly relevant for evaluating the efficacy of this compound.

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice.

  • Induction of Lipid Peroxidation: Treat samples with an inducing agent (e.g., FeSO4/ascorbate or H2O2) in the presence or absence of the test compound (e.g., this compound) and controls.

  • Reaction with TBA: Add 1 ml of 0.67% thiobarbituric acid (TBA) and 1 ml of 10% trichloroacetic acid (TCA) to 0.5 ml of the sample.

  • Incubation: Heat the mixture at 95°C for 30 minutes.

  • Extraction: Cool the samples and add 2 ml of n-butanol. Vortex and centrifuge at 3000 rpm for 10 minutes.

  • Measurement: Read the absorbance of the upper organic layer at 532 nm.

  • Calculation: Quantify the amount of malondialdehyde (MDA) produced using a standard curve generated with 1,1,3,3-tetramethoxypropane.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard (Trolox, Ascorbic Acid) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is determined from a plot of scavenging activity against concentration.[3]

ABTS Radical Scavenging Assay
  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Reagent Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compound or standard.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound in the context of lipid peroxidation and a general overview of an antioxidant assay workflow.

Lipid_Peroxidation_Inhibition PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Peroxyl_Radical->PUFA Propagation (Chain Reaction) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide MDA Malondialdehyde (MDA) & other aldehydes Lipid_Hydroperoxide->MDA Cell_Damage Cell Membrane Damage MDA->Cell_Damage ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation U74389G This compound U74389G->Lipid_Peroxyl_Radical Termination

Mechanism of this compound in inhibiting lipid peroxidation.

Antioxidant_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Reagents (e.g., DPPH, ABTS•+) Start->Prepare_Reagents Prepare_Samples Prepare Test Compound and Positive Control Dilutions Start->Prepare_Samples Reaction Mix Reagents with Test Compounds/Controls Prepare_Reagents->Reaction Prepare_Samples->Reaction Incubate Incubate under Specified Conditions Reaction->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

General workflow for in vitro antioxidant capacity assays.

Conclusion

This compound is a valuable positive control for antioxidant studies, particularly those focused on the role of lipid peroxidation in cellular damage. Its specific mechanism of action provides a clear advantage in dissecting the pathways of oxidative stress. While direct comparative data in common radical scavenging assays are limited, its well-documented efficacy in preventing lipid peroxidation in cellular and in vivo models makes it a robust tool for validating assays and models where membrane damage is a key endpoint. For broader screening of antioxidant capacity, water-soluble antioxidants like Trolox and Ascorbic Acid remain the standards of choice. The selection of the most appropriate positive control will ultimately depend on the specific research question and the experimental system employed.

References

Assessing the Specificity of U-74389G in Inhibiting Lipid Peroxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 21-aminosteroid U-74389G, a potent inhibitor of lipid peroxidation, with other well-established inhibitors. The objective is to assess the specificity of this compound by examining its performance against key alternatives, supported by experimental data and detailed methodologies.

Introduction to Lipid Peroxidation and Its Inhibition

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to the formation of reactive aldehydes and other toxic byproducts. This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and inflammatory disorders. A key regulated cell death pathway driven by iron-dependent lipid peroxidation is termed ferroptosis. The inhibition of lipid peroxidation is, therefore, a critical therapeutic strategy.

This compound is a synthetic 21-aminosteroid, also known as a "lazaroid," that has demonstrated significant antioxidant properties by inhibiting iron-dependent lipid peroxidation.[1][2] This guide compares this compound with other prominent lipid peroxidation inhibitors: Ferrostatin-1, Liproxstatin-1, and the water-soluble vitamin E analog, Trolox.

Comparative Analysis of Inhibitor Potency

The following table summarizes the available quantitative data on the potency of this compound and its alternatives in inhibiting lipid peroxidation. Direct comparative studies for this compound against Ferrostatin-1 and Liproxstatin-1 under identical conditions are limited in the current literature. However, data from various studies provide a basis for a comparative assessment.

Inhibitor Mechanism of Action Assay System Potency (IC50 or Rate Constant) Reference
This compound Iron Chelation, Radical ScavengingLDL oxidation (TBARS, conjugated dienes)Potent inhibition observed at µM concentrations (e.g., 47% reduction of α-tocopherol disappearance at 20 µM)[3]
Ferrostatin-1 Radical-Trapping AntioxidantStyrene Autoxidationkinh = (3.5 ± 0.1) × 105 M–1 s–1[4]
Phosphatidylcholine Liposomeskinh = (4.6 ± 0.8) × 104 M–1 s–1[4]
Liproxstatin-1 Radical-Trapping AntioxidantStyrene Autoxidationkinh = (2.4 ± 0.2) × 105 M–1 s–1[4]
Phosphatidylcholine Liposomeskinh = (1.2 ± 0.1) × 104 M–1 s–1[4]
Trolox Radical-Trapping AntioxidantStyrene Autoxidationkinh = (3.6 ± 0.1) × 106 M–1 s–1[4]
Phosphatidylcholine Liposomeskinh = (4.7 ± 0.4) × 103 M–1 s–1[4]

Note: kinh represents the rate constant for the inhibition of peroxyl radical propagation. A higher kinh value indicates greater reactivity towards peroxyl radicals. IC50 values represent the concentration required to inhibit 50% of the measured effect.

Experimental Protocols

Detailed methodologies for two key assays used to quantify lipid peroxidation are provided below.

1. Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure malondialdehyde (MDA), a major secondary product of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically.

  • Procedure:

    • Sample Preparation: Homogenize tissue samples or prepare cell lysates in a suitable buffer (e.g., RIPA buffer).

    • Protein Precipitation: Add trichloroacetic acid (TCA) to the sample to precipitate proteins. Centrifuge to collect the supernatant.

    • Reaction with TBA: Mix the supernatant with an equal volume of 0.67% (w/v) TBA solution.

    • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.

    • Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.

    • Quantification: Determine the MDA concentration using a standard curve prepared with a known concentration of MDA.

2. Conjugated Diene Assay

This assay measures the formation of conjugated dienes, which are primary products of lipid peroxidation of polyunsaturated fatty acids.

  • Principle: The rearrangement of double bonds during the initial phase of lipid peroxidation leads to the formation of conjugated dienes, which absorb light in the UV range (230-235 nm).

  • Procedure:

    • Lipid Extraction: Extract lipids from the sample using a solvent system such as chloroform:methanol (2:1, v/v).

    • Solvent Evaporation and Resuspension: Evaporate the organic solvent under a stream of nitrogen and resuspend the lipid extract in a suitable solvent like cyclohexane or ethanol.

    • Spectrophotometric Measurement: Measure the absorbance of the lipid solution at 234 nm against a solvent blank.

    • Calculation: Calculate the concentration of conjugated dienes using the molar extinction coefficient of conjugated dienes (ε = 29,500 M-1cm-1).

Visualizing Mechanisms and Workflows

Experimental Workflow for Comparing Lipid Peroxidation Inhibitors

The following diagram illustrates a typical workflow for comparing the efficacy of different lipid peroxidation inhibitors.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison start Prepare Lipid Substrate (e.g., Liposomes, LDL) induce Induce Lipid Peroxidation (e.g., FeSO4/Ascorbate, AAPH) start->induce inhibitors Prepare Inhibitor Stock Solutions (this compound, Ferrostatin-1, Liproxstatin-1, Trolox) treat Treat with Inhibitors (at various concentrations) inhibitors->treat induce->treat incubate Incubate under Controlled Conditions (Time, Temperature) treat->incubate measure Measure Lipid Peroxidation (TBARS, Conjugated Dienes) incubate->measure data Collect and Analyze Data (Calculate % Inhibition, IC50) measure->data compare Compare Inhibitor Efficacy data->compare

Caption: Workflow for in vitro comparison of lipid peroxidation inhibitors.

Signaling Pathway of Ferroptosis and Points of Inhibition

This diagram illustrates the central pathways of ferroptosis and highlights the mechanisms by which different inhibitors interfere with this process.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors PUFA PUFA-PLs L_radical Lipid Radicals (L•) PUFA->L_radical Oxidative Stress LOO_radical Lipid Peroxyl Radicals (LOO•) L_radical->LOO_radical + O₂ LOOH Lipid Hydroperoxides (LOOH) LOO_radical->LOOH + H⁺ LOH Lipid Alcohols (LOH) LOOH->LOH GPX4-mediated reduction ROS ROS LOOH->ROS Fenton Reaction Ferroptosis Ferroptosis LOOH->Ferroptosis Fe3 Fe³⁺ Fe2 Fe²⁺ (Labile Iron Pool) Fe3->Fe2 Fe2->Fe3 Fenton Reaction GSH GSH GPX4 GPX4 ROS->PUFA Propagation U74389G This compound U74389G->LOO_radical Scavenges Radicals U74389G->Fe2 Chelates Iron Fer_Lip Ferrostatin-1 Liproxstatin-1 Fer_Lip->LOO_radical Traps Radicals Trolox_node Trolox Trolox_node->LOO_radical Traps Radicals

Caption: Ferroptosis pathway and inhibitor intervention points.

Discussion on Specificity

  • This compound: The primary mechanism of this compound appears to be twofold: it chelates iron, thereby preventing the initiation of lipid peroxidation via the Fenton reaction, and it also possesses radical-scavenging properties.[1] Its efficacy is particularly noted in iron-dependent lipid peroxidation models. The lack of precise IC50 values in standardized, cell-free radical scavenging assays makes a direct potency comparison with radical-trapping antioxidants challenging.

  • Ferrostatin-1 and Liproxstatin-1: These compounds are highly specific radical-trapping antioxidants that are particularly effective at inhibiting ferroptosis. Their mechanism involves donating a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation.[4] While their reactivity with peroxyl radicals in a homogenous solution is lower than that of Trolox, they exhibit greater potency in a lipid bilayer environment, which is more representative of a cellular membrane.[4]

  • Trolox: As a water-soluble analog of vitamin E, Trolox is a well-characterized and potent radical-scavenging antioxidant. It serves as a benchmark in many antioxidant assays. However, its efficacy in cellular systems can be influenced by its partitioning between aqueous and lipid phases.

Conclusion

This compound is a potent inhibitor of lipid peroxidation, with a mechanism that involves both iron chelation and radical scavenging. This dual action provides a broad-spectrum antioxidant effect. In contrast, Ferrostatin-1 and Liproxstatin-1 are highly specific radical-trapping antioxidants that have become the gold standard for inhibiting ferroptosis. While quantitative comparisons are limited, the available data suggests that the specificity of this compound lies in its ability to counteract iron-induced oxidative stress, a key initiator of lipid peroxidation. For studies specifically investigating the propagation phase of lipid peroxidation or the ferroptosis pathway, Ferrostatin-1 and Liproxstatin-1 may offer more targeted inhibition. The choice of inhibitor should, therefore, be guided by the specific experimental context and the desired mechanistic focus. Further head-to-head studies are warranted to definitively establish the relative potency and specificity of this compound in various models of lipid peroxidation.

References

A Comparative Meta-Analysis of U-74389G and Other Neuroprotective Agents in Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Preclinical Efficacy and Mechanisms

Reperfusion injury, a paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow to ischemic tissue, remains a significant challenge in the treatment of conditions such as stroke, myocardial infarction, and organ transplantation. The 21-aminosteroid U-74389G, also known as tirilazad, emerged as a promising agent to combat this phenomenon due to its potent antioxidant and membrane-stabilizing properties. This guide provides a comprehensive meta-analysis of preclinical studies investigating this compound in various models of reperfusion injury, alongside a comparative evaluation with other notable neuroprotective agents, N-acetylcysteine (NAC) and edaravone.

Executive Summary

This compound has demonstrated efficacy in reducing tissue damage in various preclinical models of ischemia-reperfusion (I/R) injury, primarily by inhibiting lipid peroxidation and reducing apoptosis. Its neuroprotective, cardioprotective, and renoprotective effects have been documented across multiple studies. However, its clinical translation has been challenging, with some clinical trials in acute ischemic stroke failing to show a significant benefit. This has spurred further research into alternative and potentially more effective therapeutic strategies.

N-acetylcysteine, a precursor to the antioxidant glutathione, and edaravone, a free radical scavenger, have also shown considerable promise in preclinical studies of reperfusion injury. This guide presents a side-by-side comparison of the available preclinical data for these three compounds, focusing on their efficacy in reducing infarct size, mitigating biochemical markers of injury, and their detailed experimental protocols.

Comparative Efficacy of Neuroprotective Agents in Preclinical Reperfusion Injury Models

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound, N-acetylcysteine, and edaravone in animal models of reperfusion injury.

Table 1: this compound (Tirilazad) Efficacy in Preclinical Reperfusion Injury Models

Organ SystemAnimal ModelKey Outcome MeasuresResultsCitation
Brain Rat (Focal Cerebral I/R)Reduced Malondialdehyde (MDA), Increased Superoxide Dismutase (SOD) and Glutathione (GSH), Reduced Apoptotic CellsThis compound administration before ischemia or before reperfusion significantly reduced MDA levels and the number of apoptotic cells, and partially restored SOD and GSH activities. The pre-ischemia administration showed more significant effects.[1]
Liver Swine (Acute Liver I/R)Reduced Portal Infiltration, Reduced MDA, Reduced Tumor Necrosis Factor-alpha (TNF-α)This compound administration resulted in a statistically significant reduction in portal infiltration, tissue malondialdehyde levels, and TNF-α values, suggesting attenuation of liver damage.[2]
Pancreas Swine (Pancreatic I/R)Histopathology, MDA, TNF-αNo statistically significant difference in hemorrhage, leukocyte infiltration, or acinar necrosis. Edema was more pronounced in the this compound group. No significant reduction in MDA or TNF-α levels.[3]
Kidney Rat (Renal I/R)Serum CreatinineThis compound administration significantly decreased predicted creatinine levels by 21.02% ± 5.06% (p = 0.0001).[4]

Table 2: N-acetylcysteine (NAC) Efficacy in Preclinical Reperfusion Injury Models

Organ SystemAnimal ModelKey Outcome MeasuresResultsCitation
Heart Dog (Myocardial I/R)Infarct Size, Lipid Peroxidation, SOD, GSHNo significant difference in infarct size. Lipid peroxidation was significantly lower in the NAC-treated group.[5]
Heart Rat (Diabetic Myocardial I/R)Infarct Size, Apoptosis (TUNEL, Caspase-3, Bax/Bcl-2)NAC significantly reduced infarct size and attenuated I/R-induced increases in oxidative stress and cardiac apoptosis.[6]
Liver Mouse (Hepatic I/R with Steatohepatitis)Reduced Inflammatory Infiltration, AST, Nitrite, TBARS, Apoptotic CellsNAC administration led to reductions in inflammatory infiltration, biochemical markers of liver injury, oxidative stress, and the number of apoptotic cells.[7]
Lung Rat (Lung Transplantation I/R)Oxygenation, Lipid Peroxidation, GSHNAC-treated rats showed significantly better oxygenation, reduced lipid peroxidation, and higher lung tissue glutathione levels.[8]
Kidney Rat (Renal I/R)ApoptosisN-acetylcysteine significantly diminished both the ischemia/reperfusion damage and apoptosis.[9]

Table 3: Edaravone Efficacy in Preclinical Reperfusion Injury Models

Organ SystemAnimal ModelKey Outcome MeasuresResultsCitation
Brain Rat (Cerebral I/R)Infarct Volume, Neurological Deficit Score, MDA, GSH, Fe2+, ApoptosisEdaravone exhibited a protective effect on cerebral infarct and neurological function, decreased Fe2+, MDA, and LPO content, and increased GSH content to inhibit ferroptosis.[10]
Brain Rat (Experimental Ischemic Injury)Infarct AreaEdaravone at 6 mg/kg caused a significant reduction (34.2%) in the infarct area.[11]
Heart Rabbit (Myocardial I/R)Infarct Size, Apoptotic CellsAdministration of edaravone 10 minutes before or immediately upon reperfusion was associated with reductions in infarct size and the percentage of apoptotic cells.[12]
Heart Rat (Myocardial I/R)Myocardial Infarct Size, CK-MB, MDA, SOD, NOEdaravone pharmacological postconditioning significantly reduced myocardial infarct size and levels of serum CK-MB, MDA, and NO, and enhanced SOD activity.[13]
Leg Rat (Leg Ischemia)Mitochondrial Swelling, Glycogen GranulesEdaravone treatment resulted in significantly less mitochondrial swelling and a higher density of glycogen granules in muscle tissue.[14][15]

Detailed Experimental Protocols

A critical aspect of evaluating and comparing preclinical studies is a thorough understanding of the experimental methodologies employed. The following sections detail the protocols from representative studies for each of the investigated compounds.

This compound (Tirilazad) Experimental Protocol: Swine Model of Pancreatic Ischemia-Reperfusion Injury[3]
  • Animal Model: Twelve domestic male pigs (28-35 kg).

  • Ischemia Induction: The pancreas was rendered ischemic for 30 minutes by clamping the pancreaticoduodenal artery and the splenic artery.

  • Reperfusion: The clamps were removed, and the pancreas was reperfused for 120 minutes.

  • Experimental Groups:

    • Control Group (n=6): Ischemia followed by reperfusion.

    • This compound Group (n=6): Ischemia followed by an intravenous injection of this compound (10 mg/kg) into the inferior vena cava at the onset of reperfusion.

  • Outcome Measures: Blood and tissue samples were collected at baseline and at 30, 60, 90, and 120 minutes of reperfusion for histopathological evaluation and measurement of malondialdehyde (MDA) and tumor necrosis factor-alpha (TNF-α).

N-acetylcysteine (NAC) Experimental Protocol: Canine Model of Myocardial Ischemia-Reperfusion Injury[5]
  • Animal Model: Fourteen mongrel dogs.

  • Ischemia Induction: The left anterior descending coronary artery (LAD) was occluded for 90 minutes.

  • Reperfusion: The occlusion was released, and the myocardium was reperfused for 4 hours.

  • Experimental Groups:

    • Untreated Control (n=7): Ischemia followed by reperfusion.

    • NAC Treated (n=7): A loading dose of NAC (250 mg/kg) was administered at the time of reperfusion over 1 hour, followed by a maintenance dose (70 mg/kg) for the remaining 3 hours via a left atrial line.

  • Outcome Measures: Infarct size, myocardial tissue lipid peroxidation, superoxide dismutase (SOD), and glutathione (GSH) levels were measured at the end of the reperfusion period.

Edaravone Experimental Protocol: Rat Model of Cerebral Ischemia-Reperfusion Injury[16]
  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: Middle cerebral artery occlusion (MCAO) was induced for 2 hours.

  • Reperfusion: The occluding filament was withdrawn to allow for 22 hours of reperfusion.

  • Experimental Groups (n=16 per group):

    • Sham Group: Surgery without MCAO.

    • MCAO Group: Intraperitoneal injection of saline for three weeks prior to MCAO.

    • Edaravone Group: Intraperitoneal injection of edaravone (3 mg/kg/day) for three weeks prior to MCAO.

  • Outcome Measures: Neurological deficit scoring, infarct volume measurement using TTC staining, and biochemical analyses of brain tissue.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound, NAC, and edaravone in reperfusion injury are attributed to their ability to interfere with key pathological signaling cascades. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

U74389G_Mechanism Ischemia Ischemia/Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Induces LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Initiates MembraneDamage Cell Membrane Damage LipidPeroxidation->MembraneDamage Causes Apoptosis Apoptosis MembraneDamage->Apoptosis Leads to U74389G This compound (Tirilazad) U74389G->LipidPeroxidation Inhibits U74389G->MembraneDamage Stabilizes Membranes

Caption: Proposed mechanism of action for this compound in reperfusion injury.

NAC_Mechanism Ischemia Ischemia/Reperfusion OxidativeStress Oxidative Stress Ischemia->OxidativeStress Induces GSH_Depletion Glutathione (GSH) Depletion OxidativeStress->GSH_Depletion Causes Inflammation Inflammation OxidativeStress->Inflammation Triggers Apoptosis Apoptosis GSH_Depletion->Apoptosis Sensitizes to Inflammation->Apoptosis Promotes NAC N-acetylcysteine (NAC) NAC->Inflammation Modulates GSH Glutathione (GSH) NAC->GSH Precursor for GSH->OxidativeStress Scavenges ROS

Caption: Proposed mechanism of action for N-acetylcysteine in reperfusion injury.

Edaravone_Mechanism Ischemia Ischemia/Reperfusion FreeRadicals Free Radicals (e.g., •OH, ROO•) Ischemia->FreeRadicals Generates OxidativeDamage Oxidative Damage to Lipids, Proteins, DNA FreeRadicals->OxidativeDamage Causes MitochondrialDysfunction Mitochondrial Dysfunction OxidativeDamage->MitochondrialDysfunction Leads to Ferroptosis Ferroptosis MitochondrialDysfunction->Ferroptosis Contributes to Edaravone Edaravone Edaravone->FreeRadicals Scavenges Nrf2 Nrf2 Pathway Edaravone->Nrf2 Activates Nrf2->Ferroptosis Inhibits

Caption: Proposed mechanism of action for Edaravone in reperfusion injury.

Conclusion

The preclinical evidence strongly suggests that this compound, N-acetylcysteine, and edaravone all possess significant protective effects against reperfusion injury across various organ systems. This compound's primary mechanism appears to be the direct inhibition of lipid peroxidation. NAC acts primarily by replenishing glutathione stores, a critical endogenous antioxidant. Edaravone functions as a potent free radical scavenger and has also been implicated in the modulation of ferroptosis via the Nrf2 pathway.

While all three agents show promise, the lack of head-to-head comparative studies makes it difficult to definitively declare one as superior. The choice of therapeutic agent may ultimately depend on the specific clinical context, including the organ system affected and the timing of administration. Furthermore, the discrepancy between the robust preclinical efficacy of agents like tirilazad and their performance in clinical trials highlights the critical need for improved translational research models and a deeper understanding of the complex pathophysiology of reperfusion injury in humans. Future research should focus on direct comparative studies and the exploration of combination therapies that target multiple pathways of reperfusion-induced cell death.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of U-74389G

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of U-74389G, a potent antioxidant investigated for its protective effects against ischemia-reperfusion injury.[1][2][3] Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Chemical and Safety Data Overview

PropertyDataSource
Chemical Name 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate[3]
CAS Number 153190-29-5[1][4]
Molecular Formula C₃₇H₅₀N₆O₂ • C₄H₄O₄[1]
Molecular Weight 726.9 g/mol [1]
Solubility DMF: 36.3 mg/ml, DMSO: 35.3 mg/ml, Ethanol: 1.36 mg/ml[1]
Storage Store at -20°C for up to 1 month, or -80°C for up to 6 months.[2][2]
Known Hazards (based on related compounds) Harmful if swallowed, Suspected of causing cancer, May damage fertility or the unborn child, Very toxic to aquatic life.[5][6][5][6]

Experimental Protocols: Proper Disposal Procedure

The following step-by-step procedure is a recommended guideline for the proper disposal of this compound waste. This protocol is based on general best practices for hazardous chemical waste disposal and information from safety data sheets of analogous compounds.[5][6][7][8][9]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.[5][6]

2. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.[8][10]

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container for hazardous chemical waste.[10]

3. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Aquatic Hazard").[7]

4. Waste Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[5] The storage area should be well-ventilated.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS office or a licensed waste management contractor. Do not dispose of this compound down the drain or in regular trash.[9]

6. Spill Management:

  • In the event of a spill, contain the spill using an appropriate absorbent material.

  • Wear appropriate PPE and carefully clean the area.

  • Collect all spill cleanup materials in a sealed bag and dispose of it as hazardous solid waste.

  • Report the spill to your laboratory supervisor and EHS office.[5]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G This compound Disposal Workflow A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (e.g., contaminated gloves, vials) C->D E Liquid Waste (e.g., solutions, rinsates) C->E F Sharps Waste (e.g., contaminated needles) C->F G Collect in Labeled Hazardous Waste Container D->G E->G F->G H Store in Designated Secure Area G->H I Request Waste Pickup (Institutional EHS) H->I J End: Proper Disposal by Licensed Contractor I->J

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
U-74389G
Reactant of Route 2
U-74389G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.